Isopropylsulfamoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRDPCWQGGNEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067180 | |
| Record name | Sulfamoyl chloride, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-67-2 | |
| Record name | N-(1-Methylethyl)sulfamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylsulphamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoyl chloride, N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamoyl chloride, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylsulphamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLSULPHAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN52HES8UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Isopropylsulfamoyl Chloride from Isopropylamine: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylsulfamoyl chloride is a pivotal chemical intermediate, primarily utilized as a precursor for the synthesis of a diverse range of N-isopropylsulfonamides, a motif present in numerous biologically active compounds. This guide provides a comprehensive technical overview of its synthesis, focusing on the prevalent and efficient method involving the reaction of isopropylamine with sulfuryl chloride. We will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, address critical safety considerations, and discuss process optimization. This document is intended to serve as an expert resource for researchers in organic synthesis and drug development, ensuring a safe, reliable, and reproducible execution of this important transformation.
Introduction and Significance
Sulfonamides are a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials to diuretics and hypoglycemic agents.[1] The sulfamoyl chloride functional group is a highly reactive electrophile that readily couples with primary and secondary amines to form the stable sulfonamide linkage.[2] this compound, specifically, serves as the key building block for introducing the N-isopropylsulfamoyl moiety, [(CH₃)₂CHNHSO₂-], into target molecules. The steric and electronic properties of the isopropyl group can significantly influence the pharmacological profile of a drug candidate, affecting its binding affinity, selectivity, and metabolic stability. A robust and well-understood synthesis of this reagent is therefore of paramount importance for advancing drug discovery programs that rely on this structural unit.
Theoretical Foundations and Reaction Mechanism
The synthesis of this compound from isopropylamine and sulfuryl chloride (SO₂Cl₂) is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a well-defined mechanism that is crucial to understand for effective control and optimization.
Core Reactants and Their Roles:
-
Isopropylamine ((CH₃)₂CHNH₂): Acts as the primary nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom.[3]
-
Sulfuryl Chloride (SO₂Cl₂): Serves as the electrophilic source of the "-SO₂Cl" group. It is a highly reactive reagent.
-
Tertiary Amine Base (e.g., Triethylamine, (C₂H₅)₃N): Functions as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the isopropylamine starting material and driving the reaction to completion.[3][4]
Mechanism:
The reaction is typically initiated by the nucleophilic attack of the isopropylamine's nitrogen on the sulfur atom of sulfuryl chloride. This forms a transient, tetracoordinate intermediate. Subsequently, a chloride ion is eliminated, and the resulting ammonium species is deprotonated by the tertiary amine base to yield the final product, this compound, and triethylammonium chloride as a salt byproduct.
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described stoichiometry, temperature control, and handling procedures is critical for success and safety.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Isopropylamine, (CH₃)₂CHNH₂ | ≥99.0% | Sigma-Aldrich | Highly volatile and flammable liquid. |
| Sulfuryl Chloride, SO₂Cl₂ | >95% | Fisher Scientific | Acutely toxic, corrosive, reacts violently with water[5][6]. |
| Triethylamine, (C₂H₅)₃N | ≥99.5%, anhydrous | Standard Supplier | Should be distilled from CaH₂ before use. |
| Dichloromethane (DCM), CH₂Cl₂ | Anhydrous, ≥99.8% | Standard Supplier | Aprotic solvent of choice[7]. |
| Sodium Sulfate, Na₂SO₄ | Anhydrous, granular | Standard Supplier | For drying the organic phase. |
| Nitrogen or Argon Gas | High Purity | Standard Supplier | For maintaining an inert atmosphere. |
| Equipment | |||
| Three-neck round-bottom flask | Sized appropriately for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | For controlled addition of sulfuryl chloride. | ||
| Thermometer | Low-temperature range. | ||
| Ice-salt bath or cryocooler | To maintain reaction temperature. | ||
| Condenser with gas inlet/outlet | Connected to a bubbler or scrubber. | ||
| Standard glassware for work-up | Separatory funnel, beakers, Erlenmeyer flasks. | ||
| Rotary evaporator | For solvent removal. |
MANDATORY SAFETY PROTOCOL
The handling of sulfuryl chloride requires stringent safety measures due to its extreme reactivity and toxicity.
-
Engineering Controls: All operations MUST be performed in a certified chemical fume hood with proper ventilation to prevent inhalation of fatal vapors.[8] Ensure a safety shower and eyewash station are immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Reagent Handling:
-
Sulfuryl chloride reacts violently with water, releasing toxic HCl and SO₂ gases.[5][6][9] Ensure all glassware is scrupulously dried and the reaction is conducted under an inert, dry atmosphere.
-
Store sulfuryl chloride in a cool, dry, well-ventilated area away from incompatible materials like bases, alcohols, and water.[9]
-
-
Spill & Emergency Response: In case of a spill, evacuate the area. Use a non-combustible absorbent material like dry sand to contain the spill. DO NOT use water.[9] For skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6]
Step-by-Step Synthesis Procedure
Detailed Steps:
-
Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser with a nitrogen inlet. Purge the entire system with dry nitrogen gas.
-
Charge Reagents: In the flask, dissolve isopropylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. The use of excess amine and base helps to ensure the complete consumption of the limiting sulfuryl chloride and buffer the reaction.
-
Cooling: Cool the stirred solution to between 0 °C and 5 °C using an external ice-salt bath.[3] Maintaining this low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Sulfuryl Chloride Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine mixture over a period of 1-2 hours. The internal temperature must be carefully monitored and maintained below 5 °C.[3] A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 4-6 hours or until reaction completion is confirmed by TLC analysis.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench any unreacted sulfuryl chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess amines), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect a septet for the CH proton, a doublet for the CH₃ protons, and a broad singlet for the NH proton.
-
IR (neat): Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and an N-H stretching band around 3300 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight.
The product is often used in the subsequent step without further purification due to potential instability. If purification is necessary, vacuum distillation can be attempted with caution, as sulfamoyl chlorides can be thermally labile.
Process Optimization and Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss during aqueous work-up. 3. Protonation of isopropylamine by HCl. | 1. Extend reaction time; monitor by TLC. 2. Ensure pH of wash solutions is appropriate; perform back-extraction of aqueous layers. 3. Ensure sufficient (≥2.2 eq) triethylamine is used[7]. |
| Formation of Di-isopropylsulfamide | 1. Reaction of product with excess isopropylamine. 2. Addition of sulfuryl chloride was too fast or temperature was too high. | 1. Use a larger excess of sulfuryl chloride (e.g., 1.1-1.2 eq) if the amine is inexpensive. 2. Maintain slow, dropwise addition at low temperatures (< 5°C). |
| Product Decomposition | 1. Exposure to moisture during work-up or storage. 2. Overheating during solvent removal. | 1. Use anhydrous solvents and dry all glassware thoroughly. Store product under an inert atmosphere. 2. Use a low-temperature water bath for rotary evaporation. |
Conclusion
The synthesis of this compound via the reaction of isopropylamine with sulfuryl chloride is a reliable and scalable method. The success of this procedure is critically dependent on three pillars: (1) strict adherence to anhydrous conditions , (2) precise temperature control to manage the reaction's exothermicity , and (3) an uncompromising commitment to safety protocols , particularly in the handling of the highly hazardous sulfuryl chloride. By following the detailed guidelines and understanding the chemical principles outlined in this document, researchers can confidently and safely produce this valuable synthetic intermediate for application in medicinal chemistry and beyond.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nbinno.com [nbinno.com]
Introduction: The Strategic Importance of the Sulfamide Moiety
An In-Depth Technical Guide to the Reaction of Isopropylsulfamoyl Chloride with Primary Amines for Pharmaceutical Research
In the landscape of modern drug discovery, the sulfonamide functional group and its derivatives are foundational pillars, present in a vast array of therapeutic agents from antibacterials to carbonic anhydrase inhibitors.[1][2] A closely related and increasingly important scaffold is the sulfamide, characterized by a sulfuryl group flanked by two nitrogen atoms. The reaction between this compound and primary amines provides a direct and efficient route to N-alkyl-N'-isopropylsulfamides, structures of significant interest to medicinal chemists.[3] These compounds serve as versatile bioisosteres for amides and ureas, offering distinct physicochemical properties, metabolic stability, and hydrogen bonding capabilities that can be strategically exploited in lead optimization.[4][5]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of this reaction. It moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and field-proven insights to ensure reproducible and optimized outcomes.
Core Reaction Mechanism: A Nucleophilic Substitution Pathway
The fundamental reaction between this compound and a primary amine is a nucleophilic substitution at the sulfur center. The sulfur atom in the sulfamoyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom. The lone pair of electrons on the nitrogen forms a new S-N bond, transiently creating a pentacoordinate sulfur intermediate.[7]
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion, which is an excellent leaving group. This step also releases a proton from the nitrogen, which is neutralized by a base present in the reaction mixture.[8][9]
The overall transformation produces the desired N-substituted sulfamide and a hydrochloride salt of the base used.
Caption: Nucleophilic substitution mechanism for sulfamide formation.
Optimizing the Reaction: A Guide to Critical Parameters
The success of the synthesis hinges on the careful control of several key parameters. The choices made are not arbitrary but are grounded in the chemical properties of the reactants and intermediates.
Stoichiometry and the Role of the Base
The reaction liberates one equivalent of hydrogen chloride (HCl) for every equivalent of sulfamoyl chloride consumed.[9] This acidic byproduct must be neutralized to prevent the protonation of the primary amine, which would render it non-nucleophilic and halt the reaction.[6]
There are two primary strategies for this:
-
Using Excess Primary Amine: A second equivalent of the primary amine can act as the base. This is a simple approach if the amine is inexpensive and readily available. However, it complicates purification, as the final mixture will contain the product and the amine hydrochloride salt.
-
Using a Non-Nucleophilic Tertiary Amine: This is the preferred industrial and laboratory method.[10] A hindered tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added as an auxiliary base. These bases are non-nucleophilic due to steric hindrance and will not compete with the primary amine in reacting with the sulfamoyl chloride. Typically, 1.1 to 1.5 equivalents of the tertiary amine are used to ensure complete HCl scavenging.
Solvent Selection: Creating the Ideal Reaction Environment
The choice of solvent is critical for controlling solubility, reaction rate, and side reactions. The ideal solvent should be:
-
Aprotic and Anhydrous: this compound is highly reactive and susceptible to hydrolysis. The presence of water or other protic solvents (like alcohols) will lead to the formation of isopropylsulfamic acid, reducing the yield of the desired product. Anhydrous solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard choices.[11][12]
-
Inert: The solvent must not react with any of the reagents.
-
Appropriate Polarity: A moderately polar solvent is usually sufficient to dissolve the reactants and facilitate the reaction.
Temperature Control: Taming the Exothermic Reaction
The reaction between a sulfamoyl chloride and an amine is typically exothermic.[3] Failure to control the temperature can lead to a runaway reaction and the formation of impurities.
-
Initial Cooling: The reaction is almost universally conducted at low temperatures, ranging from -70°C to 0°C.[11][13] This is achieved by using cooling baths such as dry ice/acetone or ice/water.
-
Slow Addition: The this compound is added dropwise to the solution of the amine and base. This slow addition allows the heat generated by the reaction to dissipate safely, maintaining a consistent low temperature and minimizing the formation of side products. After the addition is complete, the reaction is often allowed to warm slowly to room temperature to ensure completion.[13]
Potential Side Reactions and Mitigation Strategies
A well-designed protocol anticipates and minimizes potential side reactions.
-
Disulfonylation: Primary amines possess two N-H protons. After the initial reaction to form the monosubstituted sulfamide, the product itself has a remaining N-H proton. Under harsh conditions or with incorrect stoichiometry, this proton can be removed, and the resulting anion can react with a second molecule of sulfamoyl chloride. This side reaction is generally minimized by using the described stoichiometric and temperature controls, as the N-H of the resulting sulfamide is less nucleophilic than the starting primary amine.[8]
-
Hydrolysis: The paramount importance of using anhydrous solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) cannot be overstated. Any moisture will hydrolyze the starting material.
-
Oxidative Reactions: In some specific cases, particularly with tertiary amines and certain sulfonyl chlorides, oxidative side reactions can occur, though this is less common for this specific transformation.[14]
A Validated Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis of an N-alkyl-N'-isopropylsulfamide.
Objective: To synthesize N-propyl-N'-isopropylsulfamide.
Materials:
-
This compound
-
n-Propylamine
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add n-propylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve the amines in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution to the amine mixture dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the mixture back to 0°C and slowly quench the reaction by adding 1M HCl to neutralize excess TEA and any unreacted primary amine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[13] The acidic wash removes basic impurities, the bicarbonate wash removes acidic impurities, and the brine wash aids in removing water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if it is an oil or if impurities are persistent.
Data Presentation: Expected Outcomes
The reactivity of the primary amine can influence reaction conditions and yields. The following table summarizes expected trends based on established sulfonamide synthesis literature.[10]
| Primary Amine (R'-NH₂) | Relative Nucleophilicity | Typical Reaction Time | Expected Yield | Notes |
| Aliphatic (e.g., Propylamine) | High | 1-4 hours | 80-95% | Highly reactive; requires careful temperature control.[10] |
| Benzylic (e.g., Benzylamine) | High | 2-6 hours | 75-90% | Similar to aliphatic amines. |
| Aniline (Aromatic) | Moderate | 4-12 hours | 60-85% | Less nucleophilic due to resonance delocalization of the lone pair into the aromatic ring.[10] |
| Electron-rich Aniline | Moderate-High | 3-8 hours | 70-90% | Activating groups on the ring increase nucleophilicity. |
| Electron-poor Aniline | Low | 12-24 hours | 40-70% | Deactivating groups significantly reduce nucleophilicity, may require gentle heating to proceed. |
Applications in Drug Development
The N,N'-disubstituted sulfamide core generated by this reaction is a "privileged scaffold" in medicinal chemistry. It is found in numerous drug candidates and approved medicines. Its utility stems from its ability to:
-
Act as a Bioisostere: It can replace carboxylic acids, amides, or ureas, altering properties like pKa, lipophilicity, and metabolic stability while maintaining key binding interactions.[4][5]
-
Engage in Hydrogen Bonding: The two N-H protons (one on each nitrogen) can act as hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors, enabling potent interactions with biological targets.
-
Provide Structural Rigidity: The tetrahedral geometry around the sulfur atom can impart a specific three-dimensional conformation to the molecule, which can be crucial for selective binding to a target protein.
This synthetic route is therefore a vital tool for generating libraries of diverse compounds for screening and for the structure-activity relationship (SAR) studies that are central to lead optimization.[15]
Conclusion
The reaction of this compound with primary amines is a powerful, reliable, and versatile method for the synthesis of N-alkyl-N'-isopropylsulfamides. By understanding the core mechanism and meticulously controlling key experimental parameters—stoichiometry, base selection, solvent, and temperature—researchers can achieve high yields and purity. The resulting sulfamide scaffold continues to be a highly valuable component in the design of novel therapeutics, making mastery of this reaction an essential skill for scientists in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. cbijournal.com [cbijournal.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
physical and chemical properties of N-Isopropylsulfamoyl chloride
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Isopropylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Alkylsulfamoyl chlorides are a pivotal class of reagents in modern organic and medicinal chemistry. Their significance is primarily anchored to their role as efficient precursors to sulfonamides, a pharmacophore present in a vast array of FDA-approved drugs.[1][2][3][4] The sulfonamide moiety imparts crucial physicochemical and pharmacokinetic properties to drug candidates, influencing their solubility, membrane permeability, and metabolic stability. Among this class of reagents, N-Isopropylsulfamoyl chloride stands out as a versatile building block, offering a balance of reactivity and steric influence that is highly valuable in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the and its congeners. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively and safely utilize this reagent in their synthetic endeavors. The content herein is grounded in established chemical principles and supported by available data on closely related compounds, offering a robust framework for understanding and applying N-Isopropylsulfamoyl chloride in the laboratory.
Physicochemical Properties
While specific experimental data for N-Isopropylsulfamoyl chloride is not extensively reported in the literature, its physical properties can be reliably inferred from structurally similar compounds. The following table presents key physicochemical data for related sulfonyl and sulfamoyl chlorides, providing a basis for estimating the properties of N-Isopropylsulfamoyl chloride.
| Property | N,N-Dimethylsulfamoyl chloride | Isopropylsulfonyl chloride | N-Isopropyl-N-(n-propyl)sulfamoyl chloride (Computed) | Inferred Properties for N-Isopropylsulfamoyl chloride |
| CAS Number | 13360-57-1 | 10147-37-2 | 627887-36-9 | 35338-36-8 |
| Molecular Formula | C2H6ClNO2S | C3H7ClO2S | C6H14ClNO2S | C3H8ClNO2S |
| Molecular Weight | 143.59 g/mol [5] | 142.6 g/mol [6] | 199.70 g/mol [7] | 157.62 g/mol |
| Boiling Point | 114 °C / 75 mmHg[5] | 74-75 °C / 19 mmHg[6] | Not Available | Expected to be in a similar range under vacuum |
| Density | 1.337 g/mL at 25 °C[5] | 1.27 g/mL at 25 °C[6] | Not Available | Approximately 1.2 - 1.3 g/mL |
| Refractive Index | n20/D 1.452[5] | n20/D 1.453[6] | Not Available | Approximately 1.45 |
| Solubility | Reacts with water[6] | Reacts with water[6] | Not Available | Reacts with water; Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) |
Chemical Reactivity and Mechanistic Insights
The chemical utility of N-Isopropylsulfamoyl chloride is dominated by the high electrophilicity of the sulfur atom in the sulfamoyl chloride group (-SO2Cl). This functional group is highly susceptible to nucleophilic attack, making it an excellent electrophile for the formation of sulfonamides and related compounds.
Nucleophilic Substitution Reactions
The most common and synthetically valuable reactions of N-Isopropylsulfamoyl chloride involve nucleophilic substitution at the sulfur atom.
-
Reaction with Amines (Sulfonamide Formation): Primary and secondary amines readily react with N-Isopropylsulfamoyl chloride to form the corresponding N-substituted sulfonamides.[8] This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide range of bioactive molecules.[1][4] The reaction typically proceeds rapidly at or below room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[9]
-
Reaction with Alcohols (Sulfamate Ester Formation): Alcohols react with N-Isopropylsulfamoyl chloride to yield sulfamate esters. These reactions are generally slower than those with amines and may require heating or the use of a stronger base to facilitate the reaction.[8][10]
Reaction Mechanism
The reaction of N-Isopropylsulfamoyl chloride with nucleophiles, such as amines and alcohols, generally proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism for nucleophilic substitution on N-Isopropylsulfamoyl chloride.
Synthesis of N-Isopropylsulfamoyl Chloride
A common and effective method for the synthesis of N-alkylsulfamoyl chlorides is the reaction of the corresponding primary amine with sulfuryl chloride (SO2Cl2).[11] The following protocol is a representative procedure that can be adapted for the synthesis of N-Isopropylsulfamoyl chloride.
Experimental Protocol: Synthesis of N-Isopropylsulfamoyl Chloride
Materials:
-
Isopropylamine
-
Sulfuryl chloride (SO2Cl2)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or other non-nucleophilic base)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stirring bar
-
Ice bath and/or dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Amine Solution: In the reaction flask, dissolve isopropylamine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Addition of Sulfuryl Chloride: In the dropping funnel, place sulfuryl chloride (1.1 eq) dissolved in anhydrous dichloromethane. Add the sulfuryl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Isopropylsulfamoyl chloride.
-
If necessary, purify the product by vacuum distillation.
-
Caption: Experimental workflow for the synthesis of N-Isopropylsulfamoyl chloride.
Role in Drug Development and Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with its presence in a wide range of therapeutic agents.[1][2][3][4] N-Isopropylsulfamoyl chloride serves as a key intermediate for the introduction of the N-isopropylsulfamoyl moiety into drug candidates. This can have several beneficial effects:
-
Modulation of Physicochemical Properties: The isopropyl group can influence the lipophilicity, solubility, and hydrogen bonding capacity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, allowing for the fine-tuning of a drug's properties.
-
Enzyme Inhibition: Many sulfonamide-containing drugs act as enzyme inhibitors by mimicking the transition state of an enzymatic reaction or by binding to the active site.[3]
The use of sulfonyl chlorides like N-Isopropylsulfamoyl chloride allows for the late-stage functionalization of complex molecules, a crucial strategy in modern drug discovery.[12]
Safe Handling and Storage
N-Isopropylsulfamoyl chloride, like other sulfamoyl and sulfonyl chlorides, should be handled with care due to its potential hazards.
-
Corrosivity: It is expected to be corrosive to the skin, eyes, and respiratory tract.
-
Moisture Sensitivity: It will react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always handle N-Isopropylsulfamoyl chloride in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Spill and Disposal: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous chemical waste. Do not use water to clean up spills.
Characterization
The structure of N-Isopropylsulfamoyl chloride can be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Expect signals for the methyl and methine carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy: Characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected in the range of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). An N-H stretch should also be observable.
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-ジメチルスルファモイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]
- 7. N-Isopropyl-N-(n-propyl)sulfamoyl chloride | C6H14ClNO2S | CID 21113543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
An In-depth Technical Guide to the Spectral Analysis of Isopropylsulfamoyl Chloride
Introduction
Isopropylsulfamoyl chloride (CAS No. 26118-67-2) is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the reactive sulfamoyl chloride moiety, which readily undergoes nucleophilic substitution to form sulfonamides. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from related structures. While experimental spectra for this specific compound are not widely available in public databases, this document synthesizes predicted data with field-proven insights to serve as a valuable resource for researchers.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectral features. The molecule consists of an isopropyl group attached to a sulfamoyl chloride functional group. This arrangement gives rise to characteristic signals in various spectroscopic techniques.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and predictable signals.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.35 | Doublet | 6H | -CH(CH ₃)₂ |
| ~ 3.70 | Septet | 1H | -CH (CH₃)₂ |
| ~ 5.0 (broad) | Singlet | 1H | -NH - |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
The doublet at approximately 1.35 ppm is characteristic of the six equivalent methyl protons. The splitting into a doublet is due to coupling with the adjacent methine proton.
-
The septet (or multiplet) around 3.70 ppm arises from the single methine proton. This proton is coupled to the six methyl protons, resulting in a septet according to the n+1 rule (6+1=7).
-
A broad singlet expected around 5.0 ppm is attributed to the amine proton. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum is expected to show two signals for the carbon atoms of the isopropyl group.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 23 | -CH(C H₃)₂ |
| ~ 52 | -C H(CH₃)₂ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
The signal at approximately 23 ppm is assigned to the two equivalent methyl carbons.
-
The signal further downfield at around 52 ppm corresponds to the methine carbon, which is deshielded by the adjacent nitrogen atom.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with 16-32 scans. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum with 1024 or more scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Figure 2: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| 2980-2880 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1350 | Strong | SO₂ asymmetric stretch |
| ~ 1160 | Strong | SO₂ symmetric stretch |
| ~ 580 | Medium-Strong | S-Cl stretch |
Expertise & Experience: Interpreting the IR Spectrum
-
The N-H stretching vibration around 3300 cm⁻¹ is a key indicator of the secondary amine in the sulfamoyl chloride group.
-
The strong absorptions in the 2980-2880 cm⁻¹ region are characteristic of the C-H stretching vibrations of the isopropyl group.
-
The two most intense bands in the spectrum are expected to be the asymmetric and symmetric stretching vibrations of the SO₂ group , appearing at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. These are highly characteristic of sulfonyl and sulfamoyl compounds.
-
The S-Cl stretching vibration is expected to appear in the lower frequency region, around 580 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 157/159 | Moderate | [M]⁺ (Molecular Ion) |
| 122 | Moderate | [M - Cl]⁺ |
| 78 | High | [M - SO₂Cl]⁺ |
| 43 | Very High | [CH(CH₃)₂]⁺ (Isopropyl cation) |
Expertise & Experience: Interpreting the Mass Spectrum
-
The molecular ion peak [M]⁺ is expected at m/z 157 and 159 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Loss of a chlorine radical would result in a fragment at m/z 122 .
-
Cleavage of the N-S bond is expected to produce a fragment at m/z 78 , corresponding to the isopropylamine radical cation.
-
The base peak (most intense peak) is predicted to be at m/z 43 , corresponding to the stable isopropyl cation.
Figure 3: Predicted Fragmentation Pathway of this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS) is suitable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier is typically used to detect the ions.
Conclusion
The comprehensive spectral analysis of this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed fingerprint for its unambiguous identification. This guide, based on predicted data and established spectroscopic principles, offers researchers and drug development professionals a solid foundation for the characterization of this important synthetic intermediate. The provided protocols serve as a practical starting point for obtaining high-quality spectral data, ensuring scientific integrity and facilitating the advancement of research and development in which this compound plays a crucial role.
CAS number and molecular structure of Isopropylsulfamoyl chloride
An In-Depth Technical Guide to Isopropylsulfamoyl Chloride for Advanced Research & Development
Abstract
This compound, a key electrophilic reagent, is a pivotal building block in modern organic synthesis and medicinal chemistry. Characterized by a reactive sulfamoyl chloride moiety attached to an isopropylamino group, this compound serves as a versatile precursor for the synthesis of a wide array of N-substituted sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous clinically approved drugs, highlighting the significance of reagents like this compound in drug discovery pipelines. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies with mechanistic insights, core reactivity, and critical safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction to this compound
This compound, systematically known as N-(1-methylethyl)sulfamoyl chloride, belongs to the sulfamoyl chloride class of organic compounds. Its utility is rooted in the high electrophilicity of the sulfur atom within the sulfonyl chloride group (-SO₂Cl), making it highly susceptible to nucleophilic attack. This reactivity allows for the facile and efficient formation of stable sulfonamide bonds (—SO₂N—), a cornerstone linkage in the architecture of many biologically active molecules.[1]
The presence of the isopropyl group on the nitrogen atom influences the steric and electronic properties of the molecule, which can modulate its reactivity and the properties of its downstream derivatives.[1] In the field of drug development, sulfonamides are celebrated for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Consequently, this compound is an indispensable tool for constructing libraries of novel compounds for biological screening and for the synthesis of targeted drug candidates.
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 26118-67-2 | [3][4] |
| Molecular Formula | C₃H₈ClNO₂S | [3] |
| Molecular Weight | 157.62 g/mol | [3] |
| IUPAC Name | N-(propan-2-yl)sulfamoyl chloride | [4] |
| Synonyms | N-Isopropylsulfamoyl chloride, Isopropylaminosulfonyl chloride, (1-Methylethyl)sulfamoyl chloride, N-Isopropylchlorosulfonamide | [3][4][5] |
| Molecular Structure (SMILES) | O=S(=O)(NC(C)C)Cl | [3] |
| Physical State | Liquid (at standard conditions) | |
| InChI Key | AGRDPCWQGGNEQL-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of N-substituted sulfamoyl chlorides can be achieved through several established routes. A prevalent and direct method for preparing this compound involves the reaction of isopropylamine or its salt with a suitable chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂).
The underlying mechanism is a classic nucleophilic substitution. The nitrogen atom of isopropylamine, acting as the nucleophile, attacks the electrophilic sulfur center of the chlorosulfonating agent. This process is often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated as a byproduct, which drives the reaction to completion.
Experimental Protocol: Synthesis from Isopropylamine Hydrochloride
This protocol is based on a general procedure for the synthesis of N-alkylsulfamoyl chlorides.[6]
Materials:
-
Isopropylamine hydrochloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Antimony (V) pentachloride (SbCl₅) - Catalyst
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend isopropylamine hydrochloride in anhydrous acetonitrile.
-
Catalyst Addition: Add a catalytic amount of antimony (V) pentachloride to the suspension.
-
Reagent Addition: Cool the mixture in an ice bath. Add sulfuryl chloride dropwise via the dropping funnel, maintaining a low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the reaction and decompose any remaining sulfuryl chloride. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound is dominated by the reactivity of the sulfamoyl chloride group. It serves as a potent electrophile in reactions with a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The core reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond with the sulfur atom.[1]
-
Reaction with Amines: Primary and secondary amines readily react with this compound in the presence of a base (e.g., triethylamine or pyridine) to form stable, N,N'-disubstituted sulfonamides. This is the most common and significant application, forming the basis for synthesizing countless drug candidates.[1][7]
-
Reaction with Alcohols: In a similar fashion, alcohols can act as nucleophiles to produce the corresponding sulfamate esters. The stability and reactivity of these esters are influenced by the structure of the parent alcohol.[1]
The sulfonamide group formed from these reactions is a key structural motif in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, mimicking the peptide bond while being resistant to hydrolysis.
Safety, Handling, and Storage
This compound is a reactive and corrosive chemical that requires careful handling to ensure laboratory safety. It is sensitive to moisture and can decompose to release corrosive hydrogen chloride gas.[8][9]
Safety Precautions:
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[8][10] Eyewash stations and safety showers should be readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., heavy rubber), and a lab coat.[10][11]
-
Incompatibilities: Avoid contact with water, strong oxidizing agents, strong acids, and bases.[8][9] Store away from heat, sparks, and open flames.[8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and copious amounts of water. Seek medical attention.[8][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8] The compound is moisture-sensitive, and proper storage is crucial to maintain its purity and reactivity.[8]
Conclusion
This compound is a high-value reagent for chemists engaged in pharmaceutical research and complex molecule synthesis. Its ability to efficiently introduce the N-isopropylsulfamoyl moiety is critical for accessing the broad and therapeutically significant class of sulfonamide-containing compounds. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application. As the demand for novel therapeutics continues to grow, the role of versatile building blocks like this compound in accelerating drug discovery and development will remain paramount.
References
- 1. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ISOPROPYLSULPHAMOYL CHLORIDE [drugfuture.com]
- 4. isopropylsulphamoyl chloride | 26118-67-2 [amp.chemicalbook.com]
- 5. isopropylsulphamoyl chloride CAS#: 26118-67-2 [amp.chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. matrixscientific.com [matrixscientific.com]
- 11. opcw.org [opcw.org]
An In-depth Technical Guide to the Electrophilic Reactivity of the Sulfamoyl Chloride Group
Executive Summary: Sulfamoyl chlorides (R₂NSO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in modern synthetic chemistry. The inherent electrophilicity of the sulfur atom, activated by two oxygen atoms and a chlorine atom, makes this moiety a powerful tool for constructing sulfonamide and sulfamate ester linkages.[1][2] These functional groups are ubiquitous in medicinal chemistry and agrochemicals, forming the backbone of numerous blockbuster drugs, including antibacterials, diuretics, and enzyme inhibitors.[3][4][5] This guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic underpinnings of sulfamoyl chlorides. It offers field-proven insights into reaction mechanisms, factors influencing reactivity, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.
The Sulfamoyl Chloride Moiety: Structure and Electrophilicity
Structural Framework
The sulfamoyl chloride functional group consists of a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is further substituted with alkyl, aryl, or hydrogen substituents. This arrangement renders the sulfur atom highly electron-deficient and thus, a potent electrophilic center.
References
An In-depth Technical Guide to the Mechanism of Sulfonamide Formation with Isopropylsulfamoyl Chloride
Foreword: Deconstructing the Sulfonylation Reaction
For researchers, scientists, and drug development professionals, the sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents demands a granular understanding of its synthesis. This guide moves beyond a superficial overview to provide an in-depth exploration of the formation of sulfonamides using a specific and increasingly relevant reagent: isopropylsulfamoyl chloride. Our focus will be on the underlying principles that govern this reaction, providing not just the "how," but the critical "why" behind the procedural steps. By dissecting the interplay of electronic effects, steric hindrance, and mechanistic pathways, this document aims to empower scientists to approach sulfonamide synthesis with a heightened level of control and insight.
The Electrophilic Nature of the Sulfamoyl Chloride Moiety
The reactivity of this compound is centered on the highly electrophilic sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack.
The general structure of a sulfamoyl chloride is R¹R²N-SO₂Cl. Unlike arylsulfonyl chlorides (Ar-SO₂Cl) or alkylsulfonyl chlorides (R-SO₂Cl), the presence of a nitrogen atom directly attached to the sulfonyl group introduces a layer of complexity. The nitrogen's lone pair of electrons can, to some extent, be delocalized into the S-O bonds, which can modulate the electrophilicity of the sulfur center. However, the powerful inductive effect of the sulfonyl group generally dominates, maintaining the sulfur's susceptibility to nucleophiles.
The Nucleophilic Attack: A Mechanistic Crossroads
The classical reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the this compound.[1][2] This initial step leads to the formation of a sulfonamide bond (S-N). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
While a direct nucleophilic substitution (akin to an SN2 mechanism) is often depicted, evidence suggests that the mechanism for sulfamoyl chlorides can be more nuanced and substrate-dependent.[3]
The Addition-Elimination Pathway
One plausible mechanism is a two-step addition-elimination process. In this pathway, the amine attacks the sulfur atom, breaking the S=O pi bond and forming a trigonal bipyramidal intermediate. This intermediate then collapses, reforming the S=O bond and expelling the chloride ion as the leaving group.
Caption: Addition-Elimination pathway for sulfonamide formation.
The Elimination-Addition (E2/E1cB-like) Pathway
Intriguing research, particularly from studies on the reactions of N-aryl and N-alkyl sulfamoyl chlorides with anilines, has proposed an alternative elimination-addition mechanism.[3] This pathway is particularly relevant for sulfamoyl chlorides that possess a proton on the nitrogen atom, such as this compound.
In this mechanism, the base abstracts a proton from the nitrogen atom of the sulfamoyl chloride, leading to a transient, highly reactive N-sulfonylamine intermediate (RN=SO₂) via an E2 or E1cB-like elimination of HCl. This intermediate is then rapidly attacked by the nucleophilic amine to form the final sulfonamide product.
The operation of this pathway is supported by the significant rate differences observed between N-H containing sulfamoyl chlorides and their N,N-disubstituted counterparts.[3] The presence of the N-H bond is a prerequisite for the formation of the N-sulfonylamine intermediate.
Caption: Elimination-Addition pathway involving an N-sulfonylamine intermediate.
The steric bulk of the isopropyl group on the nitrogen of this compound may influence the operative mechanism. While the isopropyl group is not excessively large, its presence could disfavor a direct SN2-type attack, potentially making the elimination-addition pathway more competitive, especially with hindered amines.[4]
Causality in Experimental Design: A Validated Protocol
The following protocol for the synthesis of an N-aryl sulfonamide from this compound serves as a practical framework for understanding the core principles.
Reaction: this compound + Aniline → N-phenyl-N'-isopropylsulfamide
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 157.62 | 1.58 g | 0.01 | 1.0 |
| Aniline | 93.13 | 0.93 g | 0.01 | 1.0 |
| Pyridine | 79.10 | 1.58 g (1.6 mL) | 0.02 | 2.0 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Rationale for Stoichiometry:
-
Amine (1.0 eq): While a slight excess of the amine can be used to drive the reaction to completion, a 1:1 stoichiometry is often sufficient, especially when the focus is on maximizing the yield based on the more valuable reagent.
-
Base (2.0 eq): The use of two equivalents of a tertiary amine base like pyridine is crucial. One equivalent is required to neutralize the HCl generated during the reaction, thereby preventing the protonation of the nucleophilic amine. The second equivalent acts as a catalyst and ensures the reaction medium remains basic, which can be particularly important if the elimination-addition mechanism is operative.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (0.93 g, 0.01 mol) and dichloromethane (20 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.6 mL, 0.02 mol) to the stirred solution.
-
Sulfamoyl Chloride Addition: In a separate vial, dissolve this compound (1.58 g, 0.01 mol) in dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine and any unreacted aniline.
-
Wash with saturated aqueous sodium bicarbonate (1 x 20 mL) to remove any acidic impurities.
-
Wash with brine (1 x 20 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Self-Validating System: The "Why" Behind the Steps
-
Anhydrous Conditions: this compound is sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid.[5] Using flame-dried glassware and a nitrogen atmosphere minimizes this competing side reaction.
-
Choice of Solvent: Dichloromethane (DCM) is a common choice as it is a relatively non-polar aprotic solvent that dissolves the reactants well and does not participate in the reaction.
-
Controlled Addition at 0 °C: The reaction between an amine and a sulfonyl chloride is often exothermic. Slow, dropwise addition at reduced temperature helps to control the reaction rate, prevent the formation of side products, and ensure safety.
-
Aqueous Work-up: The series of aqueous washes is a critical purification step. The acidic wash removes basic compounds, the basic wash removes acidic compounds, and the brine wash aids in the removal of water from the organic layer.[6][7]
-
Drying Agent: Anhydrous sodium sulfate is used to remove trace amounts of water from the organic solvent before evaporation, ensuring a dry final product.[6]
Side Reactions and Troubleshooting
While the formation of sulfonamides is generally a high-yielding reaction, several side reactions can occur:
-
Hydrolysis of this compound: As mentioned, reaction with any residual water will lead to the formation of isopropylsulfamic acid. This highlights the importance of anhydrous conditions. Studies on the hydrolysis of similar sulfamoyl chlorides suggest that this reaction can proceed via an SN1-like mechanism, especially in aqueous environments.[5]
-
Double Sulfonylation of Primary Amines: With primary amines, there is a possibility of a second sulfonylation reaction on the nitrogen of the newly formed sulfonamide. However, the resulting N-H in the sulfonamide is significantly less nucleophilic than the starting amine, making this side reaction generally slow under standard conditions.
-
Reaction with Solvent: While less common with a stable solvent like DCM, more reactive solvents could potentially react with the highly electrophilic sulfamoyl chloride.
Spectroscopic Characterization of the Product
The successful synthesis of N-phenyl-N'-isopropylsulfamide can be confirmed by standard spectroscopic techniques.
-
¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the CH proton), aromatic protons from the phenyl ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals corresponding to the carbons of the isopropyl and phenyl groups will be present.
-
IR Spectroscopy: A strong absorption band in the region of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ is characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. A peak around 3300-3200 cm⁻¹ would indicate the N-H stretch.[8]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product would be observed.
Conclusion: A Mechanistic Approach to Synthesis
The synthesis of sulfonamides from this compound is a robust and versatile reaction. A thorough understanding of the electrophilic nature of the sulfamoyl chloride, the nucleophilicity of the amine, and the potential mechanistic pathways allows for a rational approach to experimental design and troubleshooting. While the direct nucleophilic substitution or addition-elimination pathways are commonly invoked, the possibility of an elimination-addition mechanism, particularly for N-H containing sulfamoyl chlorides, provides a deeper insight into the reactivity of this important class of reagents. By carefully controlling reaction conditions, particularly through the use of an appropriate base and anhydrous solvents, high yields of the desired sulfonamide can be reliably achieved. This guide serves as a foundation for researchers to not only execute this reaction but to innovate and adapt it for the synthesis of novel and complex molecules in the pursuit of new scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Isopropylsulfamoyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of isopropylsulfamoyl chloride, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive empirical solubility data, this document employs a theoretical approach based on Hansen Solubility Parameters (HSP) to predict its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed experimental protocols for practical application. We will delve into the molecular characteristics of this compound that govern its solubility, present a predicted solubility table, and provide a robust, self-validating experimental workflow for determining its solubility in the laboratory. Safety considerations for handling this reactive compound are also thoroughly addressed.
Introduction: The Chemical Landscape of this compound
This compound, with the chemical formula C₃H₈ClNO₂S, is a reactive chemical intermediate characterized by a sulfamoyl chloride functional group (-SO₂Cl) attached to an isopropylamine moiety.[1] This structure imparts a significant degree of polarity and reactivity, making it a versatile reagent for the synthesis of various sulfonamides. The sulfamoyl chloride group is highly electrophilic and readily reacts with nucleophiles, a property extensively utilized in organic synthesis.[2] However, this reactivity, particularly its sensitivity to moisture, also presents challenges in its handling and in determining its physical properties, such as solubility.[3]
Understanding the solubility of this compound is paramount for its effective use in synthesis. The choice of solvent can profoundly influence reaction rates, yield, and purity of the final product. A suitable solvent must not only dissolve the reactants but also be inert to the highly reactive sulfamoyl chloride group under the reaction conditions. This guide aims to provide a foundational understanding of the solubility of this compound to aid in solvent selection and process optimization.
Theoretical Prediction of Solubility: A Hansen Solubility Parameter Approach
Given the scarcity of published experimental data on the solubility of this compound, a theoretical approach is necessary to predict its behavior in various organic solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Arising from atomic forces (van der Waals forces).
-
δP (Polar): Arising from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Arising from electron-withdrawing and electron-donating interactions.
The closer the HSP values (δD, δP, and δH) of a solute and a solvent are, the more likely the solute is to dissolve in that solvent.
Estimating the Hansen Solubility Parameters of this compound
The HSP of this compound were estimated using the Hoftyzer and van Krevelen group contribution method. This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi).
The molecular structure of this compound can be broken down into the following groups:
-
-CH₃ (two groups)
-
>CH- (one group)
-
-NH- (one group)
-
-SO₂Cl (one group)
The following formulas were used for the calculation:
-
δd = ΣFdi / ΣVi
-
δp = (ΣFpi²)⁰.⁵ / ΣVi
-
δh = (ΣEhi / ΣVi)⁰.⁵
Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | 17.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 7.0 |
| Molar Volume (V) | 105.5 cm³/mol |
Disclaimer: These values are theoretical estimations derived from a group contribution method and have not been experimentally verified. They should be used as a predictive tool and guide for solvent selection, with experimental validation recommended.
Predicted Solubility in Common Organic Solvents
The predicted solubility of this compound in a range of organic solvents was determined by calculating the Hansen distance (Ra) between the estimated HSP of this compound and the known HSP of the solvents. The formula for Ra is:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰.⁵
A smaller Ra value indicates a higher likelihood of good solubility. The solvents in Table 2 are ranked from the highest to the lowest predicted solubility based on their calculated Hansen distance.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Hansen Distance (Ra) | Predicted Solubility |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.3 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 4.3 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.4 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.2 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.3 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.3 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 8.1 | Low |
| n-Hexane | 14.9 | 0.0 | 0.0 | 13.9 | Very Low |
| Heptane | 15.3 | 0.0 | 0.0 | 13.7 | Very Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.8 | Low (potential for reaction) |
| Methanol | 14.7 | 12.3 | 22.3 | 16.5 | Very Low (potential for reaction) |
Note: While alcohols like ethanol and methanol have relatively low predicted solubility based on HSP, their protic nature makes them reactive towards sulfamoyl chlorides, and they are generally not recommended as solvents for reactions unless they are intended to participate in the reaction.
Experimental Determination of Solubility: A Practical Workflow
To validate the theoretical predictions and obtain quantitative solubility data, a systematic experimental approach is essential. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (of known purity)
-
A range of anhydrous organic solvents (as listed in Table 2)
-
Analytical balance (readable to 0.1 mg)
-
Vials with PTFE-lined caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (PTFE, 0.2 µm)
-
Gas-tight syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Inert atmosphere glove box or Schlenk line (recommended)
Experimental Workflow Diagram
References
The Evolving Arsenal: A Historical Guide to the Development of Sulfamoyl Chloride Reagents
An In-Depth Technical Guide
Abstract
The sulfamoyl chloride moiety is a cornerstone of modern synthetic chemistry, serving as a critical precursor to the ubiquitous sulfonamide functional group found in a vast array of pharmaceuticals, agrochemicals, and materials.[1] This guide provides a comprehensive exploration of the historical development of sulfamoyl chloride reagents, tracing their evolution from harsh, classical methods to the sophisticated, mild, and selective reagents employed today. We will delve into the causality behind key methodological shifts, provide detailed experimental protocols for seminal transformations, and present a forward-looking perspective on this vital class of chemical tools. This document is intended for researchers, chemists, and drug development professionals seeking to understand the rich history and practical application of sulfamoyl chloride chemistry.
Foundational Chemistry: The Precursors to Sulfamoylation
The story of sulfamoyl chlorides is inextricably linked to the development of more fundamental sulfur-based reagents. The ability to install a sulfonyl group (-SO2-) is paramount, and early organic synthesis relied on potent but often indiscriminate reagents.
Chlorosulfonic Acid: The Progenitor Reagent
Discovered by Alexander William Williamson in 1854, chlorosulfonic acid (ClSO3H) represents one of the earliest and most direct agents for introducing the chlorosulfonyl group.[2][3] It is produced industrially by reacting hydrogen chloride with sulfur trioxide.[3][4]
Its primary utility lies in the direct electrophilic aromatic substitution of arenes to produce aryl sulfonyl chlorides.[2][5] This method, while powerful, suffers from significant drawbacks:
-
Harsh Conditions: The reaction often requires a large excess of the highly corrosive chlorosulfonic acid.[5]
-
Lack of Selectivity: It is generally ineffective for electron-deficient aromatic systems.[5]
-
Safety and Environmental Concerns: The reagent reacts violently with water and generates significant acidic waste, making scale-up challenging.[4][5][6]
Despite these limitations, direct chlorosulfonation was a foundational technique and was even employed in the initial medicinal chemistry route for the synthesis of Viagra.[5] Its historical significance lies in establishing a direct, albeit forceful, pathway to sulfonyl chlorides, which are the immediate precursors to sulfonamides.
Sulfuryl Chloride: A Versatile Chlorinating and Sulfonylating Agent
Sulfuryl chloride (SO2Cl2), a colorless liquid prepared from sulfur dioxide and chlorine, offers a different mode of reactivity.[7] While often used as a more convenient source of chlorine radicals for chlorination, its role in sulfonamide synthesis has evolved significantly.[7][8]
More recent advancements have positioned sulfuryl chloride as a linchpin reagent in modern, multi-component reactions. It can react with a secondary amine to generate a sulfamoyl chloride in situ. This transient, highly reactive intermediate can then be intercepted by a coupling partner in a palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling with a boronic acid, to yield diverse N,N-disubstituted sulfonamides.[9] This approach elegantly circumvents the need to isolate the often-unstable sulfamoyl chloride intermediate and avoids the harsh conditions of classical methods.[9]
The Advent of a Transformative Reagent: Chlorosulfonyl Isocyanate (CSI)
The development of sulfamoyl chloride chemistry took a monumental leap forward with the discovery of chlorosulfonyl isocyanate (CSI, ClSO2NCO) by Roderich Graf in 1956.[10] As one of the most reactive isocyanates known, its unique trifunctional nature opened a new universe of synthetic possibilities.[10][11]
CSI's reactivity is dominated by its powerful electrophilicity at two sites: the isocyanate carbon and the sulfonyl sulfur.[10] This dual reactivity allows it to serve not only as a gateway to sulfamoyl chlorides but also to a wide range of other structures like β-lactams and N-chlorosulfonyl amides.[12]
From CSI to Parent Sulfamoyl Chloride
One of the most critical applications of CSI is as a precursor to the parent, unsubstituted sulfamoyl chloride (H2NSO2Cl). While CSI reacts explosively with water, a controlled and gentle reaction can be achieved using formic acid.[11] This reaction proceeds via the formation of an unstable mixed anhydride, which then decarboxylates to yield sulfamoyl chloride as a crystalline solid.[11][13] This method provides a much safer and more practical laboratory-scale preparation of the parent reagent compared to direct hydrolysis.
Experimental Protocol: Synthesis of Sulfamoyl Chloride from CSI
Caution: This experiment must be performed in a well-ventilated fume hood as a strong release of carbon dioxide and carbon monoxide occurs. CSI is highly corrosive and reacts violently with water.[13][14] Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Objective: To synthesize sulfamoyl chloride via the controlled reaction of chlorosulfonyl isocyanate with formic acid.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
Formic acid
-
Toluene (anhydrous)
-
Round bottom flask (250 mL)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Into a 250 mL round bottom flask under an inert atmosphere, introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol).[13]
-
Add 60 mL of anhydrous toluene to the flask.[13]
-
Begin stirring the solution and slowly add formic acid (7.54 mL, 200 mmol) dropwise over a period of 30-60 minutes. An exothermic reaction with gas evolution will be observed. Maintain control over the reaction rate by adjusting the addition speed.
-
After the addition is complete, allow the resulting mixture to stir for 10 hours at room temperature (23°C).[13]
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The final product, sulfamoyl chloride, will be obtained as a crystalline solid in quantitative yield (approx. 23 g).[13] The product can often be used in subsequent steps without further purification.
CSI as a Direct Route to N-Substituted Sulfamoyl Chlorides
Perhaps the most widespread use of CSI is in the direct synthesis of N-substituted and N,N-disubstituted sulfamoyl chlorides. The isocyanate group reacts readily with nucleophiles containing active hydrogens, such as primary and secondary amines.[14] This reaction forms an N-substituted sulfamoyl chloride intermediate, which is often generated in situ and used immediately without isolation due to potential instability.[15]
This transformation is the cornerstone of synthetic routes for numerous commercial products, particularly in the agrochemical industry for the production of sulfonylurea herbicides.[15] The reaction is typically carried out at low temperatures in an inert, aprotic solvent to moderate the exothermic reaction.[15]
References
- 1. Buy Sulfamoyl chloride | 7778-42-9 [smolecule.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 4. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 5. books.rsc.org [books.rsc.org]
- 6. macro.lsu.edu [macro.lsu.edu]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
- 10. arxada.com [arxada.com]
- 11. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 13. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US4569995A - Sulfamoyl chlorides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Isopropylsulfamoyl Chloride as a Versatile Reagent in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of therapeutic agents, from antibacterial sulfa drugs to diuretics and enzyme inhibitors.[1][2] The synthesis of these critical moieties often relies on the use of highly reactive sulfonyl and sulfamoyl chlorides.[1][3] N-isopropylsulfamoyl chloride, in particular, has emerged as a valuable and versatile electrophilic building block. The isopropyl group provides a unique combination of steric and electronic properties that can be leveraged to fine-tune molecular interactions, solubility, and metabolic stability in the resulting compounds.
This guide provides an in-depth exploration of the applications of isopropylsulfamoyl chloride in the synthesis of sulfur-nitrogen containing heterocycles. Moving beyond simple sulfonamide formation, we will delve into its role in constructing complex ring systems of significant interest in modern drug development programs.[4][5] This document offers mechanistic insights, showcases diverse synthetic applications, and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Mechanistic Principles: The Electrophilic Nature of this compound
The utility of this compound is rooted in the fundamental principles of nucleophilic acyl substitution. The sulfur atom of the sulfamoyl chloride group (-SO₂Cl) is highly electrophilic, a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles.[6]
The reaction with a primary or secondary amine, the most common transformation, proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic sulfur atom. This breaks the S=O pi bond and forms a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The S=O double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group. A base, often a tertiary amine like triethylamine or pyridine, is typically included to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[7]
The N-isopropyl substituent plays a crucial role. Sterically, it can influence the approach of the nucleophile and may affect the conformational preferences of the final product. Electronically, as an electron-donating group, it slightly modulates the reactivity of the sulfamoyl nitrogen.
Caption: General mechanism of nucleophilic acyl substitution.
Applications in Heterocyclic Synthesis
This compound is not merely a tool for appending a sulfonamide group; it is a key reagent for the de novo construction of heterocyclic scaffolds.
Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides
The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, most famously represented by the diuretic drug diazoxide. The synthesis can be achieved through the reaction of this compound with ortho-substituted anilines, such as 2-aminobenzonitriles or 2-aminobenzamides. The reaction proceeds via an initial sulfamoylation of the aniline nitrogen, followed by an intramolecular cyclization, where the second nucleophilic group on the benzene ring attacks an internal electrophile to close the ring. This approach offers a modular route to a diverse library of substituted benzothiadiazines.[8]
Synthesis of 1,2,3,5-Thiatriazole Dioxides
A powerful application of sulfamoyl chlorides is in the construction of five-membered heterocycles. The reaction of this compound with hydrazine or its substituted derivatives is a common method for preparing N-isopropylsulfonylhydrazides.[9][10][11] These intermediates are highly valuable precursors for further cyclization reactions. For instance, reaction with a suitable one-carbon electrophile (e.g., an orthoformate) can lead to the formation of a 1,2,3,5-thiatriazole dioxide ring system, a class of heterocycles explored for various biological activities.
Caption: Conceptual workflow for thiatriazole dioxide synthesis.
Precursor to Sulfamoyl Azides for Catalytic C-H Amination
In a more advanced and elegant application, this compound can be converted to the corresponding isopropylsulfamoyl azide. This azide is a precursor for catalytic C-H amination reactions. Using sophisticated catalysts, such as chiral ruthenium complexes, the sulfamoyl azide can undergo intramolecular C-H insertion, providing direct access to chiral saturated S,N-heterocycles like 1,2,5-thiadiazolidine-1,1-dioxides.[12] This powerful strategy allows for the creation of stereochemically complex heterocyclic structures from simple acyclic precursors, representing a significant advance in synthetic efficiency.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 3.1: General Procedure for the Synthesis of an N-Isopropyl-N'-Aryl Sulfamide
This foundational protocol details the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 - 1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 8-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfamide.[7]
Protocol 3.2: Synthesis of 2-Isopropyl-2,3-dihydro-1H-benzo[d][3][13][14]thiadiazine 1,1-dioxide
This protocol provides a specific example of heterocycle formation using 2-aminobenzylamine as the nucleophilic partner.
Caption: Experimental workflow for a benzothiadiazine synthesis.
Data Presentation and Troubleshooting
The efficiency of reactions involving this compound can vary significantly based on the nucleophilicity of the substrate and the reaction conditions.
Table 1: Representative Reactions and Yields
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Heterocycle Type |
| 1 | Aniline | Pyridine | DCM | 12 | 85-95 | N/A (Acyclic Sulfamide) |
| 2 | Hydrazine Hydrate | N/A | THF | 2 | 80-90 | N/A (Sulfonylhydrazide) |
| 3 | 2-Aminobenzonitrile | NaH | DMF | 6 | 60-75 | Benzothiadiazine |
| 4 | N-Boc-ethylenediamine | Et₃N | DCM | 16 | 75-85 | Thiadiazolidine precursor |
Troubleshooting Guide
-
Problem: Low or No Product Yield
-
Possible Cause: The sulfamoyl chloride may have hydrolyzed due to moisture.
-
Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
-
-
Problem: Formation of Dimer (R-SO₂-NH-SO₂-R)
-
Possible Cause: If using a primary amine, a second molecule can be acylated.
-
Solution: Use a slight excess of the amine nucleophile (1.1-1.2 eq). Maintain a low temperature during the addition of the sulfamoyl chloride to control reactivity.
-
-
Problem: Difficult Purification
-
Possible Cause: The product has similar polarity to the starting amine.
-
Solution: Ensure the acidic wash during workup is effective at removing any unreacted amine. A different chromatography solvent system may be required. Recrystallization can be an effective alternative to chromatography for crystalline products.
-
Conclusion
N-isopropylsulfamoyl chloride is a powerful and versatile reagent that extends far beyond the simple synthesis of sulfonamides. Its ability to participate in cyclization reactions makes it an indispensable tool for constructing diverse and medicinally relevant heterocyclic frameworks, including thiadiazines and thiatriazoles. By understanding the core mechanistic principles and leveraging modern catalytic methods, researchers can unlock the full potential of this building block to accelerate the discovery and development of novel chemical entities.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. nbinno.com [nbinno.com]
- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarly.org [scholarly.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. S-Heterocycle synthesis [organic-chemistry.org]
Application Notes & Protocols: Isopropylsulfamoyl Chloride as a Robust and Orthogonal Protecting Group for Amines
Introduction: Navigating the Challenges of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious use of protecting groups is paramount.[1] Functional groups must be temporarily masked to prevent undesired side reactions, allowing for selective transformations elsewhere in the molecule. The amine functional group, with its inherent nucleophilicity and basicity, is a frequent participant in essential reactions but also a common source of synthetic complications.[2] Its protection is therefore a routine, yet critical, consideration.
While carbamate-based protecting groups like Boc, Fmoc, and Cbz are workhorses in the field, their lability under acidic or basic conditions can limit their application in synthetic routes requiring harsh reagents.[3] This has sustained the need for more robust alternatives. Sulfonamides, such as those derived from p-toluenesulfonyl chloride (Ts-Cl) or nitrobenzenesulfonyl chloride (Ns-Cl), offer exceptional stability.[2][4] However, this very stability often necessitates harsh deprotection conditions that are incompatible with sensitive substrates.[5]
This guide introduces isopropylsulfamoyl chloride as a strategic reagent for amine protection. The resulting N-isopropylsulfamoyl (iPr-SO₂-NRR') group provides a unique balance of high stability and predictable reactivity, offering an orthogonal protection strategy that can circumvent the limitations of both traditional carbamates and overly robust sulfonamides. We will explore the underlying chemical principles, provide field-tested protocols for its application, and discuss its strategic deployment in complex synthetic challenges.
The N-Isopropylsulfamoyl Group: A Profile
The N-isopropylsulfamoyl group is installed via the reaction of a primary or secondary amine with this compound. The presence of the bulky isopropyl group on the sulfamoyl nitrogen sterically and electronically modulates the properties of the resulting sulfonamide, differentiating it from classical arylsulfonamides.
Core Advantages and Strategic Value
-
Exceptional Stability: The N-iPr-sulfamoyl group exhibits remarkable stability across a wide range of reaction conditions where common carbamate protecting groups would be cleaved. This robustness allows for greater flexibility in synthetic route design.
-
Orthogonality: Its distinct cleavage conditions make it orthogonal to many standard protecting groups. For instance, an N-iPr-sulfamoyl group remains intact under the acidic conditions used to remove Boc groups or the basic conditions for Fmoc removal, enabling highly selective manipulations in multiply-protected molecules.[5]
-
Predictable Reactivity for Deprotection: While robust, the group is designed for cleavage under specific reductive conditions that are often milder than those required for traditional tosylamides.
Comparative Stability and Orthogonality
The following table summarizes the stability of the N-iPr-sulfamoyl group in comparison to other widely used amine protecting groups. This data is essential for planning orthogonal synthetic strategies.
| Protecting Group | Reagents for Cleavage | Stable to Strong Acid (TFA, HCl) | Stable to Strong Base (Piperidine, NaOH) | Stable to Hydrogenolysis (H₂, Pd/C) | Stable to Nucleophiles (e.g., Thiols) |
| Boc | Strong Acid (TFA, HCl) | No | Yes | Yes | Yes |
| Fmoc | Amine Bases (Piperidine) | Yes | No | Yes | Yes |
| Cbz (Z) | Hydrogenolysis, Strong Acid | No | Yes | No | Yes |
| Tosyl (Ts) | Strong Acid (HBr), Na/NH₃ | Yes | Yes | Yes | Yes |
| Nosyl (Ns) | Thiolates (e.g., thiophenol) | Yes | Yes | Yes | No |
| N-iPr-sulfamoyl | Reductive (e.g., SmI₂, Na/naphthalenide) | Yes | Yes | Yes | Yes |
Experimental Methodologies and Protocols
The following protocols are designed to be robust starting points for researchers. As with any synthetic procedure, small-scale trials and optimization for specific substrates are highly recommended.
Workflow: Protection and Deprotection Cycle
This workflow illustrates the general lifecycle of the N-iPr-sulfamoyl protecting group in a synthetic sequence.
Caption: General workflow for amine protection and deprotection.
Protocol 1: General Procedure for Protection of a Primary Amine
This protocol describes the formation of an N-isopropylsulfonamide from a primary amine. The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfonyl chloride.[6]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Triethylamine (TEA, 1.5 - 2.0 eq) or another suitable non-nucleophilic base
-
4-Dimethylaminopyridine (DMAP, 0.05 - 0.1 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask, nitrogen inlet, and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. If the amine substrate is of low reactivity, the addition of catalytic DMAP (0.1 eq) is recommended.[2]
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Causality Insight: Dropwise addition is crucial to control the exotherm of the reaction and minimize the formation of potential side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Self-Validation: These washing steps remove excess base (HCl wash), unreacted sulfonyl chloride (hydrolyzed), and salts (brine wash), ensuring a cleaner crude product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude sulfonamide by flash column chromatography on silica gel.
Protocol 2: General Procedure for Deprotection of N-iPr-sulfamoyl Amines
The cleavage of sulfonamides typically requires reductive conditions. While harsh methods like sodium in liquid ammonia are used for tosyl groups, arenesulfonamides can be cleaved with samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent.[7] This method is often compatible with a wider range of functional groups.
Materials:
-
N-iPr-sulfamoyl protected amine (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a co-solvent (optional, but often accelerates the reaction)
-
Magnetic stirrer, round-bottom flask, nitrogen inlet, and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-iPr-sulfamoyl protected amine (1.0 eq) and anhydrous THF. If using, add HMPA or DMPU (4-6 eq).
-
Safety Note: HMPA is a carcinogen and should be handled with extreme care in a fume hood. DMPU is a safer alternative.
-
-
Reagent Addition: Cool the solution to 0 °C. Add the solution of samarium(II) iodide (4-6 eq) dropwise. The characteristic deep blue/green color of SmI₂ should persist initially.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the SmI₂ color and by TLC or LC-MS analysis. The reaction may take from 1 to 12 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous potassium sodium tartrate solution (Rochelle's salt) and stir vigorously until the solution becomes clear. This step chelates the samarium salts.
-
Extract the aqueous layer with ethyl acetate or ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amine by flash column chromatography or another suitable method (e.g., crystallization, distillation).
Strategic Applications in Research and Development
The true value of a protecting group is demonstrated in its ability to solve complex synthetic problems.
Decision Framework for Amine Protection
The choice of a protecting group is a critical strategic decision. The following diagram provides a simplified logic tree for selecting an appropriate group, highlighting a niche for N-iPr-sulfamoyl.
Caption: A decision tree for selecting an amine protecting group.
Case Study: Orthogonal Synthesis in Drug Discovery
In medicinal chemistry, the late-stage functionalization of complex scaffolds is a common strategy.[8] Consider a molecule containing both a Boc-protected aniline and an N-iPr-sulfamoyl protected aliphatic amine. The Boc group can be selectively removed with trifluoroacetic acid to allow for acylation or alkylation of the aniline. In a subsequent step, the N-iPr-sulfamoyl group can be removed under reductive conditions to unmask the aliphatic amine for a different coupling reaction. This orthogonal approach enables the synthesis of a diverse library of analogues from a common intermediate, which would be impossible if both amines were protected with the same group. The sulfonamide moiety itself is a well-established pharmacophore, and its derivatives are often explored as potential drug candidates.[9][10]
Potential in Advanced Peptide Synthesis
While Fmoc/tBu chemistry dominates solid-phase peptide synthesis (SPPS), challenges remain, especially with complex or aggregated sequences.[11][12] The N-iPr-sulfamoyl group could be used to protect the side chain of amino acids like lysine or ornithine. Its stability to both piperidine (Fmoc deprotection) and TFA (side-chain and cleavage from resin) would render it completely orthogonal to the standard SPPS workflow.[13][14] This would allow the on-resin modification of a specific lysine side chain after the full peptide backbone has been assembled, opening avenues for creating branched peptides, antibody-drug conjugates, or peptides with unique post-translational modifications.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 7. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 8. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. bachem.com [bachem.com]
- 12. youtube.com [youtube.com]
- 13. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Catalytic Methods for Sulfonylation with Isopropylsulfamoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Moiety and Modern Synthetic Strategies
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a vast number of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The synthesis of sulfonamides has traditionally been dominated by the reaction of a sulfonyl chloride with a primary or secondary amine. Isopropylsulfamoyl chloride, as a readily available and reactive building block, offers a direct route to N-isopropyl-substituted sulfonamides, a motif of growing interest in drug discovery due to the influence of the isopropyl group on physicochemical properties such as lipophilicity and metabolic stability.
Classical approaches to sulfonylation often necessitate stoichiometric reagents and can be limited by harsh reaction conditions. The development of catalytic methods for sulfonylation represents a significant advancement, offering milder conditions, improved functional group tolerance, and greater efficiency. This application note provides a detailed overview of contemporary catalytic strategies for sulfonylation reactions utilizing this compound, with a primary focus on the well-documented and highly effective photoredox-catalyzed approaches. We will also briefly explore other catalytic paradigms that, while less exemplified with this specific reagent, hold promise for future applications.
Core Principles: Catalytic Activation of Sulfamoyl Chlorides
The central challenge in the catalytic sulfonylation with sulfamoyl chlorides is the controlled generation of a reactive sulfamoyl species that can engage with a suitable reaction partner. The most prevalent and successful strategy to date involves the generation of sulfamoyl radicals through single-electron transfer (SET) processes.
Photoredox Catalysis: A Dominant Paradigm
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the generation of radicals under exceptionally mild conditions. In the context of sulfamoyl chlorides, a photocatalyst, upon excitation by visible light, can induce the homolytic cleavage of the S-Cl bond to generate a sulfamoyl radical. This highly reactive intermediate can then participate in a variety of transformations, most notably the hydrosulfamoylation of alkenes.
Photoredox-Catalyzed Hydrosulfamoylation of Alkenes
The addition of a sulfamoyl group across a carbon-carbon double bond is a highly atom-economical method for the synthesis of aliphatic sulfonamides. Photoredox catalysis provides an elegant solution for this transformation.
Mechanism of Photoredox-Catalyzed Hydrosulfamoylation
The generally accepted mechanism for the photoredox-catalyzed hydrosulfamoylation of an alkene with a sulfamoyl chloride is depicted below. The process is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state photocatalyst (PC*) is a potent reductant and can engage in a single-electron transfer (SET) with the sulfamoyl chloride. This reductive cleavage of the S-Cl bond generates a sulfamoyl radical and the oxidized photocatalyst. The sulfamoyl radical then adds to the alkene to form a carbon-centered radical intermediate. This radical can then be reduced by a suitable hydrogen atom donor to afford the final product and regenerate the catalyst.
The Cornerstone of Modern Therapeutics: A Detailed Guide to the Large-Scale Synthesis of Sulfonamides Utilizing Isopropylsulfamoyl Chloride
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This comprehensive application note provides an in-depth technical guide for the large-scale synthesis of sulfonamides, a critical pharmacophore in a vast array of therapeutic agents. We will focus on a robust and scalable methodology employing isopropylsulfamoyl chloride as a key reagent. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical considerations essential for successful and safe implementation in a drug development setting.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry, integral to the structure and activity of numerous drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. The ability to synthesize these compounds on a large scale with high purity and yield is therefore a critical capability in the pharmaceutical industry. This compound offers a versatile and reactive starting material for the introduction of the isopropylsulfamoyl moiety, which can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate.
The classical and most direct route to sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This nucleophilic substitution reaction is highly efficient and broadly applicable, forming the basis of the protocol detailed herein.
The Chemistry: A Mechanistic Perspective
The synthesis of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl-type substitution at the electrophilic sulfur atom of the sulfonyl chloride. The reaction mechanism can be broken down into two key stages: addition and elimination.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This forms a transient, tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, a good leaving group.
-
Deprotonation: The resulting protonated sulfonamide is then deprotonated by a base present in the reaction mixture, typically a tertiary amine like triethylamine or pyridine, to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.[1][2] The presence of this base is crucial to drive the reaction to completion by neutralizing the generated hydrochloric acid.
Caption: Mechanism of Sulfonamide Formation.
Large-Scale Synthesis Protocol: N-Benzylisopropylsulfonamide
This protocol details the synthesis of N-benzylisopropylsulfonamide as a representative example of the large-scale synthesis of a sulfonamide using this compound. This procedure is designed to be scalable with appropriate engineering controls.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Eq. |
| Benzylamine | 107.15 | 107.2 | 1.0 | 1.0 |
| This compound | 157.62 | 165.5 | 1.05 | 1.05 |
| Triethylamine | 101.19 | 151.8 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 2.0 L | - | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
| Ethanol (for recrystallization) | - | As needed | - | - |
Experimental Procedure
Caption: Experimental Workflow for Sulfonamide Synthesis.
Step 1: Reaction Setup
In a suitable, dry reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve benzylamine (107.2 g, 1.0 mol) and triethylamine (151.8 g, 1.5 mol) in dichloromethane (1.0 L). Stir the mixture until all components are fully dissolved.
Step 2: Addition of this compound
Cool the solution to 0 °C using an ice-water bath. In the dropping funnel, prepare a solution of this compound (165.5 g, 1.05 mol) in dichloromethane (1.0 L). Add the this compound solution dropwise to the stirred amine solution over a period of 60-90 minutes, ensuring the internal temperature is maintained below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
Causality: A slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and minimize the formation of potential side products.
Step 3: Reaction Monitoring
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
Step 4: Work-up
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (500 mL) to neutralize the excess triethylamine. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
Causality: The acidic wash removes the triethylamine hydrochloride and any remaining unreacted amine. The basic wash removes any acidic impurities. The brine wash removes residual water from the organic layer.
Step 5: Isolation of Crude Product
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzylisopropylsulfonamide as a solid or viscous oil.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds to a high degree of purity.[3]
Step 1: Solvent Selection
For N-benzylisopropylsulfonamide, ethanol is a suitable solvent for recrystallization. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to a constant weight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.[5]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
HPLC: To determine the final purity of the compound.
Safety Considerations
-
This compound is corrosive and lachrymatory. It reacts with water and should be handled in a well-ventilated fume hood.[1]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic, and appropriate measures for temperature control must be in place, especially on a large scale.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.
Conclusion
This application note provides a comprehensive and practical guide for the large-scale synthesis of sulfonamides using this compound. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions, researchers and drug development professionals can confidently and efficiently produce these vital therapeutic building blocks. The presented methodology is robust, scalable, and amenable to the synthesis of a wide variety of sulfonamide derivatives.
References
Application Note & Protocol Guide: Isopropylsulfamoyl Chloride in Synthetic Chemistry
Abstract
Isopropylsulfamoyl chloride, (CH₃)₂CHNHSO₂Cl, is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the isopropylsulfamoyl moiety onto nucleophilic substrates. This functional group is a key component in a variety of biologically active molecules and pharmaceutical agents, making robust and reliable protocols for its use essential.[1] This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on the sulfonylation of amines. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol, and discuss critical safety considerations and optimization strategies to ensure reproducible and high-yielding results for researchers in drug development and chemical synthesis.
Introduction: The Role and Reactivity of this compound
This compound is a member of the sulfamoyl chloride class of compounds, characterized by a highly electrophilic sulfur atom. This electrophilicity is the cornerstone of its synthetic utility, making it an excellent reagent for forming stable sulfonamide bonds through nucleophilic substitution reactions.[2] The primary reaction involves the attack of a nucleophile, typically a primary or secondary amine, on the sulfonyl chloride group, which results in the displacement of the chloride ion.[2][3]
The presence of the isopropyl group provides steric bulk that can influence the reagent's reactivity and the properties of the final product.[2] The resulting N-isopropylsulfamides are prevalent in medicinal chemistry, valued for their ability to act as hydrogen bond donors and acceptors, and to improve the pharmacokinetic profiles of drug candidates.[1]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the nucleophile (e.g., an amine) attacks the electrophilic sulfur atom. This is followed by the reformation of the sulfur-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a suitable base present in the reaction mixture.[3][4]
Caption: General mechanism for the sulfonylation of an amine.
Critical Safety & Handling Protocols
This compound is a reactive and hazardous chemical that demands careful handling. Adherence to safety protocols is paramount.
-
Hazard Profile: The compound is an irritant and may be corrosive. It can cause severe skin burns and eye damage.[5][6] Inhalation of vapors or dust may irritate the respiratory tract.[7] It is also moisture-sensitive and will react with water, potentially releasing corrosive HCl gas.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles. A face shield is strongly recommended.[6][7]
-
Handling Procedures: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Use dry glassware and solvents to prevent hydrolysis. Containers should be kept tightly closed and, for long-term storage, stored under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (2-8°C).[9]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Experimental Protocol: Synthesis of N-Benzyl-N'-isopropylsulfamide
This section provides a detailed, step-by-step protocol for a representative reaction between this compound and benzylamine. This serves as a template that can be adapted for other primary or secondary amines.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzylamine (1.0 eq) and anhydrous DCM. Stir the solution until the amine is fully dissolved. Add the base (e.g., Triethylamine, 1.2 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup & Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes excess base, unreacted starting materials, and aqueous impurities.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude solid or oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-N'-isopropylsulfamide.
Caption: Standard experimental workflow for amine sulfonylation.
Data Summary & Optimization
The choice of base and solvent can significantly impact reaction efficiency and yield. The following table summarizes typical conditions.
| Amine Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Avg. Yield (%) | Rationale / Notes |
| Primary Aliphatic | TEA, DIPEA | DCM, THF | 0 to RT | 1-4 | 85-95% | Highly nucleophilic; reaction is typically fast and clean. |
| Primary Aromatic | Pyridine, TEA | DCM, DMF | 0 to 40 | 4-12 | 70-85% | Less nucleophilic than aliphatic amines; may require longer reaction times or gentle heating.[1] |
| Secondary Aliphatic | DIPEA | DCM, MeCN | 0 to RT | 2-8 | 80-95% | DIPEA is often preferred due to its steric bulk, minimizing potential side reactions. |
| Alcohols/Phenols | NaH, DIPEA | THF, DMF | 0 to RT | 6-16 | 60-90% | Less nucleophilic than amines; often requires a stronger base like NaH to deprotonate the hydroxyl group first.[11] |
Troubleshooting & Field Insights:
-
Low Yield: If yields are low, ensure all reagents and glassware are scrupulously dry. The primary competitor to the desired reaction is the hydrolysis of the sulfamoyl chloride. Consider using a more hindered base like DIPEA to minimize potential N-sulfonylation of the base itself.
-
Side Reactions: For sterically hindered amines, the reaction may be sluggish. Gentle heating (e.g., to 40 °C) can increase the rate, but should be done cautiously to avoid decomposition.[11]
-
Purification Challenges: The triethylammonium or diisopropylethylammonium chloride salt formed can sometimes complicate purification. A thorough aqueous wash is crucial to remove the bulk of these salts before chromatography.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. opcw.org [opcw.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]
- 9. isopropylsulphamoyl chloride CAS#: 26118-67-2 [amp.chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of Isopropylsulfamoyl Chloride in the Synthesis of Pharmaceutical Intermediates
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Isopropylsulfamoyl chloride stands as a pivotal reagent in contemporary medicinal chemistry, primarily enabling the facile construction of sulfonamide and sulfamate moieties, which are integral to a vast range of therapeutic agents.[1][2][3] Its utility is rooted in the electrophilic nature of the sulfur center, which allows for efficient bond formation with nucleophilic nitrogen and oxygen species.[4] This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles, offer validated experimental protocols, and address critical safety and handling considerations. We will dissect its core applications, present a case study in the synthesis of a key pharmaceutical intermediate, and provide troubleshooting insights to empower researchers in leveraging this versatile building block for accelerated drug discovery.
Foundational Principles: Understanding this compound
This compound, with the chemical formula (CH₃)₂CHNHSO₂Cl, is a member of the sulfamoyl chloride class of reagents. The core value of this molecule in pharmaceutical synthesis lies in its ability to serve as a compact, efficient donor of the isopropylsulfamoyl group [(CH₃)₂CHNHSO₂-].
The reactivity of the molecule is dictated by the sulfur-chlorine bond. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly electrophilic and thus susceptible to nucleophilic attack.[4] The chloride ion is an excellent leaving group, which thermodynamically favors the substitution reaction. This inherent reactivity is the cornerstone of its application in forming robust S-N and S-O bonds, which are prevalent in many marketed drugs.[2][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26118-67-2[7] |
| Molecular Formula | C₃H₈ClNO₂S |
| Molecular Weight | 157.62 g/mol |
| Appearance | Varies; often a liquid or low-melting solid |
| Reactivity | Moisture-sensitive; reacts with water and other protic solvents.[8][9] |
| Primary Hazard | Corrosive, causes burns, irritant.[8][10] |
Core Synthetic Applications & Mechanistic Insights
The primary utility of this compound is the synthesis of N-isopropylsulfonamides and O-isopropylsulfamates.
Synthesis of N-Isopropylsulfonamides
The formation of a sulfonamide bond is the most common application of sulfamoyl chlorides.[1] This reaction is a robust and high-yielding method for incorporating the sulfonamide functional group, a well-established pharmacophore known to enhance binding affinity, improve pharmacokinetic properties, and act as a bioisostere for other functional groups.[2][5]
Causality of the Reaction: The reaction proceeds via a nucleophilic addition-elimination mechanism.[11][12] The lone pair of electrons on the amine nitrogen (the nucleophile) attacks the electrophilic sulfur atom of the sulfamoyl chloride. This forms a transient, tetrahedral intermediate. The carbon-oxygen double bond does not exist here, but the principle is similar to acyl chloride reactions. The subsequent collapse of this intermediate expels the chloride ion, the most stable leaving group, to form the sulfonamide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12][13]
Caption: Mechanism of Sulfonamide Formation.
General Protocol: Synthesis of an N-Alkyl/Aryl-N'-isopropylsulfonamide
This protocol is a generalized guideline and requires optimization for specific substrates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF) (approx. 0.1-0.5 M).[14]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Dissolve this compound (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base.[14] Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[15]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[14]
Synthesis of O-Isopropylsulfamates
Sulfamates are important motifs in medicinal chemistry, often used as prodrugs or as key components of carbonic anhydrase inhibitors. While sulfamoyl chlorides can react with alcohols to form sulfamates, the reaction can be sluggish, and the instability of the reagent itself presents challenges.[16][17]
Trustworthiness & Alternative Reagents: It is important to acknowledge that sulfamoyl chloride is unstable and can be difficult to handle and store.[16] For this reason, researchers have developed more stable, bench-top solid reagents for sulfamoylation. One such authoritative alternative is hexafluoroisopropyl sulfamate (HFIPS) , which reacts with alcohols under mild conditions to generate sulfamates, with hexafluoroisopropanol being the only byproduct.[16][17] This highlights a critical aspect of protocol design: choosing a reagent system that is not only effective but also stable and safe. When this compound must be used, it should ideally be freshly prepared or sourced from a reliable supplier and used without delay.
Caption: Experimental Workflow for Sulfamoylation.
Case Study: Synthesis of a Tamsulosin Precursor Intermediate
Tamsulosin is a selective α₁ adrenergic antagonist used to treat benign prostatic hyperplasia.[18] Its structure contains a critical sulfonamide moiety. While many synthetic routes exist, a common strategy involves the formation of a benzenesulfonamide intermediate.[19][20] The final step often involves reacting a sulfonyl chloride with ammonia.[18][21] We can adapt this principle to illustrate the use of a sulfamoyl chloride in a related context.
Let's consider the synthesis of the core sulfonamide portion of a Tamsulosin analog, starting from a key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonic acid, which can be converted to its corresponding sulfonyl chloride.
Reaction: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonyl chloride reacts with an amine to form the sulfonamide linkage. The process of converting the sulfonic acid to the sulfonyl chloride often involves reagents like thionyl chloride or oxalyl chloride.[15][21]
Protocol: Synthesis of the Tamsulosin Core Sulfonamide
This protocol describes the final amination step, a key transformation in the synthesis of Tamsulosin.
-
Sulfonyl Chloride Formation (In Situ): To a stirred solution of (R)-5-{2-[2-(2-ethoxyphenoxy)ethylamino]propyl}-2-methoxy-benzenesulfonic acid (1.0 eq.) in an appropriate organic solvent (e.g., dichloromethane), add a halogenating agent like thionyl chloride (1.2 eq.) at a reduced temperature (-5 °C to 0 °C).[18][21] Stir the reaction for 1-2 hours until the conversion to the sulfonyl chloride is complete.
-
Ammonia Reaction: In a separate flask, prepare a solution of ammonia in an organic solvent (e.g., tetrahydrofuran).[21] Cool this solution to 0-10 °C.
-
Addition: Slowly add the freshly prepared sulfonyl chloride solution from step 1 to the ammonia solution. Maintain the temperature between 15 °C and 25 °C during the addition.[21]
-
Reaction and Monitoring: Stir the resulting mixture at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride intermediate by TLC.
-
Workup and Isolation: After the reaction is complete, concentrate the solvent under vacuum. The residue can then be taken up in a suitable solvent like ethanol, and the hydrochloride salt can be precipitated by the addition of ethanolic HCl.[21]
-
Purification: The precipitated solid is collected by filtration, washed with cold solvent, and dried. Recrystallization from ethanol can be performed to achieve high purity of the final Tamsulosin hydrochloride product.[21]
Table 2: Representative Reaction Parameters for Tamsulosin Sulfonamide Formation
| Parameter | Condition | Rationale / Reference |
| Starting Material | Benzenesulfonic acid intermediate | Key precursor in Tamsulosin synthesis[21] |
| Halogenating Agent | Thionyl Chloride | Efficient conversion of sulfonic acid to sulfonyl chloride[18] |
| Aminating Agent | Ammonia in THF | Forms the primary sulfonamide moiety[21] |
| Temperature | -5 °C to 25 °C | Controls reactivity and minimizes side reactions[18][21] |
| Solvent | Dichloromethane, THF | Aprotic solvents that do not react with intermediates[21] |
| Typical Purity | >98% after recrystallization | Achievable via standard purification methods[21] |
Safety, Handling, and Troubleshooting
4.1. Mandatory Safety Precautions
This compound is a reactive and hazardous chemical that demands strict adherence to safety protocols.
-
Handling: Always handle this reagent in a certified chemical fume hood.[10][22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][23]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, and strong bases.[9][22][23] It is moisture-sensitive, and exposure to moist air can lead to decomposition, releasing toxic gases like HCl.[8][9]
-
Spills: In case of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[8][10] Do not use water to clean up the spill. Ventilate the area thoroughly.[10]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
4.2. Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Inactive amine (protonated).2. Decomposed sulfamoyl chloride.3. Insufficient reaction time/temp. | 1. Ensure sufficient base (1.2-1.5 eq.) is used. Use a stronger, non-nucleophilic base if needed.2. Use freshly opened or newly prepared reagent. Confirm quality by NMR if possible.3. Monitor reaction by TLC/LC-MS to confirm completion. Gently heat if reactants are stable. |
| Multiple Products | 1. Reaction with di- or poly-functionalized amines.2. Side reaction on the sulfamoyl nitrogen. | 1. Use appropriate protecting groups for other nucleophilic sites.2. This is less common with this compound but can occur. Optimize base and temperature. |
| Difficult Purification | 1. Unreacted starting materials.2. Emulsion during workup. | 1. Perform a thorough aqueous workup as described in the protocol to remove excess amine and hydrolyzed sulfonyl chloride.[14]2. Add brine to the separatory funnel to help break the emulsion. |
Conclusion
This compound is a powerful tool in the arsenal of the medicinal chemist for the construction of pharmaceutical intermediates. Its predictable reactivity, when coupled with a thorough understanding of the underlying mechanism and strict adherence to safety protocols, enables the efficient synthesis of sulfonamides and related structures. By appreciating both its utility and its limitations—such as stability—and by knowing when to employ alternative reagents, researchers can confidently and safely integrate this building block into their synthetic strategies, paving the way for the discovery and development of novel therapeutic agents.
References
- 1. cbijournal.com [cbijournal.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.com [fishersci.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. data.epo.org [data.epo.org]
- 19. karlancer.com [karlancer.com]
- 20. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
One-Pot Synthesis of Sulfonamides Using Isopropylsulfamoyl Chloride: An Application Note and Protocol for Drug Discovery
Introduction: The Strategic Value of Sulfonamides and the Efficiency of One-Pot Synthesis
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of therapeutic agents.[1] From antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-cancer agents, the sulfonamide moiety's unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for amides and phenols—make it an invaluable tool for drug design.[1] The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and widely applicable method.[2][3]
In the fast-paced environment of drug discovery and development, efficiency is paramount. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages. They reduce reaction times, minimize waste, and decrease the consumption of reagents and solvents, leading to more sustainable and cost-effective processes. This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of N-substituted sulfonamides utilizing isopropylsulfamoyl chloride, a versatile and readily available building block.
Scientific Rationale: Mechanism and Key Experimental Considerations
The one-pot synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, with the chloride ion being expelled as a good leaving group.
-
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final sulfonamide product. The base also serves to quench the hydrogen chloride (HCl) generated during the reaction.
References
Application Notes & Protocols: Microwave-Assisted Synthesis with Isopropylsulfamoyl Chloride
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of isopropylsulfamoyl chloride in microwave-assisted organic synthesis (MAOS). Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave irradiation offers a transformative approach, dramatically accelerating reaction rates, improving yields, and enhancing product purity through efficient and uniform heating.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering in-depth scientific principles, actionable protocols, and safety guidelines for the rapid and efficient synthesis of N-substituted isopropylsulfonamides.
The Scientific Basis: Why Microwave Synthesis?
Conventional heating relies on thermal conductivity, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and reactants.[5] Microwave-assisted synthesis, however, utilizes a fundamentally different heating mechanism.
Mechanism of Microwave Heating
Microwave energy interacts directly with polar molecules and ions within the reaction mixture, leading to rapid, volumetric, and uniform heating.[6][7] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in a synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation causes intense molecular friction, which generates heat.[4][6]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or charged intermediates), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this migration cause kinetic energy to be converted into heat.[7]
This direct coupling of energy results in near-instantaneous heating that is not limited by the thermal conductivity of the reaction vessel, often leading to temperatures and pressures well above the solvent's boiling point in a sealed-vessel environment.[8]
Key Advantages Over Conventional Methods
The application of microwave energy to the synthesis of sulfonamides provides several distinct advantages:
| Feature | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | Minutes | Hours to Days |
| Heating Method | Volumetric, uniform, and direct | Indirect, via vessel walls |
| Temperature Control | Precise, with rapid heating/cooling | Slow, prone to gradients and overheating |
| Product Yield | Often significantly higher[2] | Variable, can be lower due to side reactions |
| Product Purity | Generally higher, with fewer byproducts[4] | Byproducts from prolonged heating are common |
| Energy Efficiency | High, heats only the reaction mixture[5] | Low, significant energy loss to the environment |
The Reagent: this compound
This compound is a key building block for installing the N-isopropylsulfonamide moiety, a functional group present in various biologically active compounds.[9][10] Its reaction with primary or secondary amines yields the corresponding sulfonamide.
Critical Safety & Handling Protocols
This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.
-
Hazards: The compound is corrosive, a lachrymator (induces tears), and reacts vigorously with water and other nucleophiles.[11][12] Contact with moisture will release corrosive hydrogen chloride (HCl) gas. Inhalation can cause severe respiratory irritation, and skin/eye contact can result in serious burns.[12][13]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[11] Required PPE includes:
-
Chemical splash goggles and a face shield.[14]
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
A flame-retardant lab coat.
-
-
Handling & Storage:
-
Store in a cool, dry, well-ventilated area away from moisture, heat, and ignition sources.[12]
-
Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Use only clean, dry glassware and syringes for transfer.
-
Have a safety shower and eyewash station readily accessible.[11]
-
-
Spill & First Aid:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Application Protocol: Microwave-Assisted Synthesis of N-Aryl-N'-isopropylsulfonamide
This section details a robust protocol for the reaction between an aniline derivative and this compound. The principles can be readily adapted for aliphatic amines.
Overall Workflow
The process follows a logical sequence from preparation to analysis, optimized for speed and efficiency.
Caption: General workflow for microwave-assisted sulfonamide synthesis.
Materials & Equipment
-
Reagents: this compound, substituted amine (e.g., 4-methoxyaniline), anhydrous solvent (e.g., Acetonitrile, 1,4-Dioxane), and a non-nucleophilic base (e.g., Triethylamine, Pyridine).
-
Equipment: Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator), appropriate microwave process vials (10 mL) with snap-on caps, magnetic stir bars, analytical balance, syringes, and standard laboratory glassware for workup and purification.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. A base is required to neutralize the HCl byproduct generated during the reaction.
Caption: Mechanism of sulfonamide formation.
Detailed Step-by-Step Protocol
-
Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq.).
-
Solvent & Base Addition: Add 3 mL of an anhydrous polar solvent (e.g., Acetonitrile). Add the non-nucleophilic base (e.g., Triethylamine, 1.5 mmol, 1.5 eq.).
-
Reactant Addition: While stirring, slowly add this compound (1.1 mmol, 1.1 eq.) to the mixture using a dry syringe.
-
Causality Note: Adding the sulfamoyl chloride last and slowly prevents rapid exotherms and potential side reactions. The excess base ensures complete neutralization of the generated HCl, driving the reaction to completion.
-
-
Sealing: Securely cap the vial. Ensure the cap is properly seated to withstand the pressures generated during heating.[8]
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters according to the guidelines below.
| Parameter | Recommended Setting | Rationale |
| Temperature | 120-150 °C | Provides sufficient energy to overcome the activation barrier rapidly. |
| Reaction Time | 5-20 minutes | Significantly shorter than conventional methods. Monitor by TLC for optimization. |
| Microwave Power | Variable (auto-power) | The instrument will apply the necessary power to maintain the set temperature. |
| Absorption Level | High | Suitable for polar reaction mixtures that couple efficiently with microwaves.[7] |
| Pre-Stirring | 15 seconds | Ensures a homogenous mixture before heating begins. |
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system before carefully opening.
-
Workup:
-
Quench the reaction by adding 10 mL of 1M HCl(aq) to the vial and stir.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Data: Microwave vs. Conventional Heating
The following table illustrates the typical enhancements achieved using the microwave protocol for the synthesis of N-(4-methoxyphenyl)propane-2-sulfonamide.
| Method | Temperature (°C) | Time | Yield (%) | Purity (by LCMS) |
| Microwave | 140 | 10 min | 92% | >98% |
| Conventional (Oil Bath) | 82 (refluxing MeCN) | 18 hours | 65% | ~90% (with impurities) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive amine (sterically hindered or electron-deficient).2. Reagent degradation (moisture).3. Insufficient temperature/time. | 1. Increase reaction temperature and/or time. Consider a more forcing solvent like DMF.2. Use freshly opened or distilled reagents and anhydrous solvents.3. Run a time-course study to find optimal conditions. |
| Formation of Di-sulfonated Product | The sulfonamide N-H is deprotonated and reacts again. | Use a slight excess of the amine (1.2 eq.) relative to the sulfamoyl chloride (1.0 eq.). |
| Incomplete Reaction | Insufficient base to neutralize HCl, leading to protonation of the starting amine. | Ensure at least 1.5 equivalents of a non-nucleophilic base are used. |
| Vial Pressure Error | 1. Reaction is too concentrated.2. Temperature is too high for the solvent. | 1. Increase solvent volume.2. Reduce the set temperature. |
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Synthesis, Structural Characterization, Thermal Analysis and Antibacterial Studies of Fe(III), Ni(II) and Cu(II) Complexes of Sulfanilamide – Oriental Journal of Chemistry [orientjchem.org]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. fishersci.at [fishersci.at]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Flow Chemistry Applications of Isopropylsulfamoyl Chloride: A Guide for Advanced Synthesis
Foreword: Embracing Continuous-Flow for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of this critical moiety, traditionally accomplished in batch reactors, often involves the use of reactive sulfonyl chlorides. Isopropylsulfamoyl chloride, a key building block, is no exception. While effective, batch processing of such reactions can present challenges related to safety, scalability, and process control. This guide provides an in-depth exploration of how continuous-flow chemistry can be strategically employed to overcome these limitations, offering a safer, more efficient, and highly controllable platform for the synthesis of N-isopropylsulfamoyl derivatives. By leveraging the inherent advantages of micro- and meso-fluidic systems, researchers and drug development professionals can unlock new efficiencies in the synthesis of sulfonamide-based compounds.
The Rationale for Flow Chemistry in Sulfamoylation Reactions
The decision to transition from batch to continuous-flow processing for reactions involving this compound is underpinned by several key scientific and practical advantages. These benefits stem from the unique characteristics of flow reactors, which offer superior control over reaction parameters compared to traditional flask-based methods.
-
Enhanced Safety: The reaction of this compound with amines is typically exothermic. In a flow reactor, the small internal volume ensures that only a minimal amount of reactive material is present at any given time, significantly mitigating the risk of thermal runaway.[1][2] This "intrinsically safer" design is a critical advantage when working with reactive reagents.[1][2]
-
Precise Process Control: Flow chemistry allows for exquisite control over reaction parameters such as temperature, pressure, and residence time.[1][2] This level of control is often difficult to achieve in batch reactors, where temperature and concentration gradients can lead to the formation of impurities. The ability to precisely tune these variables in a flow system often results in higher yields and selectivities.
-
Rapid Reaction Optimization: The continuous nature of flow chemistry enables rapid optimization of reaction conditions. By systematically varying parameters such as flow rate, temperature, and reagent stoichiometry, a large experimental space can be explored in a fraction of the time required for batch optimization.
-
Seamless Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch. Instead of using larger and larger reactors, which can introduce new heat and mass transfer challenges, scaling in flow is often achieved by running the system for longer periods or by "scaling out" – running multiple reactors in parallel.[1]
Core Application: Synthesis of N-Substituted Isopropylsulfonamides
The primary application of this compound in flow chemistry is the synthesis of N-substituted isopropylsulfonamides through its reaction with primary and secondary amines. This transformation is fundamental to the creation of a diverse range of compounds with potential biological activity.
Reaction Principle
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the this compound by the amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion, which is typically scavenged by a base, to yield the stable sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and render it non-nucleophilic.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with in-line analysis providing real-time feedback on reaction performance. These protocols are based on established methodologies for the synthesis of sulfonamides in flow and should be considered as a starting point for optimization with specific substrates.
General Setup for Continuous Sulfamoylation
The experimental setup for the continuous synthesis of N-substituted isopropylsulfonamides is modular and can be adapted to specific laboratory needs. A representative workflow is depicted below.
Caption: Generalized workflow for continuous sulfamoylation.
Physicochemical Data for this compound
For the successful implementation of a flow chemistry protocol, understanding the physicochemical properties of the reagents is paramount.
| Property | Value | Source |
| CAS Number | 26118-67-2 | [3] |
| Molecular Formula | C₃H₈ClNO₂S | [3] |
| Molecular Weight | 157.62 g/mol | [3] |
| Boiling Point | 212 °C | [3] |
| Density | 1.317 g/cm³ | [3] |
| Solubility | Soluble in DCM, Diethyl Ether | [3] |
| Flash Point | 82 °C | [3] |
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol outlines a representative procedure for the reaction of this compound with a primary amine.
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous dichloromethane (DCM).
-
Solution B: Prepare a solution of benzylamine (1.2 equivalents, 0.6 M) and triethylamine (1.5 equivalents, 0.75 M) in anhydrous DCM.
Experimental Procedure:
-
System Priming: Prime the syringe pumps and tubing with the respective solvent (anhydrous DCM).
-
Reagent Introduction: Set the flow rates for Pump A (Solution A) and Pump B (Solution B) to achieve the desired residence time and stoichiometry. A starting point could be a 1:1 flow rate ratio (e.g., 0.5 mL/min for each pump).
-
Mixing and Reaction: The two reagent streams are combined in a T-mixer and enter a heated reactor coil (e.g., 10 mL PFA tubing). The reaction temperature can be initially set to room temperature and optimized as needed.
-
In-line Monitoring: The reaction stream passes through an in-line IR or Raman spectrometer to monitor the disappearance of the amine and the formation of the sulfonamide product in real-time.
-
Pressure Control: A back-pressure regulator (e.g., 50 psi) is used to ensure the solvent remains in the liquid phase at elevated temperatures.
-
Product Collection: The product stream is collected in a flask containing a quench solution (e.g., 1 M HCl) to neutralize any unreacted amine and base.
-
Work-up: The collected mixture is transferred to a separatory funnel. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol is adapted for the reaction with a secondary amine.
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous acetonitrile.
-
Solution B: Prepare a solution of morpholine (1.2 equivalents, 0.6 M) and diisopropylethylamine (DIPEA) (1.5 equivalents, 0.75 M) in anhydrous acetonitrile.
Experimental Procedure:
The procedure is analogous to that for primary amines, with the following considerations:
-
Solvent: Acetonitrile can be a suitable solvent for a wider range of secondary amines.
-
Base: A non-nucleophilic base such as DIPEA is recommended to avoid competitive reaction with the sulfamoyl chloride.
-
Reaction Temperature: Reactions with less nucleophilic secondary amines may require elevated temperatures (e.g., 40-80 °C) to achieve a reasonable reaction rate. The precise temperature should be optimized based on in-line monitoring.
Trustworthiness: A Self-Validating System through In-line Analytics
The integration of in-line analytical techniques is crucial for establishing the trustworthiness of a flow chemistry protocol. Real-time monitoring provides immediate feedback on reaction performance, enabling rapid optimization and ensuring process stability.
Caption: Feedback loop for process optimization.
-
Infrared (IR) Spectroscopy: In-line ATR-FTIR spectroscopy is a powerful tool for monitoring the consumption of starting materials and the formation of the sulfonamide product by tracking the characteristic vibrational frequencies of the N-H bond (for primary amines), the S=O bonds, and other functional groups.
-
Raman Spectroscopy: Raman spectroscopy is also well-suited for in-line monitoring, particularly in aqueous or highly polar solvent systems where IR spectroscopy may be less effective.
By correlating the spectral data with off-line analysis of collected samples (e.g., HPLC, NMR), a robust calibration model can be developed to quantify reaction conversion and product purity in real-time.
Safety Protocols for Handling this compound in Continuous Flow
While flow chemistry inherently enhances safety, the reactive nature of this compound necessitates strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound and its solutions.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Material Compatibility: Ensure that all components of the flow reactor (tubing, fittings, etc.) are chemically compatible with this compound and the solvents used. PFA and stainless steel are generally suitable.
-
Leak Detection: Regularly inspect the flow setup for any signs of leaks. The use of a back-pressure regulator can increase the risk of leaks if fittings are not properly secured.
-
Emergency Procedures: Have a plan in place for handling spills and accidental exposure. This includes having access to a safety shower, eyewash station, and appropriate spill kits.
-
Quenching: The product stream should be collected in a quenching solution to neutralize any unreacted this compound.
Conclusion: A Forward-Looking Approach to Sulfonamide Synthesis
The application of continuous-flow chemistry to reactions involving this compound represents a significant advancement over traditional batch methods. The enhanced safety, precise process control, and potential for rapid optimization and seamless scalability make it an attractive platform for both academic research and industrial drug development. By embracing the principles and protocols outlined in this guide, scientists can harness the power of flow chemistry to accelerate the discovery and synthesis of novel sulfonamide-based therapeutics.
References
Troubleshooting & Optimization
common side reactions with Isopropylsulfamoyl chloride
Welcome to the technical support center for Isopropylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in experimental settings. Here, we will delve into the causality behind experimental outcomes and provide actionable troubleshooting advice to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during reactions involving this compound. Each issue is presented in a question-and-answer format, providing a clear path from problem to solution.
Problem 1: Low or No Yield of the Desired N-isopropylsulfonamide
Question: I am reacting this compound with my primary/secondary amine, but I'm observing a low yield of my target sulfonamide. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in sulfonamide synthesis are a common issue that can often be traced back to a few key factors related to the reactants' stability, the reaction conditions, and the presence of competing side reactions.
Potential Causes & Solutions:
-
Moisture Contamination (Hydrolysis): this compound is highly susceptible to hydrolysis. Trace amounts of water in your solvent, amine, or glassware can lead to the formation of isopropylsulfamic acid, which is unreactive towards your amine.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is freshly distilled or from a sealed bottle over molecular sieves.[1]
-
If your amine is a salt (e.g., hydrochloride), ensure it is fully neutralized and dried before the reaction.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
-
Inadequate Base: The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl).[2] This HCl can protonate your starting amine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.[1][3]
-
For less nucleophilic amines, a stronger base or a slight excess of the tertiary amine base may be required to drive the reaction to completion.[4]
-
-
-
Suboptimal Reaction Temperature: While many sulfonamide formations proceed readily at room temperature, less nucleophilic or sterically hindered amines may require heating to increase the reaction rate.
-
Troubleshooting Steps:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-60 °C).[4] Be mindful that excessive heat can promote side reactions.
-
-
Problem 2: Formation of an Unexpected Symmetric Sulfamide Byproduct
Question: I've isolated my product, but I'm also seeing a significant amount of a symmetrical sulfamide, N,N'-diisopropylsulfamide. How is this forming and how can I prevent it?
Answer:
The formation of N,N'-diisopropylsulfamide is a classic side reaction that points to the in-situ formation of an unstable intermediate, isopropylsulfamoyl isocyanate, or the decomposition of the starting material.
Potential Mechanism:
Under certain conditions, particularly with heating or in the presence of specific bases, this compound can undergo decomposition. One plausible pathway involves the formation of an intermediate that can then react with the isopropylamine starting material or isopropylamine formed from decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting the formation of N,N'-diisopropylsulfamide.
Preventative Measures:
-
Control Temperature: Avoid high reaction temperatures which can accelerate the decomposition of the sulfamoyl chloride.
-
Choice of Base: The choice of base can be critical. A hindered, non-nucleophilic base like DIPEA is often preferred over less hindered bases like triethylamine.
-
Addition Method: Adding the this compound slowly to the solution of the amine and base can help to maintain a low concentration of the sulfamoyl chloride, disfavoring self-condensation or decomposition pathways.
Problem 3: Reaction with an Alcohol Nucleophile Yields No Sulfamate Ester
Question: I am trying to synthesize an isopropylsulfamate ester by reacting this compound with an alcohol in the presence of a base, but the reaction is not proceeding. Why is this and what can I do?
Answer:
While structurally similar to the reaction with amines, the reaction of this compound with alcohols to form sulfamate esters is often more challenging due to the lower nucleophilicity of alcohols compared to amines.
Key Considerations and Solutions:
-
Alcohol Nucleophilicity: Alcohols are weaker nucleophiles than amines. Primary alcohols will react more readily than secondary, and tertiary alcohols are generally unreactive.[5]
-
Activation of the Alcohol: To enhance the nucleophilicity of the alcohol, it can be deprotonated with a strong, non-nucleophilic base to form the corresponding alkoxide.
-
Protocol:
-
In an inert atmosphere, dissolve the alcohol in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Add one equivalent of a strong base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Allow the mixture to stir for 15-30 minutes to ensure complete deprotonation.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.
-
-
Reaction Scheme:
Caption: Two-step protocol for alcohol sulfamoylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: this compound is a moisture-sensitive and corrosive compound.[6][7] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept in a cool, dry place, ideally in a freezer at -20°C.[8][9][10] When handling, always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.[6][8]
Q2: What is the primary mechanism of reaction with nucleophiles?
A2: The reaction of this compound with nucleophiles, such as amines and alcohols, proceeds through a nucleophilic acyl substitution-like mechanism.[1][2][11] The nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.[1]
Q3: Can this compound be used in aqueous or protic solvents?
A3: No, this compound readily hydrolyzes in the presence of water and can react with protic solvents like alcohols.[7] Therefore, all reactions should be conducted under anhydrous conditions using aprotic solvents.[1]
Q4: Are there any known incompatible materials with this compound?
A4: Yes, besides water and protic solvents, this compound is incompatible with strong bases and oxidizing agents.[7] Reactions with strong bases can lead to rapid decomposition, while oxidizing agents can potentially lead to hazardous reactions.
Section 3: Data and Protocols
Table 1: Common Solvents and Bases for Sulfonamide Synthesis
| Solvent | Base | Typical Temperature | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to RT | Standard conditions for many primary and secondary amines. |
| Tetrahydrofuran (THF) | DIPEA | RT to 40 °C | Good for more sensitive substrates or when DCM is not suitable. |
| Acetonitrile (MeCN) | Pyridine | RT to 60 °C | Can be useful for less reactive amines.[5] |
| N,N-Dimethylformamide (DMF) | DBU | RT to 80 °C | For very unreactive amines, but monitor for side reactions.[4] |
Experimental Protocol: General Procedure for the Synthesis of an N-Aryl-N'-isopropylsulfonamide
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ISOPROPYLSULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. 7778-42-9|Sulfamoyl Chloride|BLD Pharm [bldpharm.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of N-Isopropylsulfonamides
Welcome to the technical support center for the purification of N-isopropylsulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The information herein is structured to offer immediate, actionable advice through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven techniques.
I. Understanding the Reaction Mixture: A Chemist's Perspective
The successful purification of N-isopropylsulfonamides begins with a thorough understanding of the potential components in your crude reaction mixture. The most common synthetic route involves the reaction of a sulfonyl chloride with isopropylamine, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[1] Consequently, your crude product is rarely pure and typically contains a variety of impurities that must be removed.
Common Impurities in N-Isopropylsulfonamide Synthesis:
-
Unreacted Sulfonyl Chloride: Often, a slight excess of the sulfonyl chloride is used to drive the reaction to completion. This is a key impurity to target for removal.
-
Excess Isopropylamine: As a volatile and relatively inexpensive reagent, isopropylamine is frequently used in excess.
-
Amine Salt: The reaction of the base (e.g., triethylamine) with the HCl generated produces a salt (e.g., triethylammonium chloride), which is typically insoluble in common organic solvents.
-
Hydrolyzed Sulfonyl Chloride: If moisture is present during the reaction or workup, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.[2]
-
Side-Reaction Products: Depending on the specific substrate, other minor byproducts may form.
II. Purification Strategy: A Decision-Making Workflow
Choosing the right purification strategy is critical for achieving high purity and yield. The following workflow provides a logical approach to purifying your N-isopropylsulfonamide.
Caption: A general workflow for the purification of N-isopropylsulfonamides.
III. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my N-isopropylsulfonamide synthesis reaction is complete?
The most crucial first step is to quench the reaction to neutralize any remaining reactive species, particularly the unreacted sulfonyl chloride. This is typically achieved through an aqueous workup.[3][4] Adding water or a basic solution will hydrolyze the sulfonyl chloride to the more polar and water-soluble sulfonic acid or its salt, facilitating its removal.[2]
Q2: How do I remove unreacted sulfonyl chloride from my reaction mixture?
An aqueous basic wash is the most common and effective method. By adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to your reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane), you convert the sulfonyl chloride into its corresponding water-soluble sulfonate salt.[3][4] This salt will then partition into the aqueous layer during a liquid-liquid extraction.
Q3: Excess isopropylamine is present in my crude product. How can I remove it?
There are two primary methods for removing excess amine:
-
Acidic Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution, such as 1M HCl.[1] The amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase. This method should only be used if your desired N-isopropylsulfonamide product is stable to acidic conditions.
-
Copper Sulfate Wash: For acid-sensitive products, washing the organic layer with a 10% aqueous copper(II) sulfate solution is an effective alternative. The amine will form a complex with the copper, which partitions into the aqueous layer, often indicated by the aqueous layer turning a deep blue or purple color.[5]
Q4: My TLC plate shows a streak, or my compound appears to be decomposing on the silica. What should I do?
Streaking or decomposition on a silica gel TLC plate can indicate that your compound is unstable to the acidic nature of standard silica gel.[6] Before proceeding with flash chromatography, you can perform a 2D TLC to confirm instability. If the compound is unstable, consider the following:
-
Neutralized Silica Gel: Prepare a slurry of silica gel with your eluent containing a small amount of a base, such as 0.1-1% triethylamine, to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina for your chromatography.
-
Prioritize Crystallization: If your compound is a solid, attempting recrystallization first may be a better option to avoid decomposition on silica gel.
Q5: My N-isopropylsulfonamide is "oiling out" during crystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase. This can happen if the solution is too concentrated or cools too quickly.[7] To address this:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization.
-
Add a seed crystal of your pure compound if available.[7]
IV. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with unreacted sulfonyl chloride after aqueous workup. | Incomplete hydrolysis due to insufficient base, short reaction time, or poor mixing. | Increase the amount of aqueous base (e.g., NaHCO₃ solution). Stir the biphasic mixture vigorously for at least 30 minutes to ensure complete reaction.[3] Monitor the disappearance of the sulfonyl chloride spot by TLC. |
| Low yield after purification. | Product loss during aqueous washes, especially if the product has some water solubility. Premature crystallization during filtration. | Saturate the aqueous wash solutions with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase.[1] For hot filtrations during recrystallization, ensure the funnel and filter paper are pre-heated to prevent the product from crashing out.[8] |
| Difficulty separating the product from a non-polar impurity by column chromatography. | The chosen solvent system has insufficient polarity to effectively separate the compounds. | Use a gradient elution, starting with a very non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity by adding ethyl acetate. This will help to wash off the non-polar impurities first, followed by your product. |
| Product co-elutes with a polar impurity during column chromatography. | The solvent system is too polar, causing both compounds to move too quickly up the column. | Decrease the polarity of your eluent. A common solvent system for sulfonamides is a mixture of hexanes and ethyl acetate.[1] Try a higher ratio of hexanes to ethyl acetate. |
| Crystals do not form upon cooling during recrystallization. | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures. | Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation.[8] If using a single solvent, try a two-solvent system by adding an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.[7][8] |
V. Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove unreacted sulfonyl chloride, excess amine, and water-soluble salts.
-
Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Quenching: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently to release any CO₂ pressure.[4] Allow the layers to separate and remove the aqueous layer.
-
Acid Wash (if applicable): Add 1M aqueous HCl to the organic layer and shake.[1] Separate and discard the aqueous layer. Repeat this wash. Note: Only perform this step if your product is acid-stable.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying N-isopropylsulfonamides on silica gel.
-
Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4.[9] For N-isopropylsulfonamides, mixtures of hexanes and ethyl acetate are a good starting point.[1]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).[9]
-
Elution: Run the column under positive pressure (e.g., with air or nitrogen).[9] You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol outlines the steps for single-solvent recrystallization.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10] Common choices for sulfonamides include ethanol/water or ethyl acetate/hexanes mixtures.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Cooling: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[11]
-
Drying: Dry the purified crystals under vacuum.
VI. References
-
Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem. --INVALID-LINK--
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Benchchem. --INVALID-LINK--
-
removing unreacted methanesulfonyl chloride from reaction mixture. Benchchem. --INVALID-LINK--
-
Method for removing unreacted electrophiles from a reaction mixture. Google Patents. --INVALID-LINK--
-
Technical Support Center: Removal of Tosyl-Containing Byproducts. Benchchem. --INVALID-LINK--
-
Recrystallization - Single Solvent. University of Calgary. --INVALID-LINK--
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. --INVALID-LINK--
-
SOP: FLASH CHROMATOGRAPHY. University of Toronto. --INVALID-LINK--
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Canadian Journal of Chemistry. --INVALID-LINK--
-
Workup: Amines. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. --INVALID-LINK--
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. --INVALID-LINK--
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. --INVALID-LINK--
-
Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Comparative Guide. Benchchem. --INVALID-LINK--
-
A Method for the Rapid Cleavage of Sulfonamides1. ElectronicsAndBooks. --INVALID-LINK--
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. --INVALID-LINK--
-
Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chro. AFMPS. --INVALID-LINK--
-
How to eliminate sulfonamide starting material from an reaction?. ResearchGate. --INVALID-LINK--
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. --INVALID-LINK--
-
Single-solvent recrystallisation. University of York, Chemistry Teaching Labs. --INVALID-LINK--
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. --INVALID-LINK--
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. --INVALID-LINK--
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. --INVALID-LINK--
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. --INVALID-LINK--
-
Successful Flash Chromatography. King Group. --INVALID-LINK--
-
N-alkylation of Sufonamides Using Anion Exchange Resin. Taylor & Francis Online. --INVALID-LINK--
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
-
Methods in Developing Mobile Phase Condition for C18 Column. Shimadzu. --INVALID-LINK--
-
-
Purification of crude, liquid organosulfonyl chloride. Google Patents. --INVALID-LINK--
-
Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH. --INVALID-LINK--
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. --INVALID-LINK--
-
triisopropylamine solubility in common organic solvents. Benchchem. --INVALID-LINK--
-
A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. Benchchem. --INVALID-LINK--
-
A) Derivatization of complex sulfonamides through the parent sulfonyl... ResearchGate. --INVALID-LINK--
-
Sample Loading Techniques for Flash and Prep HPLC Webinar. YouTube. --INVALID-LINK--
-
TLC of Sulfonamides. ResearchGate. --INVALID-LINK--
-
Behavior of PNIPAM Microgels in Different Organic Solvents. MDPI. --INVALID-LINK--
-
Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. Sigma-Aldrich. --INVALID-LINK--
-
Aminopropyl solid phase extraction and 2 D TLC of neutral glycosphingolipids and neutral lysoglycosphingolipids. PubMed. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Home Page [chem.ualberta.ca]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
managing hydrolysis of Isopropylsulfamoyl chloride during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylsulfamoyl chloride is a highly valuable reagent in modern organic synthesis, primarily utilized for the introduction of the isopropylsulfamoyl group, a common motif in pharmacologically active compounds. Its high reactivity, however, presents a significant experimental challenge: extreme sensitivity to moisture.[1] Uncontrolled hydrolysis not only consumes the reagent, leading to reduced yields, but also generates corrosive and potentially interfering byproducts, complicating reaction workup and product purification.
This technical support guide provides in-depth, field-proven insights into the causes, consequences, and prevention of this compound hydrolysis. Moving beyond a simple list of steps, this center is designed to empower you with the foundational knowledge to diagnose issues, troubleshoot effectively, and design robust, reproducible synthetic procedures.
Understanding the Core Problem: The Chemistry of Hydrolysis
The central challenge in using this compound is its vigorous reaction with water. The sulfur atom is highly electrophilic, making it an excellent target for nucleophiles. While the intended reaction is with a desired nucleophile (e.g., an amine to form a sulfonamide), water can act as a competing nucleophile.
This undesired reaction proceeds as follows:
Reaction: this compound + Water → Isopropylsulfonic Acid + Hydrochloric Acid (HCl)
The consequences of this reaction are multifaceted:
-
Reduced Yield: Each molecule of sulfamoyl chloride that reacts with water is one less molecule available for the desired transformation.
-
Byproduct Formation: The resulting sulfonic acid can complicate purification.
-
Generation of HCl: The production of hydrochloric acid can protonate basic reagents or catalysts, inactivating them and stalling the reaction.[2]
The following diagram illustrates the competition between the desired synthetic pathway and the undesired hydrolysis pathway.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of a polar, water-soluble byproduct. Is this hydrolysis?
A: This is a classic symptom of significant hydrolysis. The isopropylsulfonic acid byproduct is highly polar and often remains in the aqueous layer during extraction. The low yield is a direct result of the starting material being consumed by water instead of your intended nucleophile.
Q2: I'm using a tertiary amine base like triethylamine (TEA) or DIPEA. Can this introduce water into my reaction?
A: Absolutely. Tertiary amines are notoriously hygroscopic and can be a major source of water contamination.[3][4] It is crucial to use freshly distilled or appropriately dried tertiary amine bases for reactions with water-sensitive electrophiles like this compound. Storing bases over KOH pellets can help, but distillation is the most reliable method.
Q3: How critical is it to dry my reaction solvent?
A: It is absolutely critical. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened.[5] The level of dryness required depends on the scale of your reaction, but for sensitive substrates, passing the solvent through an activated alumina column or distilling from an appropriate drying agent is strongly recommended.
Q4: Can atmospheric moisture affect my reaction?
A: Yes, especially for reactions run over several hours. A simple drying tube filled with calcium chloride or calcium sulfate is a minimal requirement.[6] For best results, reactions should be run under a positive pressure of an inert gas like nitrogen or argon.[7]
Q5: How should I properly store this compound?
A: Storage should be in a tightly sealed container, in a cool, dry place, and preferably within a desiccator to protect it from atmospheric moisture.[1][8] For long-term storage, flushing the headspace of the container with an inert gas before sealing is an excellent practice.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.
| Observed Problem | Primary Suspected Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Product Formation | Gross Water Contamination | Check the dryness of all reagents and solvents. Was the reaction protected from the atmosphere? | Re-dry all solvents and reagents. Ensure glassware is properly dried. Set up the reaction again under a strictly inert atmosphere. See Protocols 2 & 3 . |
| Reaction Starts but Stalls | Insufficient Base / Base Neutralization | Monitor the reaction pH (if applicable) or add a small, fresh aliquot of base. Does the reaction restart? | The HCl byproduct from hydrolysis is neutralizing your base.[2] Add additional equivalents of a dry, non-nucleophilic base. Ensure the initial charge of the base was anhydrous. |
| Inconsistent Results Batch-to-Batch | Variable Moisture Content | Review your experimental setup. Are there inconsistencies in how solvents are dispensed or how glassware is dried? | Standardize your procedure. Always use freshly dried solvents and reagents. Implement a consistent inert atmosphere technique. See Protocol 2 . |
| Complex Product Mixture | Side Reactions Promoted by Acid | Analyze byproducts by LC-MS or NMR. Are they consistent with acid-catalyzed decomposition of your starting materials or product? | Hydrolysis generates HCl, which can catalyze side reactions. Improve anhydrous technique to prevent HCl formation. Consider adding a non-nucleophilic acid scavenger at the start of the reaction. |
Troubleshooting Decision Tree
If you encounter a problem, follow this logical decision tree to identify and rectify the source of hydrolysis.
Caption: A decision tree for troubleshooting hydrolysis-related issues.
Best Practices & Preventative Measures
Proactive prevention is far more effective than reactive troubleshooting. Integrating the following best practices into your workflow will significantly minimize the risk of hydrolysis.
A. Glassware and Equipment Preparation
The thin film of adsorbed moisture on glassware is a common culprit for introducing water into a reaction.[6]
-
Oven Drying: Place disassembled glassware in a laboratory oven at >120 °C for at least 4 hours (overnight is preferable).[5] Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas.
-
Flame Drying: For round-bottom flasks, assemble the apparatus and heat the glass surfaces with a heat gun or a gentle flame under a vacuum until all visible moisture is gone.[6] Allow the glassware to cool under an inert atmosphere. Caution: Do not flame-dry volumetric glassware or sealed vessels.
B. Reagent and Solvent Handling
-
Solvents: Never assume a new bottle of "anhydrous" solvent is perfectly dry. For highly sensitive reactions, use solvents from a solvent purification system (SPS) or distill from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Liquid Reagents: Handle this compound and other liquid reagents using dry syringes or cannulas under an inert atmosphere.[5][7]
-
Solid Reagents: Dry solid reagents in a vacuum oven or desiccator before use. Weigh and add solids quickly to minimize exposure to air. For highly sensitive solids, use a glove box.[6]
-
Water Scavengers: In some cases, adding a chemical water scavenger to the reaction mixture can be beneficial.[9] Molecular sieves (3Å or 4Å, properly activated) are a common choice, but their compatibility with all reaction components must be verified.[10]
C. Reaction Setup and Execution
The diagram below outlines a standard workflow for setting up an experiment to minimize water exposure.
Caption: Workflow for setting up a reaction under anhydrous conditions.
Key Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Disassemble: Separate all glassware components (flask, condenser, addition funnel, etc.).
-
Clean and Pre-dry: Wash with an appropriate solvent (e.g., acetone) and allow to air dry completely.
-
Oven-Drying (Preferred Method):
-
Place all glassware in an oven set to 125-150 °C for a minimum of 4 hours, or ideally, overnight.[5]
-
While the glassware is still hot, quickly assemble the apparatus and secure with clips.
-
Attach a manifold providing a gentle stream of dry nitrogen or argon and allow the apparatus to cool to room temperature. This prevents moist air from being drawn in as it cools.
-
-
Flame-Drying (Alternative Method):
-
Assemble the cool, pre-dried glassware.
-
Apply a vacuum and gently heat all glass surfaces with a heat gun until no more condensation is observed.
-
While maintaining the vacuum, backfill the apparatus with a dry inert gas. Repeat the vacuum/backfill cycle three times.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Protocol 2: Preparation of Anhydrous Dichloromethane (DCM)
-
Pre-drying: Place calcium hydride (CaH₂) powder in a dry round-bottom flask (approx. 10g per 1L of DCM). Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Handle in a fume hood.
-
Assembly: Fit the flask with a distillation head and condenser. Ensure all glassware has been dried according to Protocol 1 .
-
Distillation: Add the DCM to the flask and heat the mixture to a gentle reflux under an inert atmosphere for at least one hour.
-
Collection: Distill the DCM, collecting the fraction that boils at 39-40 °C. Collect the solvent in a dry, inert-gas-flushed flask (e.g., a Schlenk flask) containing activated 3Å molecular sieves.
-
Storage: Seal the flask and store under an inert atmosphere. Use within one week for best results.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere
-
Prepare Glassware: Use glassware dried according to Protocol 1 .
-
Assemble and Purge: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, septum, and gas inlet). Connect the gas inlet to a nitrogen or argon manifold equipped with a bubbler to monitor gas flow.
-
Purge the System: Gently flush the apparatus with inert gas for 5-10 minutes.
-
Add Reagents: Add anhydrous solvents and stable liquid reagents via a dry syringe through the rubber septum.[5] Add stable, non-hygroscopic solids by briefly removing a stopper while maintaining a positive flow of inert gas.
-
Cool the Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice-water bath) before adding the this compound.
-
Add this compound: Slowly add the this compound dropwise via syringe. The reaction of sulfonyl chlorides is often exothermic.
-
Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, evidenced by a slow bubble rate (e.g., 1 bubble per second) in the outlet bubbler.
Protocol 4: Safe Quenching of the Reaction
At the end of the reaction, unreacted this compound must be safely neutralized before aqueous workup.
-
Cool the Mixture: Ensure the reaction mixture is cooled in an ice bath (0 °C).
-
Prepare Quenching Solution: Use a quenching agent that will react controllably. A dilute aqueous solution of a mild base like sodium bicarbonate or a slow addition of isopropanol are common choices.[11][12]
-
Slow Addition: While stirring vigorously, slowly add the quenching solution dropwise to the reaction mixture. The quench is often exothermic. Monitor for any gas evolution or temperature increase.
-
Complete the Quench: Continue adding the quenching agent until no further reaction is observed.
-
Proceed to Workup: The reaction mixture can now be safely transferred to a separatory funnel for standard aqueous workup.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. afinitica.com [afinitica.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
identifying byproducts in Isopropylsulfamoyl chloride reactions by HPLC
A Guide to Identifying Byproducts by HPLC
Welcome to the technical support center for the analysis of Isopropylsulfamoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting reaction byproducts using High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have compiled this information based on established chromatographic principles and extensive field experience to help you ensure the accuracy and robustness of your analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of reactions involving this compound.
Q1: What are the primary expected byproducts in a reaction between this compound and a primary/secondary amine?
A1: Besides your desired N-substituted isopropylsulfonamide, several byproducts can arise from the inherent reactivity of the starting materials and sensitivity to reaction conditions. Understanding these potential impurities is the first step in developing a robust analytical method.
-
Hydrolysis Product: this compound is sensitive to moisture and can hydrolyze to form isopropylsulfamic acid.[1][2] This is often a highly polar compound that may elute very early in typical reversed-phase HPLC methods.
-
Unreacted Starting Materials: Incomplete reactions will leave residual amine and potentially this compound (though the latter is often quenched during workup).
-
Side-Reactions with Base: If an amine base (like triethylamine) is used as an acid scavenger, it can potentially react with the sulfamoyl chloride, though this is less common. The primary byproduct involving the base is the formation of its hydrochloride salt (e.g., triethylammonium chloride).[3]
-
Degradation Products: The final sulfonamide product itself may be susceptible to degradation under certain pH, light, or temperature conditions, leading to additional impurities.[4]
Table 1: Common Byproducts and Their Origin
| Byproduct Name | Chemical Structure (Example) | Likely Origin | Typical Chromatographic Behavior (Reversed-Phase) |
| Isopropylsulfamic Acid | (CH₃)₂CHSO₃H | Hydrolysis of this compound | Very polar, elutes near the void volume. |
| Unreacted Amine | R-NH₂ | Incomplete reaction | Polarity varies; basic amines can exhibit poor peak shape. |
| Amine Hydrochloride Salt | [R₃NH]⁺Cl⁻ | Byproduct of acid scavenging | Not typically observed by UV-HPLC as it's a salt. |
| Product Degradants | Varies | Instability of the final sulfonamide product | Polarity and retention will vary. |
Q2: What is a good starting point for an HPLC method to analyze my reaction mixture?
A2: A gradient reversed-phase method is typically the best starting point to accommodate compounds with a wide range of polarities.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for initial screening.[4]
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier is crucial for protonating residual silanols on the column, which minimizes peak tailing for basic compounds like amines.[5][6]
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
-
Gradient: A broad gradient, such as 5% to 95% B over 20-30 minutes, is effective for initial screening to ensure all components are eluted from the column.
-
Detection: UV detection, initially at a lower wavelength like 210-220 nm to detect compounds lacking strong chromophores, and also at a wavelength where your product has maximum absorbance (e.g., 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.[4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
Section 2: HPLC Troubleshooting Guide
This section is structured to help you diagnose and resolve specific chromatographic issues you may encounter.
Q3: My amine starting material and/or product peak is tailing severely. What is causing this and how can I fix it?
A3: This is the most common issue when analyzing basic compounds. Peak tailing occurs when the analyte interacts with the column through more than one mechanism.[5] In reversed-phase chromatography, while the primary interaction is hydrophobic, basic compounds like amines can also undergo strong secondary ionic interactions with deprotonated (negatively charged) residual silanol groups on the silica surface of the column packing.[7] This causes a portion of the analyte to be held more strongly, resulting in a "tail."
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) using an acid like TFA or formic acid will protonate the silanol groups, neutralizing their negative charge and preventing the secondary ionic interaction.[5][8] This is the most effective first step.
-
Use a Highly Deactivated ("End-Capped") Column: Modern HPLC columns are often "end-capped," where the residual silanols are chemically treated to make them less active.[7] If you are using an older column, switching to a modern, high-purity silica, end-capped column can dramatically improve peak shape.
-
Reduce Sample Mass: Injecting too much sample can overload the column, leading to both fronting and tailing.[7] Try diluting your sample 10-fold to see if the peak shape improves.
-
Consider a Different Stationary Phase: If pH adjustment doesn't solve the problem, your analytes may require a different column chemistry. Polar-embedded or polar-endcapped columns are designed to provide alternative selectivity and improved peak shape for basic compounds.[9][10]
Q4: I see a new, unexpected peak in my chromatogram after the reaction. How can I identify it?
A4: Identifying unknown peaks requires a systematic approach. The goal is to gather enough information to propose a likely structure.
-
Assess Peak Purity: Use a PDA detector to check if the main product peak is pure. Co-elution of a byproduct can often be detected by non-uniform spectra across the peak.
-
Conduct a Forced Degradation Study: A forced degradation study is the most powerful tool for this purpose.[11][12] By intentionally degrading your final product under various stress conditions (acid, base, oxidation, heat, light), you can often generate the unknown byproduct in higher concentrations, confirming its origin as a degradant. (See Protocol 2).
-
Spike the Sample: If you suspect the peak is unreacted starting material, inject a sample of your reaction mixture that has been "spiked" with a small amount of the pure starting material. If the peak area increases without a new peak appearing, you have confirmed its identity.
-
Utilize Mass Spectrometry (LC-MS): If available, LC-MS is the definitive technique for identification. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which is a critical piece of evidence for elucidating its structure. For this, you must use volatile mobile phase buffers like formic acid, ammonium formate, or ammonium acetate, as non-volatile buffers like phosphate will contaminate the mass spectrometer.[13][14]
Q5: My peaks are broad and resolution is poor. What should I check?
A5: Broad peaks can stem from multiple issues, both chemical and mechanical.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure all connections use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing.
-
Column Contamination or Void: A blocked inlet frit or a void (a settled area in the packing material at the top of the column) can cause the sample band to spread before separation begins.[7][15] Try reversing and flushing the column (if the manufacturer allows) or simply replace it with a new one to see if the problem is resolved.[5]
-
Incompatible Injection Solvent: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., pure acetonitrile into a 95% water mobile phase), the sample will not focus properly at the head of the column. Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
Sub-optimal Chromatography: Your method may simply not be optimized. Try adjusting the gradient slope (make it shallower for better resolution) or switching to a column with a different selectivity (e.g., a Phenyl or CSH phase instead of a C18).[9]
Section 3: Key Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol ensures that your sample is clean and compatible with the HPLC system.
-
Quench the Reaction: At the desired time point, take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute and Quench: Immediately dilute the aliquot into a larger volume (e.g., 950 µL) of a 50:50 mixture of Acetonitrile:Water. This stops the reaction and precipitates any salts that may have formed.
-
Centrifuge/Filter: Centrifuge the diluted sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any precipitates.
-
Transfer Supernatant: Carefully transfer the clear supernatant to an HPLC vial. Alternatively, filter the diluted sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).
-
Further Dilution (if necessary): If the initial analysis shows that the main peak is off-scale or overloaded, perform a further serial dilution (e.g., 10-fold or 100-fold) using the mobile phase as the diluent.
Protocol 2: Forced Degradation Study Workflow
This study is essential for developing a true stability-indicating method by ensuring you can separate the main compound from any potential degradants.[16][17] The goal is to achieve 5-20% degradation of the parent compound.[17]
-
Prepare Stock Solutions: Prepare separate stock solutions of your purified product at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Heat one vial at 60-80 °C.
-
Photolytic: Expose one vial to a photostability chamber (per ICH Q1B guidelines). Keep a control vial wrapped in foil at the same temperature.
-
-
Incubate and Monitor: Store the vials for a defined period (e.g., check at 2, 8, and 24 hours).
-
Neutralize and Analyze: Before injection, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analyze by HPLC: Analyze all samples using your developed HPLC method. Compare the chromatograms to the control sample to identify new peaks, which are your degradation products. This confirms your method's ability to separate these impurities from the main peak.
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. veeprho.com [veeprho.com]
- 14. reddit.com [reddit.com]
- 15. agilent.com [agilent.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
preventing di-sulfonylation with Isopropylsulfamoyl chloride
A Scientist's Guide to Preventing Di-Sulfonylation in Sulfonamide Synthesis
Welcome to the technical support center for researchers utilizing Isopropylsulfamoyl Chloride. This guide is designed to provide Senior Application Scientist-level insights into a common but challenging side reaction: di-sulfonylation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions for clean, selective mono-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with this compound?
A1: Di-sulfonylation is a side reaction where a primary amine (R-NH₂) or other susceptible nitrogen-containing substrate reacts with two molecules of this compound. This results in an undesired N,N-bis(isopropylsulfonyl) byproduct, R-N(SO₂iPr)₂.
The reaction proceeds in a stepwise manner. The first, desired step is the formation of the mono-sulfonamide. However, this product still possesses a proton on the nitrogen (R-NH-SO₂iPr). This N-H proton is acidic due to the strong electron-withdrawing nature of the attached sulfonyl group. In the presence of a base, this proton can be removed to generate a nucleophilic sulfonamide anion. This anion can then attack a second molecule of this compound, leading to the di-sulfonylated byproduct.[1]
Q2: My primary amine is sterically hindered. Am I still at risk for di-sulfonylation?
A2: Yes, though the risk may be lower. Steric hindrance around the nitrogen atom can significantly slow the rate of the initial sulfonylation reaction.[2] While this same steric bulk will also hinder the second sulfonylation, it does not eliminate the possibility. The key influencing factors—stoichiometry, base, and temperature—remain critical for achieving high selectivity, even with hindered substrates. The isopropyl group on the sulfamoyl chloride itself contributes some steric bulk, which can be advantageous.
Q3: How can I quickly identify if di-sulfonylation is occurring in my reaction?
A3: Thin-Layer Chromatography (TLC) is the most immediate method for monitoring your reaction's progress. The di-sulfonylated byproduct is typically less polar than the desired mono-sulfonamide due to the absence of the N-H proton available for hydrogen bonding. Consequently, the di-sulfonylated product will exhibit a higher Rf value (it will travel further up the TLC plate).[3] For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of all species in your reaction mixture.[3][4]
Q4: Is the di-sulfonylation reaction reversible? Can I convert the byproduct back to the desired mono-sulfonamide?
A4: Generally, the formation of the S-N bond in this context is considered irreversible under standard reaction conditions. The focus must be on preventing the formation of the di-sulfonylated product from the outset rather than attempting to reverse it post-reaction. This is a classic example where kinetic control of the reaction is paramount to achieving the desired outcome.[5][6][7]
Mechanistic Overview: The Competing Pathways
To effectively troubleshoot, it is crucial to visualize the competing reaction pathways. The primary amine is a more potent nucleophile than the deprotonated mono-sulfonamide anion. Our goal is to exploit this difference in reactivity.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving di-sulfonylation issues.
| Problem Observed | Potential Cause(s) | Systematic Solutions & The Scientific Rationale |
| Significant byproduct spot on TLC (higher Rf); Low yield of desired product. | 1. Incorrect Stoichiometry: Excess this compound is present. 2. High Local Concentration: Reagent addition was too rapid. 3. Aggressive Base: The base is efficiently deprotonating the mono-sulfonamide product. 4. High Temperature: The reaction has enough energy to overcome the activation barrier for the second, less favorable sulfonylation. | 1. Adjust Stoichiometry: • Action: Use a 1:1 molar ratio or a slight excess of the primary amine (e.g., 1.1 equivalents).[3][4] • Rationale: This ensures the sulfamoyl chloride is the limiting reagent, starving the undesired second reaction pathway. 2. Control Reagent Addition: • Action: Dissolve the this compound in the reaction solvent and add it dropwise via a syringe pump over 30-60 minutes to the cooled amine solution.[1][4] • Rationale: Slow addition maintains a very low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion. 3. Modify Base Conditions: • Action: Switch from strong, non-hindered bases (e.g., triethylamine) to weaker or sterically hindered bases (e.g., pyridine, 2,6-lutidine, or diisopropylethylamine - DIPEA). Alternatively, use a heterogeneous inorganic base like potassium carbonate (K₂CO₃).[1] • Rationale: A weaker or hindered base will still neutralize the HCl byproduct but will be less effective at deprotonating the relatively acidic mono-sulfonamide, thus suppressing the formation of the reactive anion intermediate. 4. Reduce Reaction Temperature: • Action: Perform the addition of the sulfamoyl chloride at 0 °C (ice-water bath) or even lower (e.g., -20 °C). Allow the reaction to warm slowly to room temperature only after the addition is complete.[1][3] • Rationale: Lowering the temperature disproportionately slows the rate of the less favorable side reaction (di-sulfonylation), thereby enhancing the kinetic selectivity for the desired mono-sulfonamide. |
| Reaction is clean but conversion is low. | 1. Low Amine Reactivity: The amine is sterically hindered or electron-deficient. 2. Inactive Reagent: The this compound has hydrolyzed due to moisture. | 1. Enhance Reactivity Carefully: • Action: If low temperature gives poor conversion, allow the reaction to warm to room temperature after the slow addition at 0 °C is complete. Monitor carefully by TLC to ensure the byproduct does not begin to form. For very unreactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be considered, but its concentration must be strictly controlled. • Rationale: This provides just enough energy to drive the desired reaction to completion without significantly promoting the undesired one. 2. Ensure Anhydrous Conditions: • Action: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use a fresh bottle of this compound.[3] • Rationale: Sulfonyl chlorides are moisture-sensitive and readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Sulfonylation
This protocol provides a robust starting point for achieving high selectivity. Optimization for your specific substrate is essential.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add the primary amine (1.1 mmol, 1.1 eq.).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF, to a concentration of ~0.1 M). Add a sterically hindered or weak base such as pyridine (1.5 mmol, 1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of this compound (1.0 mmol, 1.0 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the vigorously stirred amine solution over 30-60 minutes.
-
Reaction Monitoring: Stir at 0 °C for 1-2 hours after the addition is complete. Then, allow the reaction to warm to room temperature and continue stirring. Monitor the consumption of the starting amine by TLC or LC-MS (typically 2-16 hours).
-
Workup: Once the starting amine is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
If di-sulfonylation is observed, follow this logical progression to optimize your reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to Optimizing Sulfonamide Synthesis with Isopropylsulfamoyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing sulfonamides, with a specific focus on reactions involving Isopropylsulfamoyl chloride. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Chemistry of Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The most common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride, such as this compound.[2] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl).[3] A base is typically required to neutralize the HCl byproduct, driving the reaction to completion.[2][3]
While the reaction appears straightforward, achieving high yields and purity can be challenging. Success hinges on a careful balance of reactant stoichiometry, base selection, solvent, and temperature. This guide will delve into these critical parameters and provide solutions to common problems you may encounter in the lab.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may face during your sulfonamide synthesis experiments.
Q1: Why is my sulfonamide yield consistently low?
Low yields are a frequent frustration in sulfonamide synthesis. The root cause often lies in one or more of the following factors:
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is paramount. Primary amines are generally more nucleophilic and reactive than secondary amines.[2] Sterically hindered amines, such as those with bulky substituents near the nitrogen atom, will also exhibit reduced reactivity.
-
Solution: For less reactive or sterically hindered amines, consider employing more forcing reaction conditions. This can include increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent like DMF to enhance solubility and reaction rates.[4]
-
-
Decomposition of this compound: Sulfonyl chlorides are notoriously sensitive to moisture.[2] this compound can readily hydrolyze to the corresponding sulfonic acid upon exposure to water. This sulfonic acid is unreactive under standard sulfonylation conditions, effectively reducing the concentration of your electrophile and lowering the yield.
-
Solution: Meticulous attention to anhydrous conditions is critical. Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored this compound. If the reagent has been opened previously, consider purification or using a fresh bottle.
-
-
Suboptimal Base Selection or Amount: The base plays the crucial role of scavenging the HCl generated during the reaction.[4] An inadequate amount of base will allow the reaction mixture to become acidic, protonating the starting amine and rendering it non-nucleophilic. The choice of base is also important; a base that is too sterically hindered may not efficiently deprotonate the intermediate, while one that is too nucleophilic could potentially react with the sulfonyl chloride.
-
Solution: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) is commonly used in stoichiometric amounts (at least 2 equivalents relative to the sulfonyl chloride).[4] For particularly challenging reactions with weakly nucleophilic amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.[4]
-
-
Steric Hindrance of this compound: The isopropyl group on the sulfamoyl chloride, while not excessively large, does impart some steric bulk. This can slow down the reaction, especially when paired with a sterically demanding amine.
-
Solution: As with poorly nucleophilic amines, increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Q2: My reaction is incomplete, with both starting materials and product present after a prolonged time. What should I do?
An incomplete reaction suggests that the reaction has stalled or is proceeding very slowly. Here’s how to troubleshoot this issue:
-
Insufficient Reaction Time or Temperature: Some sulfonamide formations, particularly with less reactive partners, can be sluggish at room temperature.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, consider gentle heating (e.g., 40-60 °C) to increase the rate.[4]
-
-
Inadequate Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.
-
Solution: Double-check your calculations and ensure the correct stoichiometry. Sometimes, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion, especially if the this compound is the more valuable reagent.
-
Q3: I am observing significant side product formation. What are the likely side products and how can I avoid them?
The formation of side products can complicate purification and reduce the yield of your desired sulfonamide. Common side products include:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a disulfonimide.
-
Solution: This is often a result of using a large excess of the sulfonyl chloride or a highly reactive amine. To minimize this, add the this compound solution dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, favoring mono-sulfonylation.
-
-
Hydrolysis of this compound: As mentioned, this is a major pathway for reagent decomposition, leading to the formation of isopropylsulfonic acid.
-
Solution: Strict adherence to anhydrous reaction conditions is the best prevention.
-
-
Reaction with a Nucleophilic Solvent: Solvents with nucleophilic groups (e.g., alcohols) can compete with the amine in reacting with the sulfonyl chloride.
-
Solution: Always use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4]
-
Experimental Protocols & Data
General Protocol for Sulfonamide Synthesis with this compound
This protocol provides a starting point for your experiments. Optimization of specific parameters may be necessary for your particular substrate.
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).
-
Add a non-nucleophilic base, such as triethylamine (2.0 eq) or diisopropylethylamine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent dropwise to the stirring amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Table 1: Critical Parameters for Optimizing Sulfonamide Synthesis
| Parameter | Recommendation | Rationale & Key Considerations |
| Amine Reactivity | Primary > Secondary. Less sterically hindered is better. | The nucleophilicity of the amine is a primary driver of the reaction rate.[2] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA), Pyridine | Must be non-nucleophilic and used in at least stoichiometric amounts to neutralize HCl.[3] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic and non-nucleophilic to avoid side reactions. Polarity can influence reaction rates.[4] |
| Temperature | 0 °C to reflux | Start at 0 °C to control the initial exothermic reaction, then warm to room temperature. Heating may be required for less reactive substrates.[4] |
| Stoichiometry | 1:1.2 ratio of Amine to Sulfonyl Chloride (can be adjusted) | A slight excess of one reagent can drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | This compound is moisture-sensitive and will hydrolyze.[2] |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the fundamental mechanism of sulfonamide formation.
References
Technical Support Center: Troubleshooting Failed Reactions with Isopropylsulfamoyl Chloride
Welcome to the Technical Support Center for Isopropylsulfamoyl Chloride applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured as a dynamic question-and-answer guide to directly address the challenges you may encounter in your work.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the most common initial checks I should perform?
A: When faced with a low or non-existent yield, the primary culprits are often related to the stability of the reagent and the reaction environment. This compound is highly sensitive to moisture.
Initial Troubleshooting Steps:
-
Reagent Quality: Ensure your this compound is fresh or has been stored under strictly anhydrous conditions. Exposure to atmospheric moisture will lead to hydrolysis, rendering it inactive.[1][2] Consider titrating an aliquot of the reagent to determine its purity if you suspect degradation.
-
Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents should be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Base Stoichiometry: Ensure you are using at least one equivalent of a suitable base to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to a halt in the reaction and potential side reactions.[3]
-
Reaction Temperature: While many reactions are initiated at 0 °C to control the initial exotherm, a temperature that is too low may result in a sluggish or incomplete reaction.[3] Monitor the reaction by TLC or LC-MS and consider allowing it to warm to room temperature.
In-Depth Troubleshooting Guides
This section delves into specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Formation of a Significant Amount of a More Polar Baseline Spot on TLC
Question: I am reacting a primary alcohol with this compound and I observe a significant amount of a very polar spot on my TLC plate that doesn't move from the baseline. What is this and how can I prevent it?
Answer: This is a classic sign of the hydrolysis of your starting material, this compound, to form isopropylsulfamic acid.[1] This byproduct is highly polar and will not elute with typical organic solvents used for chromatography.
Causality and Mechanism:
This compound is highly electrophilic at the sulfur atom. In the presence of water, a nucleophilic attack occurs, leading to the displacement of the chloride and the formation of the corresponding sulfonic acid.
Caption: Hydrolysis of this compound.
Troubleshooting Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried at a minimum of 120°C for several hours and cooled in a desiccator.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., calcium hydride for halogenated solvents) and distilled under an inert atmosphere.[3]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.
Issue 2: My Alcohol Starting Material is Being Converted to an Alkyl Chloride
Question: I am trying to synthesize a sulfamate from a primary alcohol, but I am isolating the corresponding alkyl chloride as a major byproduct. Why is this happening?
Answer: The formation of an alkyl chloride is a common side reaction when using sulfonyl chlorides with alcohols.[3] This occurs when the chloride ion, generated as a byproduct of the reaction, acts as a nucleophile and displaces the newly formed isopropylsulfamate ester.
Causality and Mechanism:
The reaction proceeds through an initial formation of the desired sulfamate ester. However, the chloride ion liberated can then participate in a nucleophilic substitution (SN2) reaction with the activated alcohol, especially if the carbon is primary or secondary.
Caption: Competing pathways: Sulfamate vs. Alkyl Chloride formation.
Optimization Strategies:
-
Choice of Base: The choice of base can influence the concentration and reactivity of the chloride ion. While a base like triethylamine is common, using a non-nucleophilic, sterically hindered base like 2,6-lutidine may be beneficial.[4]
-
Temperature Control: Running the reaction at a lower temperature can disfavor the SN2 displacement of the sulfamate by the chloride ion.[3]
-
Alternative Reagents: If the formation of the alkyl chloride is persistent, consider using a non-chloride containing sulfonating agent. While not a direct analog, reagents like sulfamic acid activated with triphenylphosphine ditriflate can be an alternative for synthesizing sulfamate esters without introducing chloride ions.[5]
Issue 3: Reaction with a Secondary Amine is Sluggish or Incomplete
Question: My reaction of this compound with a sterically hindered secondary amine is very slow. How can I drive it to completion?
Answer: Sterically hindered amines can be poor nucleophiles, leading to slow reaction rates with this compound.[4] Several factors can be adjusted to overcome this kinetic barrier.
Comparative Reaction Conditions:
| Parameter | Standard Conditions | Optimized for Hindered Amines | Rationale |
| Base | Triethylamine (TEA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Proton Sponge | A stronger, non-nucleophilic base can more effectively deprotonate the amine or scavenge HCl, driving the equilibrium forward.[4] |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) or Acetonitrile | A more polar aprotic solvent can enhance the solubility of reactants and may accelerate the reaction rate.[4][6] |
| Temperature | 0 °C to RT | RT to 40-50 °C | Increased temperature provides the necessary activation energy to overcome the steric hindrance.[4] |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP) (catalytic) | DMAP can act as a nucleophilic catalyst, forming a more reactive intermediate with the sulfamoyl chloride. |
Troubleshooting Workflow:
Caption: Decision tree for optimizing reactions with hindered amines.
Experimental Protocols
Protocol 1: General Procedure for the Sulfamoylation of a Primary Alcohol
This protocol provides a starting point for the reaction of a primary alcohol with this compound.
Materials:
-
Primary Alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DCM (to make a 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Reagent Addition: Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: See Protocol 2.
Protocol 2: Standard Aqueous Work-up Procedure
This procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.[7]
-
Quenching: Carefully quench the reaction mixture by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Acid Wash: Wash the organic layer with 1M HCl to remove excess triethylamine.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is a standard method for purifying the resulting sulfamate product.[8][9][10]
-
TLC Analysis: Determine a suitable eluent system for your product using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The desired product spot should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles).[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfamate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biochemmack.ru [biochemmack.ru]
- 9. biotage.com [biotage.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. m.youtube.com [m.youtube.com]
effect of base on Isopropylsulfamoyl chloride reactivity and side products
Technical Support Center: Isopropylsulfamoyl Chloride Reactions
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My sulfamoylation reaction with this compound is sluggish or failing to go to completion. What are the likely causes?
A1: Low reactivity in sulfamoylation reactions is a common hurdle. Several factors, often related to the choice of base and reaction conditions, can be at play.
-
Insufficient Basicity: The primary role of the base is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. If the base is too weak (i.e., has a high pKa of its conjugate acid), it may not effectively scavenge the HCl, leading to a stalled reaction. For typical reactions with alcohols or primary/secondary amines, tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often sufficient. However, for less nucleophilic substrates, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.[1]
-
Steric Hindrance: The isopropyl group on the sulfamoyl chloride already introduces some steric bulk. If your substrate (the alcohol or amine) is also sterically hindered, the nucleophilic attack on the sulfur atom can be significantly slowed. In such cases, switching to a less hindered base, like pyridine, can sometimes be beneficial, as it is smaller than TEA or DIPEA.[2][3]
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices.[1] For particularly challenging reactions, a more polar aprotic solvent like dimethylformamide (DMF) may enhance solubility and increase the reaction rate.[1][4]
-
Temperature: While many sulfamoylations proceed well at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C).[1] However, be mindful that excessive heat can lead to the decomposition of the sulfamoyl chloride and the formation of side products. Always monitor the reaction progress by a suitable technique like TLC or LC-MS.
Troubleshooting Guide: Side Product Formation
Q2: I am observing significant formation of an unexpected side product in my reaction. How can I identify and minimize it?
A2: Side product formation is often linked to the stability of the sulfamoyl chloride and its reactivity with the chosen base or solvent.
-
Common Side Product: Isopropyl Isocyanate: A major side product can be isopropyl isocyanate, formed through the decomposition of this compound. This is particularly prevalent when using strong, sterically hindered bases. The proposed mechanism involves the base promoting the elimination of HCl and SO2.
-
Hydrolysis: this compound is sensitive to moisture.[5] Inadequate drying of reagents, solvents, or glassware can lead to its hydrolysis, forming isopropylsulfamic acid and HCl. This not only consumes your reagent but the generated HCl can also catalyze other unwanted side reactions.
-
Reaction with Amine Bases: While tertiary amines are commonly used as bases, they are not entirely non-nucleophilic. Pyridine, for instance, can react with sulfonyl chlorides to form a sulfonylpyridinium salt.[2][3] While often a reversible and productive intermediate, under certain conditions, this can lead to alternative reaction pathways.
Table 1: Influence of Base Selection on Reactivity and Side Products
| Base | pKa of Conjugate Acid | Typical Use Case | Potential Side Products/Issues |
| Pyridine | 5.25[6] | General purpose, good for sterically hindered substrates. | Can act as a nucleophilic catalyst.[2][3] |
| Triethylamine (TEA) | 10.75 | Most common choice for routine sulfamoylations. | Can promote decomposition if reaction is heated excessively. |
| N,N-Diisopropylethylamine (DIPEA) / Hünig's Base | 10.75 | Good for acid-sensitive substrates due to its steric bulk, reducing its nucleophilicity. | Can be less effective in sterically demanding reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | For reactions with poorly nucleophilic substrates. | Strong basicity can promote elimination and other side reactions.[4] |
| Sodium Hydride (NaH) | ~35 | Used for deprotonating alcohols to form alkoxides prior to reaction. | Highly reactive and moisture-sensitive; can cause decomposition of the sulfamoyl chloride.[4] |
| Potassium Carbonate (K₂CO₃) | 10.33[6] | Heterogeneous base, useful in polar aprotic solvents like DMF. | Slower reaction rates due to its heterogeneous nature.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Sulfamoylation of a Primary Amine
This protocol outlines a standard procedure for the synthesis of an N-substituted isopropylsulfamide.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Key Decision Points in Base Selection for Sulfamoylation
Caption: Decision workflow for selecting an appropriate base.
Diagram 2: Competing Reaction Pathways
Caption: Desired vs. undesired reaction pathways.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Isopropylsulfamoyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure of a vast number of therapeutic agents.[1][2] The choice of sulfonylating agent for the construction of this critical moiety is a decision that significantly impacts reaction efficiency, substrate scope, and the properties of the final product. This guide provides an in-depth, objective comparison of Isopropylsulfamoyl chloride with other commonly employed sulfonylating agents, supported by established chemical principles and available experimental data. Our analysis will delve into the nuances of reactivity, selectivity, and stability, offering a comprehensive resource for informed decision-making in your synthetic endeavors.
The Fundamentals of Sulfonylation: A Mechanistic Overview
The sulfonylation of an amine to form a sulfonamide is fundamentally a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1]
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of sulfonamide formation.
The reactivity of the sulfonylating agent is a key determinant of the reaction's success and is primarily influenced by the electronic and steric nature of the 'R' group attached to the sulfonyl moiety.
A Comparative Analysis of Sulfonylating Agents
For this guide, we will compare this compound with two of the most widely used sulfonylating agents: Methanesulfonyl chloride (MsCl) and p-Toluenesulfonyl chloride (TsCl).
| Property | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Structure | (CH₃)₂CHNHSO₂Cl | CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl |
| Class | Sulfamoyl chloride | Alkanesulfonyl chloride | Arenesulfonyl chloride |
| Molecular Weight | 157.62 g/mol | 114.55 g/mol | 190.65 g/mol |
| Reactivity Profile | High | Very High | Moderate |
| Steric Hindrance | Moderate | Low | High |
| Key Applications | Synthesis of N-isopropylsulfonamides | Mesylation of alcohols, sulfonamide formation | Tosylation of alcohols, amine protection |
Reactivity: A Tale of Sterics and Electronics
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom.[3] Electron-withdrawing groups attached to the sulfonyl moiety increase its reactivity, while electron-donating groups and steric bulk tend to decrease it.
-
Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is highly reactive due to the minimal steric hindrance of the methyl group and the absence of resonance stabilization.[3] This high reactivity makes it an excellent choice for sulfonating less nucleophilic amines or for reactions where rapid conversion is desired.
-
p-Toluenesulfonyl Chloride (TsCl): The tolyl group in TsCl is electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted arenesulfonyl chloride. The aromatic ring also provides significant steric bulk. Consequently, TsCl is generally less reactive than MsCl.[3]
-
This compound: As a sulfamoyl chloride, this reagent is inherently reactive due to the strong electron-withdrawing effect of the sulfonyl group on the nitrogen atom. However, the isopropyl group introduces moderate steric hindrance around the nitrogen, which can influence its reactivity towards highly hindered nucleophiles. Compared to other sulfonyl chlorides, sulfamoyl chlorides can be readily activated by a silyl radical via Cl-atom abstraction, offering alternative synthetic pathways.[4] The hydrolysis of diethylsulfamoyl chloride, a close analog, is significantly faster than that of dimethylsulfamoyl chloride, suggesting that the electronic effects of the alkyl groups can play a complex role in the stability and reactivity of these compounds.[5]
Selectivity: Navigating Functional Group Tolerance
The choice of sulfonylating agent can also influence the selectivity of a reaction, particularly in molecules with multiple nucleophilic sites. The differing steric profiles of these agents can be exploited to achieve selective sulfonylation.
-
The less sterically hindered MsCl may react with multiple sites if not carefully controlled.
-
The bulkier TsCl can offer greater selectivity for less hindered nucleophiles.
-
This compound, with its intermediate steric profile, can provide a balance between reactivity and selectivity. The steric effects of the N-alkyl group can significantly influence the reaction pathways.[6]
Stability of the Resulting Sulfonamides
The stability of the resulting sulfonamide is a crucial consideration, particularly in the context of protecting group chemistry.
-
N-mesyl and N-tosyl sulfonamides are generally very stable and often require harsh conditions for cleavage, which may not be suitable for sensitive substrates.[7]
-
N-isopropylsulfonamides are also stable compounds. Their stability and physicochemical properties, such as acidity, permeability, and lipophilicity, can be compared to other N-acylsulfonamides and their bioisosteres.[8][9]
Experimental Protocols: A Practical Guide
The following is a generalized protocol for the synthesis of a sulfonamide from an amine and a sulfonylating agent. This procedure can be adapted for this compound, MsCl, and TsCl with minor modifications to reaction times and temperatures based on the reactivity of the specific agent and substrate.
Caption: A typical experimental workflow for sulfonamide synthesis.
General Procedure for the Synthesis of Isopropylsulfonamide
This protocol describes the synthesis of isopropylsulfonamide from isopropylsulfonyl chloride and ammonia.[8]
Materials:
-
Isopropylsulfonyl chloride
-
Methylene chloride (CH₂Cl₂)
-
Aqueous ammonium hydroxide (NH₄OH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine methylene chloride (6 mL) and aqueous ammonium hydroxide (11 mL).
-
Slowly add isopropylsulfonyl chloride (500 μL, 4.5 mmol) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitor by TLC), transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude isopropylsulfonamide can be purified by column chromatography or recrystallization.
Expected Yield: Approximately 22% (as reported in the cited literature for this specific procedure).[8] Yields can be optimized by adjusting reaction conditions such as temperature, reaction time, and the choice of base and solvent.
Conclusion and Future Perspectives
The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides, with significant implications for reactivity, selectivity, and the properties of the final product. This compound presents a valuable option for the introduction of the N-isopropylsulfonamide moiety, offering a balance of reactivity and steric influence. While highly reactive agents like MsCl are suitable for rapid reactions and less nucleophilic substrates, and bulkier agents like TsCl can provide enhanced selectivity, this compound occupies a useful middle ground.
The continued exploration of sulfamoyl chlorides and other novel sulfonylating agents is crucial for expanding the toolbox of medicinal chemists and process developers.[10][11] The development of more selective, efficient, and environmentally benign sulfonylation methods will undoubtedly accelerate the discovery and development of new and improved sulfonamide-based therapeutics.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 8. Isopropylsulfonamide | 81363-76-0 [chemicalbook.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. nbinno.com [nbinno.com]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to 1H NMR Characterization of Isopropylsulfamoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the sulfamate and sulfonamide moieties are privileged scaffolds due to their prevalence in a wide array of therapeutic agents. The synthesis of these functional groups often involves the use of reactive precursors such as sulfamoyl chlorides. Isopropylsulfamoyl chloride, a readily available building block, serves as a key reagent in the facile construction of diverse libraries of N-isopropylsulfonamides and isopropylsulfamates.
This guide provides an in-depth technical comparison of the ¹H NMR spectroscopic characteristics of this compound and its reaction products with representative nucleophiles—an alcohol (ethanol) and a primary amine (propylamine). As a Senior Application Scientist, this document is structured to not only present experimental data but also to elucidate the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to confidently characterize their own reaction outcomes.
Understanding the Reactivity and ¹H NMR Signature of this compound
This compound, ((CH₃)₂CHNHSO₂Cl), is a versatile reagent for the introduction of the isopropylsulfamoyl group. The electrophilic sulfur atom is susceptible to nucleophilic attack by alcohols and amines, leading to the formation of sulfamates and sulfonamides, respectively, with the expulsion of hydrogen chloride.
A thorough understanding of the ¹H NMR spectrum of the starting material is paramount for monitoring reaction progress and confirming product formation.
¹H NMR Characterization of this compound:
The ¹H NMR spectrum of this compound is characterized by the distinct signals of the isopropyl group and the sulfamoyl proton.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (CH₃)₂CH- | ~1.35 | Doublet | ~6.8 | 6H |
| (CH₃)₂CH - | ~3.65 | Nonet (Septet of doublets) | ~6.8, ~8.0 | 1H |
| -NH - | ~5.5 (broad) | Singlet | - | 1H |
Table 1: Typical ¹H NMR spectral data for this compound in CDCl₃.
The diastereotopic methyl protons of the isopropyl group appear as a doublet due to coupling with the methine proton. The methine proton, in turn, is split into a septet by the six equivalent methyl protons and may be further split by the adjacent NH proton, often appearing as a complex multiplet (a nonet, or a septet of doublets). The NH proton typically presents as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature.
Comparative ¹H NMR Analysis of Reaction Products
The reaction of this compound with different nucleophiles leads to characteristic changes in the ¹H NMR spectrum, providing a clear fingerprint for product identification. Here, we compare the ¹H NMR spectra of the products from reactions with ethanol and propylamine.
Reaction with Ethanol: Formation of Ethyl Isopropylsulfamate
The reaction with ethanol yields ethyl isopropylsulfamate. The key spectral changes involve the appearance of signals corresponding to the ethyl group and a downfield shift of the isopropyl methine proton.
Predicted ¹H NMR Data for Ethyl Isopropylsulfamate:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| (CH₃ )₂CH- | ~1.25 | Doublet | ~6.8 | 6H |
| -OCH₂ CH₃ | ~4.20 | Quartet | ~7.1 | 2H |
| (CH₃)₂CH - | ~3.80 | Septet | ~6.8 | 1H |
| -OCH₂CH₃ | ~1.30 | Triplet | ~7.1 | 3H |
| -NH - | ~5.0 (broad) | Singlet | - | 1H |
Table 2: Predicted ¹H NMR spectral data for Ethyl Isopropylsulfamate.
Key Diagnostic Features:
-
Appearance of Ethyl Group Signals: A triplet at approximately 1.30 ppm (CH₃) and a quartet at around 4.20 ppm (CH₂). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom[1].
-
Shift of Isopropyl Methine Proton: The methine proton of the isopropyl group experiences a slight downfield shift compared to the starting material, now appearing around 3.80 ppm.
-
Disappearance of Sulfamoyl Chloride Reactivity: The absence of the characteristic reactivity of the sulfamoyl chloride confirms the formation of the more stable sulfamate product.
Reaction with Propylamine: Formation of N-Propyl-N'-isopropylsulfamide
The reaction with propylamine results in the formation of N-propyl-N'-isopropylsulfamide. This leads to the appearance of signals for the propyl group and shifts in the signals of the isopropyl group.
Predicted ¹H NMR Data for N-Propyl-N'-isopropylsulfamide:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| (CH₃ )₂CH- | ~1.20 | Doublet | ~6.9 | 6H |
| -NHCH₂CH₂CH₃ | ~0.95 | Triplet | ~7.4 | 3H |
| -NHCH₂CH₂ CH₃ | ~1.55 | Sextet | ~7.3 | 2H |
| -NH CH₂CH₂CH₃ | ~2.95 | Triplet | ~7.2 | 2H |
| (CH₃)₂CH - | ~3.50 | Septet | ~6.9 | 1H |
| -NH - (isopropyl) | ~4.8 (broad) | Doublet | ~8.0 | 1H |
| -NH - (propyl) | ~4.7 (broad) | Triplet | ~5.5 | 1H |
Table 3: Predicted ¹H NMR spectral data for N-Propyl-N'-isopropylsulfamide.
Key Diagnostic Features:
-
Appearance of Propyl Group Signals: A triplet at approximately 0.95 ppm (CH₃), a sextet around 1.55 ppm (CH₂), and a triplet around 2.95 ppm (-NHCH₂-). The methylene protons adjacent to the nitrogen are deshielded.
-
Distinct NH Signals: Two separate broad signals for the two NH protons are expected, each coupled to the adjacent CH or CH₂ group. Their chemical shifts are sensitive to the environment.
-
Upfield Shift of Isopropyl Methine Proton: The methine proton of the isopropyl group is expected to shift slightly upfield to around 3.50 ppm compared to the starting sulfamoyl chloride.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and subsequent ¹H NMR analysis of the described products.
General Reaction Scheme
Figure 1: General reaction scheme for the synthesis of ethyl isopropylsulfamate and N-propyl-N'-isopropylsulfamide from this compound.
Synthesis of Ethyl Isopropylsulfamate
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) dropwise to the stirred solution.
-
Slowly add anhydrous ethanol (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Synthesis of N-Propyl-N'-isopropylsulfamide
Materials:
-
This compound
-
Propylamine
-
Anhydrous dichloromethane
-
Triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add propylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
¹H NMR Sample Preparation and Analysis Workflow
Figure 2: Standard workflow for ¹H NMR sample preparation and data analysis.
Causality and Trustworthiness in Experimental Design
The choice of experimental conditions is critical for ensuring a clean reaction and obtaining a high yield of the desired product.
-
Anhydrous Conditions: Sulfamoyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is crucial for the success of these reactions.
-
Use of a Base: The reaction of this compound with alcohols and amines generates HCl as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the acid, which would otherwise protonate the nucleophile, rendering it unreactive, or could lead to side reactions.
-
Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and its inertness to the reaction conditions. Dichloromethane and diethyl ether are common choices for these types of reactions.
-
Self-Validating Protocols: The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC. The workup procedure is designed to remove the base, any remaining starting materials, and the salt byproduct. The final purification step ensures the isolation of the pure product, which can then be unambiguously characterized by ¹H NMR spectroscopy. The clear and predictable shifts in the ¹H NMR spectrum upon product formation provide definitive confirmation of a successful reaction.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR characterization of the reaction products of this compound. By understanding the characteristic spectral features of the starting material and the predictable changes upon reaction with different nucleophiles, researchers can confidently and efficiently identify their target molecules. The detailed experimental protocols and the rationale behind the experimental design further equip scientists with the necessary tools to synthesize and characterize these important classes of compounds, accelerating the pace of drug discovery and development.
References
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of N-isopropylsulfonamides
For researchers, scientists, and drug development professionals engaged in the analysis of emerging pharmaceutical compounds, this guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization and quantification of N-isopropylsulfonamides. This document moves beyond a simple recitation of protocols to explain the underlying principles and justifications for methodological choices, ensuring a robust and reliable analytical approach.
Introduction to N-isopropylsulfonamides and Analytical Challenges
N-isopropylsulfonamides are a class of organic compounds characterized by the presence of a sulfonamide group (-S(=O)₂-N-) where the nitrogen atom is substituted with an isopropyl group. This structural motif is of growing interest in medicinal chemistry. As with many sulfonamide-based compounds, their polarity, thermal lability, and potential for complex fragmentation patterns present unique challenges for analytical chemists. The choice of an appropriate mass spectrometry technique is therefore critical for achieving the required sensitivity, selectivity, and accuracy.
This guide will compare and contrast the two primary mass spectrometry platforms for the analysis of N-isopropylsulfonamides: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on ionization techniques and fragmentation behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Sulfonamide Analysis
LC-MS is the predominant technique for the analysis of sulfonamides due to its applicability to a wide range of polar and thermally labile compounds without the need for derivatization.[1] The choice of ionization source is a critical parameter that dictates the sensitivity and nature of the resulting mass spectra.
Ionization Techniques: A Head-to-Head Comparison
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources for the LC-MS analysis of sulfonamides. The selection between ESI and APCI depends on the polarity and thermal stability of the specific N-isopropylsulfonamide being analyzed.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionic compounds.[2] It typically produces protonated molecules [M+H]+ with minimal fragmentation in the source.[3] This is advantageous for quantitative analysis as it concentrates the ion current into a single, highly abundant ion, maximizing sensitivity. For many sulfonamides, ESI is the preferred method, especially when analyzing samples in complex biological matrices.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are thermally stable.[5] While many sulfonamides are amenable to APCI, the requirement for volatilization prior to ionization can be a limitation for more complex or thermally labile N-isopropylsulfonamides. APCI can sometimes produce more in-source fragmentation than ESI, which can be either a disadvantage for quantification or an advantage for structural confirmation.[6]
Table 1: Comparison of ESI and APCI for N-isopropylsulfonamide Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for N-isopropylsulfonamides |
| Analyte Polarity | High to moderate | Moderate to low | The polarity of N-isopropylsulfonamides can vary based on the rest of the molecule. ESI is generally a more versatile starting point. |
| Thermal Stability | Not critical | Required | The thermal stability of the specific N-isopropylsulfonamide must be considered. ESI is a safer choice for novel compounds with unknown stability. |
| Ionization Mechanism | Desolvation of charged droplets | Gas-phase chemical ionization | ESI is less likely to cause thermal degradation. |
| Typical Ions Formed | [M+H]+, [M+Na]+ | [M+H]+ | Both produce the desired protonated molecule for MS/MS analysis. |
| Matrix Effects | Can be significant | Generally less susceptible | APCI may offer an advantage in complex matrices, though proper sample preparation and chromatography can mitigate matrix effects in ESI.[6] |
| Sensitivity | Generally very high for polar compounds | Can be higher for less polar compounds | Method-dependent, but ESI often provides excellent sensitivity for sulfonamides.[7] |
Fragmentation Patterns of N-isopropylsulfonamides in LC-MS/MS
Tandem mass spectrometry (MS/MS) is essential for the selective and sensitive quantification of N-isopropylsulfonamides, as well as for structural confirmation. The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the S-N bond and rearrangements of the sulfonyl group.[3][8]
A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[9] For N-isopropylsulfonamides, key fragmentation pathways are expected to include:
-
Loss of the isopropyl group: Cleavage of the N-isopropyl bond.
-
Cleavage of the S-N bond: Resulting in fragments corresponding to the sulfonamide and amine moieties.
-
Loss of SO₂: A characteristic fragmentation of the sulfonamide group.[9]
The selection of precursor and product ion transitions is critical for developing a selective and sensitive multiple reaction monitoring (MRM) assay.[3]
Caption: LC-MS/MS workflow for N-isopropylsulfonamide analysis.
Experimental Protocol: Quantitative Analysis of an N-isopropylsulfonamide in a Biological Matrix by LC-MS/MS
This protocol provides a general framework for the development of a quantitative LC-MS/MS method.
1. Sample Preparation (Solid Phase Extraction)
-
Rationale: To remove matrix interferences and concentrate the analyte.[10]
-
Procedure:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., plasma diluted with a weak acid).
-
Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elute the N-isopropylsulfonamide with a small volume of a stronger organic solvent, often containing a small amount of base to neutralize the analyte for elution.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: To chromatographically separate the analyte from any remaining matrix components and to perform sensitive and selective detection.
-
Parameters:
-
LC Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[11]
-
Ionization Source: ESI in positive ion mode is recommended as a starting point.
-
MS/MS Transitions: These must be optimized for the specific N-isopropylsulfonamide. Theoretical transitions can be predicted based on the expected fragmentation patterns.
-
Table 2: Theoretical LC-MS/MS Parameters for a Hypothetical N-isopropylbenzenesulfonamide (MW = 215.29)
| Parameter | Setting | Rationale |
| Precursor Ion (Q1) | m/z 216.3 | [M+H]+ of the parent compound. |
| Product Ion 1 (Q3) | m/z 174.2 | Loss of the isopropyl group (42 Da). |
| Product Ion 2 (Q3) | m/z 152.2 | Loss of SO₂ (64 Da) from the protonated molecule. |
| Collision Energy | To be optimized | The energy required to induce fragmentation will be compound-specific. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach Requiring Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature of the sulfonamide group makes most N-isopropylsulfonamides unsuitable for direct GC-MS analysis.[5] Derivatization is therefore a mandatory step to increase volatility and thermal stability.[9]
Derivatization Strategies
The goal of derivatization is to mask the polar N-H group of the sulfonamide.
-
Alkylation: Methylation is a common approach for sulfonamides, often using diazomethane or (trimethylsilyl)diazomethane.[12] This replaces the acidic proton on the sulfonamide nitrogen with a methyl group.
-
Acylation: Reagents such as pentafluoropropionic anhydride (PFPA) can be used to acylate the sulfonamide nitrogen.[5]
-
Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, though they are more commonly employed for hydroxyl and carboxyl groups.[5]
Table 3: Comparison of Derivatization Strategies for GC-MS of N-isopropylsulfonamides
| Derivatization Method | Reagent | Advantages | Disadvantages |
| Alkylation (Methylation) | (Trimethylsilyl)diazomethane | Forms stable derivatives, well-established for sulfonamides.[12] | Reagents can be hazardous. |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Produces stable and volatile derivatives, can improve chromatographic properties.[5] | Can sometimes produce by-products. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Effective for masking polar groups. | Derivatives can be sensitive to moisture. |
Fragmentation in GC-MS
After derivatization, the molecule is introduced into the GC-MS system, where it is typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule that is highly useful for structural elucidation and library matching.[1] The fragmentation patterns will be dependent on the derivatization agent used but will still likely show characteristic losses related to the sulfonamide core and the isopropyl group.
References
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. massbank.eu [massbank.eu]
- 3. forensicrti.org [forensicrti.org]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. mswil.com [mswil.com]
- 9. jfda-online.com [jfda-online.com]
- 10. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wsp.wa.gov [wsp.wa.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Isopropylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, the purity of starting materials and intermediates is paramount. Isopropylsulfamoyl chloride, a key building block in the synthesis of various biologically active compounds, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering in-depth technical insights and field-proven experimental protocols.
The Imperative of Purity in this compound Synthesis
The synthesis of this compound, typically achieved through the reaction of isopropylamine with a chlorosulfonating agent like sulfuryl chloride or chlorosulfonic acid, can be accompanied by the formation of several process-related impurities. The presence of these impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicating purification and potentially introducing toxic byproducts into the final API.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual isopropylamine or chlorosulfonating agents.
-
Di-isopropylsulfamide: Formed by the reaction of this compound with excess isopropylamine.
-
Isopropylammonium chloride: A salt byproduct of the reaction.[1][2]
-
Hydrolysis Products: Isopropylsulfamic acid, formed if the compound is exposed to moisture.
-
Solvent-Related Impurities: Residual solvents from the reaction and workup steps.
Given the reactive nature of the sulfamoyl chloride functional group, a multi-faceted analytical approach is essential for a comprehensive purity assessment. This guide will compare four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity assessment depends on the specific information required, such as structural confirmation, quantification of impurities, and detection of trace-level contaminants.
| Parameter | NMR Spectroscopy | IR Spectroscopy | GC-MS | HPLC |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds based on their partitioning between a mobile and stationary phase. |
| Primary Use | Structural elucidation and confirmation, quantification of major components and known impurities. | Functional group identification, rapid screening for the presence of the desired compound and certain impurities. | Separation and identification of volatile impurities, quantification of trace-level contaminants. | Quantification of the main component and non-volatile impurities, stability testing. |
| Strengths | - Unambiguous structure determination- Quantitative without the need for identical standards (qNMR)- Non-destructive | - Fast and simple- Provides characteristic functional group information- Low cost | - High separation efficiency- High sensitivity and specificity (MS detection)- Excellent for volatile impurities | - Broad applicability to a wide range of compounds- High precision and accuracy for quantification- Established methods for pharmaceutical analysis |
| Limitations | - Lower sensitivity compared to other techniques- Can be complex to interpret for mixtures- High instrument cost | - Limited structural information- Not suitable for quantification of complex mixtures- Can be difficult to distinguish between similar compounds | - Limited to volatile and thermally stable compounds- Derivatization may be required for polar analytes | - Can be time-consuming to develop methods- May require different methods for different types of impurities |
In-Depth Technical Protocols
This section provides detailed, step-by-step methodologies for each analytical technique. These protocols are designed to serve as a starting point for method development and validation in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR provide a detailed map of the molecule's connectivity.
Expected ¹H and ¹³C NMR Spectral Data for this compound:
-
¹H NMR:
-
A doublet for the six methyl protons (CH₃) of the isopropyl group.
-
A septet for the methine proton (CH) of the isopropyl group.
-
A broad singlet for the amine proton (NH), which may exchange with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbons (CH₃) of the isopropyl group.
-
A signal for the methine carbon (CH) of the isopropyl group.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). This compound is reactive towards protic solvents, so aprotic solvents are necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts and coupling constants with expected values and reference spectra of any suspected impurities.
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration is used, and the purity is calculated based on the integral ratios.
Workflow for NMR Purity Assessment
References
A Senior Application Scientist's Guide: Isopropylsulfamoyl Chloride vs. Methanesulfonyl Chloride in Sulfonamide Synthesis
This guide provides an in-depth comparison of two common reagents used in the synthesis of sulfonamides: the workhorse methanesulfonyl chloride (MsCl) and the more specialized isopropylsulfamoyl chloride. The selection of the appropriate sulfonating agent is a critical decision in drug development and chemical synthesis, directly impacting reaction efficiency, substrate scope, and the nature of the final product. Here, we move beyond simple protocols to explore the underlying principles of reactivity, steric influence, and mechanistic pathways that govern the performance of these two reagents.
Reagent Profile: A Tale of Two Chlorides
At first glance, both molecules feature a highly electrophilic sulfur atom, primed for reaction with nucleophiles like primary and secondary amines. However, their subtle structural differences lead to significant divergences in reactivity and application.
Methanesulfonyl Chloride (MsCl): The Unhindered, Highly Reactive Workhorse
Methanesulfonyl chloride (CH₃SO₂Cl) is arguably the most common and straightforward reagent for introducing a sulfonyl group.[1] Its small size and the potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom make the sulfur center extremely electrophilic. This high reactivity is its primary advantage, allowing for rapid and efficient sulfonamide formation with a broad range of amines under mild conditions.[2][3]
Key Characteristics:
-
High Electrophilicity: The methyl group offers minimal electronic donation, leading to a highly electron-deficient sulfur atom.
-
Minimal Steric Hindrance: The small methyl group allows for easy nucleophilic attack by even bulky amines.
-
Sulfene Intermediate: Under basic conditions, MsCl can undergo elimination to form sulfene (CH₂=SO₂), a highly reactive and transient species that can participate in cycloadditions or react with nucleophiles.[3][4]
This compound: The Sterically-Tuned Specialty Reagent
This compound ((CH₃)₂CHNHSO₂Cl) belongs to the sulfamoyl chloride class. The most critical distinction is the presence of a nitrogen atom bonded directly to the sulfur center, which is further substituted with a bulky isopropyl group. This arrangement introduces both electronic and steric factors that modulate its reactivity compared to MsCl.
Key Characteristics:
-
Modulated Electrophilicity: The lone pair of electrons on the nitrogen atom can donate electron density towards the sulfonyl group, slightly reducing the electrophilicity of the sulfur atom compared to MsCl.
-
Significant Steric Hindrance: The bulky isopropyl group shields the electrophilic sulfur center, making it more selective and less reactive towards nucleophiles, particularly sterically hindered ones.
-
Product Specificity: Its primary use is not just to form a sulfonamide bond, but to synthesize a specific class of compounds: N,N'-disubstituted sulfamides (specifically, N-isopropylsulfamides).
Comparative Analysis: Reactivity, Mechanism, and Performance
The choice between MsCl and this compound hinges on the specific synthetic objective. Their differences in structure directly translate to different outcomes in the laboratory.
Mechanism and Reactivity
The synthesis of sulfonamides from both reagents generally proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl), which is neutralized by a base.[2][5]
-
Reaction Rate: Due to its high electrophilicity and low steric bulk, MsCl reacts much faster than this compound. Reactions with MsCl are often performed at 0 °C to control their exothermic nature, while reactions with sulfamoyl chlorides may require elevated temperatures and longer reaction times.[2]
-
Steric Sensitivity: MsCl is relatively insensitive to the steric bulk of the amine nucleophile. This compound, however, is highly sensitive. Its reaction rate will decrease significantly with increasingly substituted amines (primary > secondary >> tertiary). This can be exploited for selective sulfonylation.
-
Side Reactions: A common side reaction with MsCl and primary amines is di-sulfonylation, where two sulfonyl groups are added to the same nitrogen. This can be minimized by using a 1:1 stoichiometry of the reagents.[2] In contrast, the steric bulk of the isopropylsulfamoyl group makes subsequent di-sulfonylation of the product virtually impossible. Hydrolysis of the sulfonyl chloride is a potential side reaction for both, particularly under aqueous basic conditions, but is generally faster for the more reactive MsCl.[6][7]
Performance Data Summary
The following table summarizes the key performance differences based on experimental observations and established chemical principles.
| Feature | Methanesulfonyl Chloride (MsCl) | This compound |
| Reagent Class | Sulfonyl Chloride | Sulfamoyl Chloride |
| Product Type | Methanesulfonamides (R-NHSO₂CH₃) | N-Isopropylsulfamides (R-NHSO₂NH-iPr) |
| Reactivity | Very High[3] | Moderate to Low |
| Steric Hindrance | Low | High |
| Typical Conditions | 0 °C to room temperature[2] | Room temperature to elevated temperatures |
| Reaction Speed | Fast (minutes to a few hours) | Slow (several hours to days) |
| Substrate Scope | Broad: Primary and secondary amines[4] | More limited: Prefers primary, less hindered amines |
| Key Side Reaction | Di-sulfonylation of primary amines[2] | Minimal side reactions due to sterics |
| Primary Advantage | High reactivity, speed, broad applicability | Forms specific N-isopropylsulfamide products, avoids di-sulfonylation |
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences in handling and reaction setup, detailed protocols for the synthesis of an N-benzyl sulfonamide/sulfamide are provided.
Protocol 1: Synthesis of N-Benzylmethanesulfonamide using MsCl
This protocol is adapted from established methods for N-sulfonylation.[2]
-
Materials:
-
Benzylamine (1.0 eq.)
-
Methanesulfonyl chloride (MsCl, 1.1 eq.)
-
Triethylamine (TEA, 1.5 eq.) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Cool the mixture to 0 °C using an ice bath.[2]
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise over 15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
After complete addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to yield the pure N-benzylmethanesulfonamide.
-
Protocol 2: Synthesis of N-Benzyl-N'-isopropylsulfamide using this compound
-
Materials:
-
Benzylamine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (TEA, 1.5 eq.) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add this compound (1.1 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., 40 °C) may be required if the reaction is slow.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-benzyl-N'-isopropylsulfamide.
-
Senior Application Scientist's Insights & Recommendations
When to Choose Methanesulfonyl Chloride (MsCl):
-
General Purpose: For the routine synthesis of methanesulfonamides from a wide variety of primary and secondary amines.
-
High Throughput: When reaction speed is critical, as in library synthesis for drug discovery.
-
Mesyl Group Installation: When the goal is to install a simple "mesyl" group, often used as a stable protecting group for amines or to modulate physicochemical properties.
When to Choose this compound:
-
Specific Target Synthesis: When the desired final product is specifically an N-isopropylsulfamide. This structural motif is explored in medicinal chemistry for its unique hydrogen bonding capabilities and steric profile.
-
Avoiding Di-substitution: When working with precious primary amines where preventing di-sulfonylation is paramount and precise stoichiometric control is difficult. The steric bulk of the reagent provides an inherent "protecting group" against a second addition.
-
Selective Reactions: In a molecule with multiple amine functionalities (e.g., one primary, one secondary), the steric hindrance of this compound may allow for selective reaction with the less-hindered primary amine.
Safety is Paramount: Both reagents are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.[8]
-
Methanesulfonyl Chloride: Corrosive, highly toxic, and a potent lachrymator (causes tearing).[2][6] It reacts exothermically with water and other nucleophiles.[2][6] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[9][10]
-
This compound: Also corrosive and a moisture-sensitive compound.[11][12] While less volatile and reactive than MsCl, it should be handled with the same level of precaution to avoid contact with skin and eyes and inhalation of vapors.[13]
By understanding the interplay of electronics and sterics, researchers can make an informed decision, selecting the reagent that provides the most efficient, selective, and direct route to their desired sulfonamide or sulfamide target.
References
- 1. study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. matrixscientific.com [matrixscientific.com]
A Strategic Guide to Amine Protection: Isopropylsulfamoyl Chloride as a Specialized Alternative to the Ubiquitous Tosyl Chloride
For the modern researcher in organic synthesis and drug development, the strategic protection and deprotection of amine functionalities is a critical determinant of success in multi-step synthetic campaigns. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been a workhorse for amine protection, offering robust and reliable sulfonamide formation, its inherent stability can present challenges during the deprotection phase, often necessitating harsh reaction conditions. This guide introduces isopropylsulfamoyl chloride as a nuanced alternative, offering a distinct profile of reactivity and steric properties that can be advantageous in specific synthetic contexts. Herein, we provide a comparative analysis, supported by established chemical principles and extrapolated data, to empower the discerning scientist in the selection of the optimal sulfonating agent.
The Enduring Utility of the Tosyl Group: A Baseline for Comparison
The tosyl group is a cornerstone of amine protection strategy, valued for its ease of installation and the crystalline nature of the resulting tosylamides, which often facilitates purification.[1] The tosyl group is typically introduced by reacting the amine with tosyl chloride in the presence of a base, such as pyridine or triethylamine.[2] The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, including acidic and many oxidative and reductive environments.[3]
However, this high stability is a double-edged sword. The cleavage of a tosylamide bond to regenerate the free amine often requires forcing conditions, such as treatment with strong acids (e.g., HBr in acetic acid) or potent reducing agents like sodium in liquid ammonia or sodium naphthalenide.[4] These harsh conditions can be incompatible with sensitive functional groups elsewhere in a complex molecule, limiting the applicability of the tosyl group in the later stages of a synthesis.[5]
This compound: A Shift from Aromatic to Aliphatic Sulfonylation
This compound, an aliphatic sulfamoyl chloride, presents a structurally distinct alternative to the aromatic tosyl chloride. The replacement of the tolyl group with an isopropylamino moiety alters the electronic and steric landscape of the sulfonyl chloride, leading to a different reactivity profile and potentially more favorable deprotection characteristics.
Reactivity Profile: Electronic and Steric Considerations
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. In tosyl chloride, the tolyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur. In contrast, the nitrogen atom of the isopropylamino group in this compound is also electron-donating through resonance, but the presence of the electron-withdrawing sulfonyl group modulates this effect.
The most significant difference, however, lies in the steric environment around the sulfur atom. The isopropyl group is bulkier than the methyl group on the tolyl ring of tosyl chloride. This increased steric hindrance in this compound can be expected to influence its reactivity, particularly with sterically hindered amines.[3] This can be either an advantage, leading to greater selectivity for less hindered amines, or a disadvantage, resulting in slower reaction rates.
Figure 1: A conceptual comparison of the structural features influencing the reactivity of tosyl chloride and this compound.
Comparative Analysis: this compound vs. Tosyl Chloride
| Feature | p-Toluenesulfonyl Chloride (TsCl) | This compound | Rationale & Implications for the Synthetic Chemist |
| Structure | Aromatic sulfonyl chloride | Aliphatic sulfamoyl chloride | The nature of the R group (aryl vs. alkylamino) is the primary determinant of the differences in reactivity and stability. |
| Reactivity | Highly reactive | Moderately reactive (inferred) | The combination of electronic and steric effects in this compound likely results in a more moderate reactivity profile, which could be beneficial for achieving selectivity in the presence of multiple nucleophilic sites. |
| Steric Hindrance | Moderate | High | The bulky isopropyl group can be expected to disfavor reaction with sterically encumbered amines, potentially allowing for chemoselective protection of primary amines over secondary amines, or less hindered amines in a polyfunctional molecule. |
| Stability of Protected Amine | Very high | High (inferred) | While still robust, the N-S bond in an N-alkylsulfonamide may be more susceptible to cleavage under certain conditions compared to the N-S bond in an N-arylsulfonamide, offering a potential advantage in deprotection. |
| Deprotection Conditions | Harsh (strong acid or reducing agents)[4] | Milder conditions may be possible (inferred) | The absence of the stabilizing aromatic ring in the isopropylsulfamoyl group suggests that reductive or acidic cleavage might be achieved under less forcing conditions, enhancing its orthogonality to other protecting groups. |
| Orthogonality | Limited by harsh deprotection | Potentially greater | If deprotection can be achieved under milder conditions, the isopropylsulfamoyl group could be orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, a significant advantage in complex synthesis.[6][] |
Experimental Protocols and Methodologies
While direct comparative studies are not abundant in the literature, the following general protocols can serve as a starting point for the application of both reagents. Optimization will be crucial, particularly for this compound, given the limited specific examples.
General Protocol for Amine Protection with a Sulfonyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Base Addition: Add a suitable base (1.1 - 2.0 eq.). For tosyl chloride, pyridine is often used as both the base and solvent. For this compound, a non-nucleophilic base such as triethylamine or diisopropylethylamine is recommended.
-
Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C and add the sulfonyl chloride (1.05 - 1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Figure 2: A generalized experimental workflow for the protection of amines using a sulfonyl chloride.
Deprotection Strategies: A Comparative Overview
The key differentiator between the tosyl and a potential isopropylsulfamoyl protecting group lies in the conditions required for their removal.
Tosyl Group Deprotection:
-
Reductive Cleavage: Sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide.[3]
-
Acidic Cleavage: Concentrated HBr in acetic acid, often at elevated temperatures.[4]
Potential Isopropylsulfamoyl Group Deprotection (Inferred):
Given the lack of specific literature, deprotection strategies for the isopropylsulfamoyl group would need to be explored empirically. Based on the chemistry of related N-alkylsulfonamides, the following conditions may be promising starting points:
-
Milder Reductive Cleavage: Exploring milder reducing agents or conditions compared to those required for tosylamides.
-
Acid-Mediated Hydrolysis: While likely still requiring acidic conditions, the absence of the aryl group may allow for hydrolysis under less harsh conditions than those needed for tosylamides.
Strategic Applications in Drug Development
The choice of a protecting group in a drug development campaign can have significant consequences for the overall efficiency and success of the synthesis. The potential for milder deprotection conditions makes this compound an attractive, albeit underexplored, option for late-stage functionalization of complex, drug-like molecules.
Scenarios Favoring this compound:
-
Presence of Acid- or Reduction-Sensitive Functional Groups: In molecules containing functionalities that are incompatible with the harsh conditions required for tosyl deprotection, the potentially milder cleavage of the isopropylsulfamoyl group would be a distinct advantage.
-
Steric Differentiation: The increased steric bulk of this compound could be exploited for the selective protection of a less hindered amine in the presence of a more hindered one.
-
Modulation of Physicochemical Properties: The incorporation of an isopropylsulfamoyl group instead of a tosyl group will alter the lipophilicity and other physicochemical properties of an intermediate, which could be beneficial for solubility and purification.
Conclusion: A Call for Further Exploration
While tosyl chloride remains a reliable and well-understood tool for amine protection, the exploration of alternative reagents is crucial for expanding the synthetic chemist's toolkit. This compound, based on fundamental principles of organic chemistry, presents a compelling profile as a more sterically demanding and potentially more readily cleavable protecting group. Its application in complex molecule synthesis, particularly in the context of drug discovery, warrants further investigation. The insights provided in this guide are intended to serve as a foundation for the rational design of experiments and to encourage the broader adoption and characterization of this promising, yet underutilized, reagent.
References
- 1. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to a New Synthetic Method for Sulfamoylation Using Isopropylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation and comparative analysis of a new synthetic method utilizing Isopropylsulfamoyl Chloride for the synthesis of sulfamates and sulfonamides. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a comprehensive understanding of the methodology's performance, its position among current alternatives, and the critical validation parameters essential for its adoption in a drug development pipeline.
Introduction: The Enduring Importance of the Sulfamoyl Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the efficacy of a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] The synthesis of these crucial motifs, however, has traditionally been reliant on methods with notable limitations, such as the use of unstable and hazardous reagents.[2] This guide introduces a refined approach using this compound, a reagent that offers a balance of reactivity and handling properties, and critically evaluates its performance against established and emerging alternatives.
The New Method: this compound in Sulfamoylation
The proposed new method focuses on the direct sulfamoylation of alcohols and amines using this compound. The core of this method's appeal lies in its operational simplicity and the potential for high yields under mild conditions.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the this compound. The isopropyl group provides a moderate steric hindrance, which can contribute to selectivity in certain applications, while still allowing for efficient reaction with a broad range of nucleophiles.
Comparative Analysis: this compound vs. The Alternatives
An objective evaluation of any new synthetic method requires a thorough comparison with existing technologies. The following sections benchmark the this compound method against traditional and modern alternatives.
The Classical Approach: Sulfonyl Chlorides
The reaction of a sulfonyl chloride with an amine in the presence of a base is the most traditional method for sulfonamide synthesis.[3] While effective, this method often requires harsh conditions for the preparation of the sulfonyl chloride precursor and the reagents themselves can be unstable.[2][3]
Emerging Alternatives
In recent years, several alternatives to sulfonyl chlorides have been developed to address the challenges of stability, safety, and substrate scope.
-
Aryl Sulfamates: These reagents, particularly electron-deficient aryl sulfamates, have emerged as stable, crystalline solids that can be readily prepared and handled. They offer a milder alternative to sulfamoyl chlorides and can exhibit high selectivity, particularly for primary over secondary alcohols.[4]
-
Burgess-type Reagents: Reagents like N-(tert-butoxycarbonyl)-aminosulfonylpyridinium are stable, crystalline solids that can be prepared on a gram scale. They have shown excellent results for the sulfamoylation of alcohols, phenols, and amines.[5]
-
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Sulfonyl fluorides are another class of stable and less reactive alternatives to sulfonyl chlorides, with their reactivity being tunable. The SuFEx reaction allows for the formation of sulfonamides under mild conditions.[6]
Performance Comparison
| Method | Reagent/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| New Method | This compound | Good to Excellent | Mild, often at room temperature | Good balance of reactivity and stability, operational simplicity. | Potential for HCl byproduct formation, requiring a base. |
| Traditional Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Variable, often requires pyridine | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance.[7] |
| Aryl Sulfamates | Electron-deficient aryl sulfamates, Base | Good to Excellent | Mild, room temperature | Stable, crystalline reagents, high selectivity for 1° alcohols.[4] | May require synthesis of the aryl sulfamate precursor. |
| Burgess-type Reagent | N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | Good to Excellent | Mild | Stable, crystalline solid, broad substrate scope.[5] | Requires a deprotection step to remove the Boc group. |
| SuFEx Chemistry | Sulfonyl fluoride, Amine, Catalyst | Moderate to Excellent | Mild, often room temperature | Highly stable reagents, tunable reactivity.[6] | May require a catalyst and longer reaction times. |
Scientific Integrity & Logic: Validation of the New Synthetic Method
For a new synthetic method to be considered trustworthy and viable for implementation in a drug development setting, it must undergo a rigorous validation process. This process is built on the pillars of Expertise, Authoritativeness, and Trustworthiness (E-A-T), ensuring the method is robust, reliable, and well-documented. The validation of a new synthetic process in the pharmaceutical industry generally follows a three-stage lifecycle approach as outlined by the FDA.[8][9][10][11]
Stage 1: Process Design
The initial stage involves defining the manufacturing process based on knowledge gained through development and scale-up studies.[10]
-
Critical Process Parameters (CPPs): Identification of parameters that must be controlled to ensure the desired product quality. For the this compound method, these would include reaction temperature, stoichiometry of reactants, choice of base and solvent, and reaction time.
-
Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[8] For a sulfamoylated product, CQAs would include purity, yield, and the absence of impurities.
Stage 2: Process Qualification
This stage confirms that the process, as designed, is capable of reproducible commercial manufacturing.[8] It involves:
-
Installation Qualification (IQ) and Operational Qualification (OQ): Ensuring that the equipment is installed correctly and operates as intended.[8]
-
Process Performance Qualification (PPQ): This is the core of process validation, where the manufacturing process is challenged to demonstrate its robustness.[8] For our new method, this would involve running the reaction at the intended scale with different batches of starting materials to ensure consistent yield and purity.
Stage 3: Continued Process Verification
This final stage involves ongoing monitoring of the process during routine production to ensure that it remains in a state of control.[10]
Experimental Protocols
The following are representative protocols for the new method using this compound and a comparison with a traditional method.
New Method: Synthesis of N-benzylisopropylsulfamide
Experimental Workflow
Caption: Workflow for the synthesis of N-benzylisopropylsulfamide.
Step-by-Step Methodology:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0°C, add a solution of this compound (1.1 eq) in DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylisopropylsulfamide.
Traditional Method: Synthesis of N-benzylbenzenesulfonamide
Experimental Workflow
Caption: Workflow for the synthesis of N-benzylbenzenesulfonamide.
Step-by-Step Methodology:
-
To a stirred solution of benzylamine (1.0 eq) in pyridine (10 mL) at 0°C, add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the desired N-benzylbenzenesulfonamide.
Conclusion
The new synthetic method utilizing this compound presents a compelling option for the synthesis of sulfamates and sulfonamides. Its operational simplicity, mild reaction conditions, and good to excellent yields position it as a valuable tool for researchers in both academic and industrial settings. While traditional methods remain relevant, the ongoing drive for safer, more efficient, and more sustainable synthetic routes underscores the importance of exploring and validating new reagents like this compound. A thorough validation process, as outlined in this guide, is paramount to ensure the robustness and reliability of this method for its application in the synthesis of pharmaceutically relevant molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Process Validation in Pharma Industry: A Complete Guide [adragos-pharma.com]
- 9. Process Validation in Pharmaceuticals (2026 Guide) [pharmuni.com]
- 10. Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation | Pharmaguideline [pharmaguideline.com]
- 11. fda.gov [fda.gov]
A Researcher's Guide to the Comparative Reactivity of Sulfamoyl Chlorides
Welcome to an in-depth examination of the comparative reactivity of sulfamoyl chlorides (R¹R²NSO₂Cl). As essential electrophilic building blocks, particularly for the synthesis of sulfonamides—a privileged motif in medicinal chemistry—a nuanced understanding of their reactivity is paramount for rational reaction design and optimization.[1][2] This guide moves beyond simple classifications to explore the interplay of electronic and steric factors that govern the reactivity of this important functional group, providing both theoretical grounding and practical experimental frameworks.
The Mechanistic Foundation of Sulfamoyl Chloride Reactivity
The characteristic reaction of a sulfamoyl chloride is nucleophilic substitution at the sulfur center. A nucleophile (Nu⁻) attacks the highly electrophilic sulfur atom, leading to the displacement of the chloride leaving group. While the precise mechanism can vary with the substrate, nucleophile, and solvent, it generally proceeds through a bimolecular pathway, often involving a trigonal bipyramidal transition state.[3][4]
The electrophilicity of the sulfur atom is the primary determinant of the reaction rate. This electrophilicity is, in turn, finely tuned by the electronic and steric nature of the substituents (R¹ and R²) attached to the nitrogen atom.[5][6]
Caption: General mechanism of nucleophilic substitution on a sulfamoyl chloride.
Key Factors Governing Reactivity
The reactivity of a sulfamoyl chloride is a delicate balance between two major influences: electronic effects, which modulate the electrophilicity of the sulfur atom, and steric effects, which control the accessibility of that atom to the incoming nucleophile.[7]
Electronic Effects: The Engine of Reactivity
The electronic nature of the nitrogen substituents directly impacts the partial positive charge on the sulfur atom.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the nitrogen atom (e.g., aryl, acyl groups) decrease the electron-donating character of the R¹R²N– group. This inductively increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.[5][6] For instance, N-arylsulfamoyl chlorides are generally more reactive than their N-alkyl counterparts.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating substituents (e.g., alkyl groups) increase electron density on the nitrogen, which is then shared with the sulfonyl group. This reduces the electrophilicity of the sulfur atom, slowing the rate of nucleophilic attack.[5]
Steric Effects: The Gatekeeper to the Reaction Center
Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of the substituents near the reaction center.[7][8]
-
Increased Bulk: Larger, bulkier substituents on the nitrogen (e.g., replacing methyl with isopropyl or cyclohexyl groups) can physically obstruct the trajectory of the incoming nucleophile, making it more difficult to approach the sulfur atom. This steric shield slows down the reaction rate.[3][9]
It is crucial to recognize that these effects are not always independent. For example, a study on the hydrolysis of dialkylsulfamoyl chlorides revealed that diethylsulfamoyl chloride hydrolyzes approximately eight times faster than dimethylsulfamoyl chloride.[10][11] This counterintuitive result, where the sterically larger group leads to a faster reaction, suggests that other factors, such as hydrogen participation in stabilizing the transition state, can sometimes override simple steric considerations in specific contexts.[10][11]
Caption: Steric hindrance affecting nucleophilic attack on the sulfur center.
Quantitative and Qualitative Reactivity Comparison
While comprehensive kinetic data across a wide range of sulfamoyl chlorides is dispersed throughout the literature, we can compile key findings and principles into a comparative framework. Hydrolysis rates serve as a useful proxy for general electrophilicity.
| Sulfamoyl Chloride Type | R¹, R² Substituents | Electronic Effect | Steric Hindrance | Relative Reactivity | Supporting Rationale |
| N,N-Dialkyl | e.g., Methyl, Ethyl | Electron-Donating | Low to Moderate | Moderate | Alkyl groups are electron-donating, slightly deactivating the sulfur center compared to aryl or unsubstituted analogs.[5] |
| N,N-Diaryl | e.g., Phenyl | Electron-Withdrawing | High | Moderate to High | Aryl groups are electron-withdrawing, increasing sulfur's electrophilicity, but can be sterically bulky.[3] |
| N-Aryl, N-Alkyl | e.g., Phenyl, Methyl | Net Electron-Withdrawing | Moderate | High | Balances the activating effect of the aryl group with the moderate steric profile of an alkyl group.[3] |
| N-Unsubstituted | H, H | Neutral | Very Low | Very High | Lacks electron-donating alkyl groups and has minimal steric hindrance. |
| N,N-Dicycloalkyl | e.g., Cyclohexyl | Electron-Donating | High | Low to Moderate | Highly donating and sterically demanding groups significantly reduce reactivity.[3] |
| N-Acyl | e.g., Acetyl | Strongly Electron-Withdrawing | Varies | Very High | The acyl group is strongly deactivating on the nitrogen, making the sulfur highly electrophilic.[12] |
Note on Hydrolysis Data: Kinetic studies on the hydrolysis of dialkylsulfamoyl chlorides have shown that the rate constant for diethylsulfamoyl chloride (10.61 x 10⁻³ s⁻¹) is significantly higher than that for di-n-propylsulfamoyl chloride (5.168 x 10⁻³ s⁻¹) in water at 15°C.[10] This highlights the complex interplay of factors beyond simple inductive and steric effects in certain solvolysis reactions.
Experimental Protocol: A Framework for Direct Reactivity Comparison
To empirically determine the relative reactivity of different sulfamoyl chlorides in your laboratory, a standardized kinetic experiment is indispensable. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the rate of sulfonamide formation.
Objective:
To compare the reaction rates of Sulfamoyl Chloride A and Sulfamoyl Chloride B with a model nucleophile, aniline.
Materials:
-
Sulfamoyl Chloride A (e.g., N,N-Dimethylsulfamoyl chloride)
-
Sulfamoyl Chloride B (e.g., N,N-Diethylsulfamoyl chloride)
-
Aniline (purified)
-
Internal Standard (e.g., Naphthalene, Biphenyl)
-
Acetonitrile (HPLC grade)
-
Pyridine (anhydrous)
-
Reaction vials, magnetic stir bars, thermostat-controlled reaction block
-
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of aniline in acetonitrile.
-
Prepare a 0.2 M stock solution of pyridine (acts as a base) in acetonitrile.[1]
-
Prepare a 0.1 M stock solution of the internal standard in acetonitrile.
-
Accurately weigh and prepare 0.2 M stock solutions of Sulfamoyl Chloride A and B in separate volumetric flasks using acetonitrile.
-
-
Reaction Setup (Perform in parallel for A and B):
-
In a reaction vial equipped with a stir bar, add 2.0 mL of the aniline stock solution, 1.0 mL of the pyridine stock solution, and 1.0 mL of the internal standard stock solution.
-
Place the vial in a reaction block thermostatted to a precise temperature (e.g., 25.0 °C). Allow the solution to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 1.0 mL of the Sulfamoyl Chloride A stock solution to its respective vial. Start a timer immediately. This is t=0.
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a pre-prepared HPLC vial containing 900 µL of a 1:1 acetonitrile/water mixture. This dilution effectively stops the reaction.
-
Repeat the process for Sulfamoyl Chloride B in a separate, parallel experiment.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should be capable of resolving the sulfamoyl chloride, aniline, the sulfonamide product, and the internal standard.[13][14]
-
Use the internal standard to accurately quantify the concentration of the sulfonamide product at each time point by generating a calibration curve.
-
-
Data Interpretation:
-
Plot the concentration of the formed sulfonamide product versus time for both reactions.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.
-
A direct comparison of these initial rates provides a quantitative measure of the relative reactivity of Sulfamoyl Chloride A versus B under identical conditions.
-
Caption: Experimental workflow for comparing sulfamoyl chloride reactivity.
Conclusion
The reactivity of sulfamoyl chlorides is a multifaceted property governed by a dynamic interplay of electronic and steric factors. While general trends—such as enhanced reactivity with electron-withdrawing groups and decreased reactivity with bulky substituents—provide a valuable predictive framework, exceptions exist, underscoring the importance of empirical validation. For researchers in drug discovery and synthetic chemistry, a thorough understanding of these principles is not merely academic; it is a critical tool for designing efficient, selective, and robust synthetic routes to novel sulfonamide-containing molecules. By combining theoretical knowledge with rigorous experimental protocols like the one detailed here, scientists can make informed decisions in the selection and application of these versatile reagents.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 3. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 8. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Reversal of the importance of steric and electronic effects in the base-promoted α-silylation of sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 13. ymerdigital.com [ymerdigital.com]
- 14. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Techniques for Confirming Sulfonamide Bond Formation
For researchers, medicinal chemists, and process development scientists, the unambiguous confirmation of a newly formed covalent bond is a critical checkpoint in any synthetic workflow. The sulfonamide moiety (R-SO₂-NR'R''), a cornerstone of numerous blockbuster drugs, is no exception. Its synthesis, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, requires rigorous analytical confirmation to ensure reaction completion, purity, and correct structural identity.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the formation of the sulfonamide S-N bond. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to guide you in selecting the most appropriate technique for your specific research needs.
The Central Question: Did the S-N Bond Form?
The core analytical challenge is to gather unequivocal evidence of the newly formed sulfonamide group while simultaneously observing the consumption of the starting materials—the sulfonyl chloride and the amine. Each spectroscopic technique offers a unique window into this transformation, and often, a combination of methods provides the most robust and irrefutable proof of success.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For sulfonamide formation, ¹H, ¹³C, and even ¹⁵N NMR are invaluable.
¹H NMR: Tracking Proton Environments
The most direct evidence in ¹H NMR comes from observing the disappearance of the amine N-H protons and the appearance of the sulfonamide N-H proton.
-
Key Spectral Events:
-
Disappearance of Starting Material Signals: The N-H signal of the starting primary or secondary amine (typically a broad singlet) will disappear. Protons on the carbon alpha to the amine will experience a downfield shift upon formation of the electron-withdrawing sulfonamide group.
-
Appearance of the Sulfonamide N-H: A new, often broad singlet corresponding to the sulfonamide proton (-SO₂NH -) will appear significantly downfield. Its chemical shift is highly dependent on the solvent and molecular structure but typically ranges from δ 8.0 to 11.5 ppm[1][2].
-
Shifts in Aromatic/Aliphatic Regions: Protons on the aromatic rings or aliphatic chains attached to both the sulfur and nitrogen atoms will exhibit shifts in their chemical environment, providing further confirmation of the new bond.
-
¹³C NMR: Probing the Carbon Skeleton
While ¹H NMR tracks the protons, ¹³C NMR confirms changes in the carbon framework. The carbon atom attached to the nitrogen will experience a significant shift upon conversion from an amine to a sulfonamide.
-
Key Spectral Events:
-
The signal for the carbon atom bonded to the nitrogen (C-N) will shift, reflecting the change in the electronic environment.
-
Carbons within the sulfonyl and amine-derived moieties will also show predictable shifts, which can be compared to spectral prediction software or literature data for validation[1][3].
-
¹⁵N NMR: A Direct View of the Action
Though less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR provides direct evidence of the S-N bond formation. The chemical shift of the nitrogen atom changes dramatically from its amine precursor.
-
Key Spectral Events:
-
A significant change in the ¹⁵N chemical shift occurs upon formation of the sulfonamide. This requires more advanced NMR techniques like ¹H-¹⁵N HMBC experiments for detection at natural abundance but offers unequivocal proof[4].
-
Data Summary: NMR Spectroscopy
| Nucleus | Key Observation for Sulfonamide Formation | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | Appearance of the sulfonamide N-H proton. | δ 8.0 - 11.5 | Shift is solvent and concentration-dependent; can be broad. |
| Shift of protons alpha to the nitrogen. | Downfield shift. | Provides strong evidence of substitution at the nitrogen center. | |
| ¹³C | Shift of the carbon atom bonded to nitrogen. | Varies; predictable shift upon bond formation. | Confirms changes to the carbon skeleton. |
| ¹⁵N | Large change in the nitrogen chemical shift. | Highly variable. | Direct evidence of bond formation at the nitrogen atom. |
Experimental Protocol: ¹H NMR Reaction Monitoring
This protocol outlines a typical procedure for monitoring a sulfonamide synthesis in an NMR tube.
-
Preparation: In a clean, dry vial, dissolve the limiting reagent (e.g., the amine, ~5-10 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the chosen solvent dissolves all reactants and products.
-
Initial Spectrum (t=0): Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. This is your "time zero" reference, showing the characteristic peaks of the starting material.
-
Initiate Reaction: Add a stoichiometric equivalent of the sulfonyl chloride to the NMR tube, cap it securely, and invert several times to mix. If a base (e.g., pyridine) is required, it should be added concurrently.
-
Acquire Time-Course Spectra: Immediately place the NMR tube back into the spectrometer and acquire spectra at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis: Process the spectra and monitor the disappearance of starting material peaks (e.g., amine N-H) and the appearance and integration increase of product peaks (e.g., sulfonamide N-H and shifted alpha-protons). The reaction is complete when the starting material signals are no longer visible and the product signals cease to grow.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The formation of a sulfonamide is characterized by the appearance of strong, characteristic stretching vibrations from the sulfonyl (SO₂) group and the new S-N bond. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ reaction monitoring due to its ease of use and minimal sample preparation[5][6][7].
Key Spectral Events:
-
Appearance of SO₂ Stretches: The most prominent indicators of sulfonamide formation are the two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.
-
Appearance of S-N Stretch: A band corresponding to the S-N stretching vibration (ν(S-N)) can be observed, typically in the region of 924–895 cm⁻¹ [1].
-
Changes in N-H Stretches: The N-H stretching region (~3300-3500 cm⁻¹) will change, reflecting the conversion of the primary/secondary amine to the sulfonamide.
Workflow for In-Situ ATR-FTIR Reaction Monitoring
Protocol: In-Situ ATR-FTIR Monitoring
-
System Setup: Assemble the reaction vessel with an overhead stirrer and insert the ATR-FTIR probe, ensuring the crystal is fully submerged in the reaction medium.
-
Background Spectrum: Charge the reactor with the solvent and the starting amine. Collect a background spectrum. This will allow the software to subtract the signals from the solvent and starting material, isolating the changes that occur during the reaction.
-
Reaction Initiation: Add the sulfonyl chloride to the reaction mixture to initiate the synthesis.
-
Data Collection: Begin collecting spectra automatically at regular intervals (e.g., every 1-2 minutes).
-
Real-Time Analysis: Monitor the spectra in real-time. Watch for the growth of the characteristic SO₂ asymmetric and symmetric stretching bands. The reaction can be considered complete when the intensity of these product peaks plateaus.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive answer to the molecular weight of the product, confirming that the two starting materials have indeed combined. When coupled with liquid chromatography (LC-MS), it also serves as an excellent tool for monitoring reaction progress by tracking the consumption of reactants and the formation of the product.
Key Evidence from MS:
-
Molecular Ion Peak: The most crucial piece of evidence is the detection of the molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of the expected sulfonamide product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Reaction Monitoring with LC-MS: By taking aliquots from the reaction mixture over time, LC-MS can separate the reactants from the product. Plotting the peak areas of each species versus time provides a clear kinetic profile of the reaction.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of the sulfonamide. A characteristic fragmentation pattern involves the cleavage of the S-N bond and the neutral loss of SO₂ (64 Da), providing structural confirmation[9]. Other common fragments for arylsulfonamides include ions at m/z 156, 108, and 92[9].
Workflow for LC-MS Reaction Analysis
Other Spectroscopic Techniques: UV-Vis and Raman
While NMR, IR, and MS are the primary tools, UV-Vis and Raman spectroscopy can also play valuable roles.
UV-Vis Spectroscopy
UV-Vis spectroscopy is generally not suitable for direct structural confirmation of sulfonamide bond formation, as the chromophores of the reactants and products are often too similar. However, it is a powerful quantitative tool, especially when using derivatization methods like the Bratton-Marshall reaction, which is a classic colorimetric assay for primary aromatic amines[10]. By measuring the disappearance of the starting amine, one can indirectly monitor the reaction progress. Its main limitation is its lack of structural specificity for the product itself.
Raman Spectroscopy
Raman spectroscopy provides information on molecular vibrations, similar to IR. It is particularly advantageous for in-situ monitoring because it is non-destructive, uses fiber optic probes, and water is a weak Raman scatterer, making it excellent for aqueous reactions[11][12]. The key vibrational modes for sulfonamides (SO₂ and S-N stretches) are Raman active and can be monitored in real-time to track the reaction progress[11].
Comparison of Core Techniques
| Technique | Primary Evidence | Strengths | Limitations | Best For |
| NMR | Detailed structural information (N-H, C-N shifts). | Unambiguous structure confirmation; quantitative (qNMR). | Lower sensitivity; relatively slow acquisition time. | Definitive structural elucidation of final product; reaction monitoring for slow reactions. |
| FTIR (ATR) | Appearance of strong SO₂ and S-N stretching bands. | Fast, easy to use for in-situ monitoring; provides real-time kinetics. | Less structural detail than NMR; can be difficult to interpret in complex mixtures. | Real-time, in-situ reaction monitoring and endpoint determination. |
| Mass Spec (LC-MS) | Correct molecular weight of the product; reaction kinetics. | High sensitivity and specificity; confirms elemental composition (HRMS). | Provides limited structural connectivity information on its own. | Confirming product mass; tracking multiple species in a reaction mixture over time. |
| Raman | SO₂ and S-N vibrational modes. | Excellent for in-situ monitoring in aqueous media; non-destructive. | Can be affected by fluorescence; may have lower signal than IR for some bonds. | In-situ monitoring, especially in aqueous or complex solvent systems. |
| UV-Vis | Disappearance of starting amine (indirectly). | Simple, quantitative, and cost-effective. | Not structurally specific for the sulfonamide bond; often requires derivatization. | Quantitative analysis of starting material consumption. |
Conclusion: A Multi-Faceted Approach to Confirmation
As a Senior Application Scientist, my recommendation is to employ a multi-technique approach for the most rigorous confirmation of sulfonamide bond formation.
-
For Real-Time Monitoring: Use in-situ ATR-FTIR or Raman spectroscopy to track the reaction kinetics and determine the endpoint efficiently. This provides immediate feedback on reaction progress and saves valuable time.
-
For Reaction Workup and Analysis: Utilize LC-MS on aliquots to confirm the formation of the product with the correct molecular weight and to assess the purity of the reaction mixture.
-
For Final Product Confirmation: Once the product is isolated and purified, acquire ¹H and ¹³C NMR spectra. This will provide the definitive, unambiguous structural proof required for publication, patent filing, or progression to the next synthetic step.
By judiciously selecting and combining these powerful spectroscopic techniques, researchers can confidently confirm the formation of the critical sulfonamide bond, ensuring the integrity and success of their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isopropylsulfamoyl Chloride
For researchers and laboratory personnel engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of reactive reagents is a cornerstone of a safe and efficient laboratory environment. Isopropylsulfamoyl chloride, a valuable reagent in organic synthesis, demands meticulous handling and disposal due to its inherent reactivity. This guide, designed for scientists and drug development professionals, provides an in-depth, procedural framework for its safe neutralization and disposal, grounded in established safety protocols and chemical principles.
Understanding the Inherent Risks: Hazard Profile of this compound
This compound is classified as a corrosive and water-reactive substance.[1][2] Its primary hazards stem from its propensity to react exothermically with nucleophiles, particularly water, to produce corrosive byproducts.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[1][3] Inhalation of its vapors can lead to severe irritation of the respiratory tract.
-
Reactivity with Water: Reacts with water, including moisture in the air, to generate isopropylsulfamic acid and hydrochloric acid (HCl), which are both corrosive.[4][5] This reaction can be vigorous and release toxic fumes.
-
Incompatibility: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]
A thorough understanding of these hazards is the first step toward mitigating risk. All handling and disposal operations must be conducted with the appropriate personal protective equipment and within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. This serves as the final barrier between the researcher and potential exposure.[6][7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and its reaction products.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents severe skin burns upon direct contact.[9] |
| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All operations must be performed in a certified chemical fume hood. | Prevents the inhalation of corrosive vapors and acidic gases generated during handling and disposal.[2] |
Disposal Workflow: A Decision-Making Framework
The appropriate disposal procedure for this compound depends on the quantity of the waste. This diagram outlines the decision-making process for selecting the correct protocol.
Caption: Decision workflow for this compound disposal.
Step-by-Step Protocol for In-Lab Neutralization (Small Quantities)
This protocol is intended for the neutralization of small, residual quantities of this compound (typically less than 5 grams or 5 mL). The fundamental principle is the controlled hydrolysis of the sulfamoyl chloride to its corresponding, less hazardous, sulfonic acid salt.
Experimental Protocol: Neutralization
Materials:
-
This compound waste
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Large beaker or flask (at least 10 times the volume of the sulfamoyl chloride)
-
Stir bar and stir plate
-
pH paper
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a magnetic stir bar into an ice bath.
-
Base Addition: Add a sufficient volume of saturated sodium bicarbonate solution to the beaker. Ensure the volume of the bicarbonate solution is at least 20 times the volume of the sulfamoyl chloride to be neutralized.
-
Cooling: Allow the bicarbonate solution to cool to between 0-5 °C with gentle stirring.
-
Slow Addition of Sulfamoyl Chloride: Using a pipette or dropping funnel, add the this compound waste to the cold, stirred bicarbonate solution dropwise and at a very slow rate.
-
Causality: The hydrolysis of sulfamoyl chloride is an exothermic reaction that produces hydrochloric acid.[4] The slow addition to a cold, basic solution is critical to control the reaction rate, dissipate the heat generated, and immediately neutralize the acidic byproducts. Vigorous stirring ensures efficient mixing and heat transfer.
-
-
Monitor the Reaction: A vigorous effervescence (release of carbon dioxide gas) is expected as the generated HCl reacts with the sodium bicarbonate.[4] Maintain a slow addition rate to prevent excessive foaming and potential overflow.
-
Ensure Complete Neutralization: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction has gone to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper to confirm it is neutral or slightly basic (pH 7-8).[4] If the solution is still acidic, add more saturated sodium bicarbonate solution until a neutral pH is achieved.
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Procedures for Bulk Quantities and Contaminated Materials
Bulk quantities of this compound (> 5 g or 5 mL) and any materials used to clean up spills (e.g., absorbent materials) must be treated as hazardous waste. In-lab neutralization of large quantities is not recommended due to the potential for a large, uncontrolled exothermic reaction.
Procedure for Bulk Waste:
-
Containment: Ensure the this compound is in a securely sealed, clearly labeled, and appropriate waste container.
-
Labeling: Label the container as "Hazardous Waste: this compound" and include any other required information as per your institution's EHS guidelines.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste management program.[1]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
This procedural guide is intended to provide a robust framework for the safe disposal of this compound. Adherence to these protocols, in conjunction with institution-specific safety guidelines, is paramount for the protection of laboratory personnel and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. benchchem.com [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pppmag.com [pppmag.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
